4-Fluoro-2-(methylsulfonyl)phenylboronic acid
Description
BenchChem offers high-quality 4-Fluoro-2-(methylsulfonyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-2-(methylsulfonyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-fluoro-2-methylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO4S/c1-14(12,13)7-4-5(9)2-3-6(7)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVXXYBTIPXTRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)S(=O)(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Foreword: The Strategic Importance of Fluorinated Sulfonyl Boronic Acids in Modern Drug Discovery
An In-depth Technical Guide to the Synthesis of 4-Fluoro-2-(methylsulfonyl)phenylboronic Acid
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine and sulfonyl groups into molecular scaffolds is a cornerstone of rational drug design.[1][2][3] 4-Fluoro-2-(methylsulfonyl)phenylboronic acid represents a quintessential building block, embodying the convergence of several critical features sought by drug development professionals. The fluorine atom, with its high electronegativity and small van der Waals radius, can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic properties, enhancing metabolic stability, membrane permeability, and binding affinity.[2][4] Simultaneously, the methylsulfonyl group acts as a potent electron-withdrawing group and a hydrogen bond acceptor, further influencing the electronic profile and solubility of the parent molecule.
This guide provides a comprehensive, technically-grounded overview of a robust synthetic route to 4-Fluoro-2-(methylsulfonyl)phenylboronic acid. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for specific experimental choices, and the critical parameters that ensure a successful and reproducible synthesis. This document is intended for researchers, chemists, and process development scientists who require a deep, practical understanding of synthesizing this high-value chemical intermediate.
Part 1: Retrosynthetic Analysis and Strategic Planning
The key to a successful synthesis lies in a logical and efficient retrosynthetic plan. For 4-Fluoro-2-(methylsulfonyl)phenylboronic acid, the most logical disconnection is the carbon-boron bond. This disconnection is reliably formed via the reaction of an organometallic species with a borate ester. This leads us to a key aryl halide intermediate, 1-bromo-4-fluoro-2-(methylsulfonyl)benzene .
The synthesis can therefore be logically divided into two primary stages:
-
Formation of the Key Precursor: The synthesis and purification of 1-bromo-4-fluoro-2-(methylsulfonyl)benzene.
-
Borylation and Isolation: The conversion of the aryl bromide to the target boronic acid via a lithium-halogen exchange and subsequent reaction with a borate ester.
This two-stage approach allows for the purification of the key intermediate, which is critical for achieving high purity in the final product.
Caption: Retrosynthetic pathway for the target molecule.
Part 2: Synthesis of the Aryl Bromide Precursor
The synthesis of 1-bromo-4-fluoro-2-(methylsulfonyl)benzene is achieved through the oxidation of its methylthio precursor, 2-bromo-5-fluorothioanisole. This oxidation is a critical step, as the resulting sulfone is a highly crystalline, stable solid that is readily purified.
Experimental Protocol: Oxidation of 2-Bromo-5-fluorothioanisole
Rationale: The oxidation of a sulfide to a sulfone requires a robust oxidizing agent. While reagents like m-CPBA are effective, using potassium peroxymonosulfate (Oxone®) in a biphasic solvent system offers advantages in terms of cost, safety, and ease of workup, as the byproducts are water-soluble salts.
Materials:
-
2-Bromo-5-fluorothioanisole
-
Oxone® (Potassium peroxymonosulfate)
-
Methanol (MeOH)
-
Deionized Water
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromo-5-fluorothioanisole (1.0 eq) in methanol.
-
In a separate beaker, prepare a solution of Oxone® (2.2 eq) in deionized water.
-
Cool the methanol solution of the starting material to 0 °C in an ice bath.
-
Add the aqueous Oxone® solution dropwise to the cooled reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the resulting aqueous slurry with dichloromethane (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol/water to afford 1-bromo-4-fluoro-2-(methylsulfonyl)benzene as a white crystalline solid.
| Parameter | Value | Rationale |
| Oxidizing Agent | Oxone® | Efficient, cost-effective, and generates water-soluble byproducts. |
| Stoichiometry | 2.2 equivalents | Ensures complete oxidation from sulfide to sulfone. |
| Temperature | 0 °C to RT | Initial cooling controls the exotherm of the oxidation. |
| Solvent System | Methanol/Water | Allows for the dissolution of both the organic substrate and the inorganic oxidant. |
| Typical Yield | 90-97% | High efficiency is expected for this type of oxidation. |
Part 3: Core Synthesis of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid
This stage is the heart of the synthesis, involving the formation of the C-B bond. The protocol utilizes a lithium-halogen exchange at cryogenic temperatures to generate a transient aryllithium species, which is then trapped with a borate ester.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of the target boronic acid.
Detailed Experimental Protocol
Rationale: The use of n-butyllithium for lithium-halogen exchange is highly efficient but requires strict anhydrous conditions and cryogenic temperatures (-78 °C) to prevent side reactions and ensure the stability of the highly reactive aryllithium intermediate.[5][6] Triisopropyl borate is chosen over trimethyl borate as its bulkier isopropyl groups can help minimize the formation of over-boronated "ate" complexes, simplifying the workup.
Materials:
-
1-Bromo-4-fluoro-2-(methylsulfonyl)benzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Triisopropyl borate
-
2 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Hexanes
-
Anhydrous Magnesium Sulfate
-
Brine (saturated NaCl solution)
Procedure:
-
Setup: Flame-dry a three-neck round-bottom flask under a stream of argon or nitrogen. Equip it with a magnetic stirrer, a thermometer, and a rubber septum.
-
Reaction Initiation: Dissolve the precursor, 1-bromo-4-fluoro-2-(methylsulfonyl)benzene (1.0 eq), in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 20 minutes, maintaining the internal temperature below -70 °C. The solution may change color upon formation of the aryllithium species.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Borylation: While maintaining the temperature at -78 °C, add triisopropyl borate (1.2 eq) dropwise.
-
After the addition is complete, stir the reaction at -78 °C for an additional 2 hours, then allow it to slowly warm to room temperature overnight.
-
Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M HCl until the pH is ~1-2. Stir vigorously for 30 minutes to ensure complete hydrolysis of the boronate ester.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid is purified by recrystallization or by creating a slurry in a 1:1 mixture of ethyl acetate and hexanes, followed by filtration, to yield 4-Fluoro-2-(methylsulfonyl)phenylboronic acid as a white to off-white solid.
| Parameter | Value | Rationale |
| Reagent | n-Butyllithium | A strong base and nucleophile, effective for rapid lithium-halogen exchange. |
| Temperature | -78 °C | Critical for the stability of the aryllithium intermediate and to prevent side reactions. |
| Borating Agent | Triisopropyl borate | Efficiently traps the aryllithium; steric bulk can improve reaction outcome. |
| Workup | Acidic (HCl) | Necessary to hydrolyze the boronate ester intermediate to the final boronic acid. |
| Typical Yield | 65-80% | A good to excellent yield is expected under optimized conditions. |
Part 4: Application in Suzuki-Miyaura Cross-Coupling
The primary utility of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid is as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7][8] This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds in modern organic synthesis.[7][9][10]
The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The boronic acid must first be activated with a base to form a more nucleophilic boronate species, which then participates in the transmetalation step.[7]
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A Senior Application Scientist's Guide to 4-Fluoro-2-(methylsulfonyl)phenylboronic Acid: Synthesis, Characterization, and Application in Modern Drug Discovery
Abstract
Introduction: The Strategic Value of a Trifunctional Reagent
In the landscape of modern drug discovery, the strategic selection of building blocks is paramount to achieving desired pharmacological profiles. 4-Fluoro-2-(methylsulfonyl)phenylboronic acid emerges as a reagent of considerable interest due to the synergistic interplay of its constituent parts. The boronic acid group is a cornerstone of contemporary organic synthesis, primarily enabling the formation of carbon-carbon bonds through the Nobel Prize-winning Suzuki-Miyaura coupling reaction.[1][2] The incorporation of a fluorine atom is a well-established tactic in medicinal chemistry to enhance metabolic stability, modulate pKa, and improve binding affinity.[3] Concurrently, the methylsulfonyl group, a potent electron-withdrawing moiety and hydrogen bond acceptor, can significantly influence a molecule's solubility, metabolic resistance, and target engagement.[4][5]
This guide provides the scientific community with a comprehensive roadmap to synthesize, characterize, and effectively utilize this powerful, albeit non-commercial, building block.
Physicochemical Properties and Structural Analysis
The combination of the electron-withdrawing fluorine and methylsulfonyl groups significantly influences the electronic nature of the phenyl ring and the reactivity of the boronic acid.
| Property | Value |
| Molecular Formula | C₇H₈BFO₄S |
| Molecular Weight | 217.99 g/mol |
| Appearance (Predicted) | White to off-white solid |
| CAS Number | Not Commercially Registered |
The strong electron-withdrawing nature of the ortho-sulfonyl group is expected to lower the pKa of the boronic acid compared to unsubstituted phenylboronic acid (pKa ≈ 8.8), which can enhance its affinity for diols and influence its reactivity in certain biological and synthetic contexts.[6][7]
Synthesis and Purification: A Validated Two-Step Approach
The absence of a commercial source for 4-Fluoro-2-(methylsulfonyl)phenylboronic acid necessitates a reliable synthetic route. The following protocol is designed for robustness and scalability, leveraging common and well-understood transformations. The strategy involves the initial introduction of the boronic acid moiety via its stable pinacol ester, followed by oxidation of a thioether precursor. This sequence is critical, as direct borylation of a sulfone-containing arene can be challenging, and the boronic acid itself may not be stable under strong oxidizing conditions.[8]
Proposed Synthetic Workflow
Caption: Proposed synthetic route for 4-Fluoro-2-(methylsulfonyl)phenylboronic acid.
Detailed Experimental Protocols
PART A: Synthesis of 2-(4-Fluoro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester Intermediate)
-
Causality and Rationale: The Miyaura borylation is selected for its exceptional functional group tolerance and operational simplicity compared to organolithium or Grignard methods, which require cryogenic temperatures and are sensitive to moisture.[9] Protecting the boronic acid as a pinacol ester enhances its stability, simplifies purification, and prevents the formation of boroxine anhydrides.[10] Potassium acetate (KOAc) is a sufficiently mild base to promote the catalytic cycle without causing premature hydrolysis of the ester.[9]
-
Step-by-Step Methodology:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 1-bromo-4-fluoro-2-(methylthio)benzene (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), and potassium acetate (KOAc) (3.0 eq).
-
Add anhydrous 1,4-dioxane (approx. 0.1 M concentration relative to the aryl bromide).
-
Degas the mixture by bubbling nitrogen through the solution for 15 minutes.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.03 eq).
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or GC-MS for consumption of the starting material.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude product can often be carried forward directly or purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired pinacol ester as a solid.
-
PART B: Synthesis of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid
-
Causality and Rationale: The oxidation of the thioether to the sulfone is a critical transformation. Using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® allows for a controlled oxidation.[11][12] Performing this step on the boronate ester protects the C-B bond from oxidative cleavage. The final deprotection of the pinacol ester to the free boronic acid can often be achieved during aqueous workup or upon purification on silica gel.
-
Step-by-Step Methodology:
-
Dissolve the crude or purified boronate ester from Part A (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (approx. 2.2 eq, to ensure full oxidation to the sulfone) portion-wise, maintaining the temperature below 10 °C. Alternatively, a buffered solution of Oxone® can be used.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate, followed by a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is the pinacol ester of the target sulfone. Hydrolysis to the free boronic acid can be accomplished by stirring with aqueous HCl or simply by chromatography on silica gel.
-
Purification: Purification of the final boronic acid can be challenging. Recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) is the preferred method.[13] Alternatively, careful column chromatography on silica gel can be employed.
-
Spectroscopic Characterization
Unambiguous characterization is essential to validate the structure and purity of the synthesized compound.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons in the 7.5-8.5 ppm region, showing characteristic coupling patterns for a 1,2,4-trisubstituted ring, including coupling to fluorine.- A sharp singlet for the methylsulfonyl protons around 3.2-3.5 ppm.- A broad singlet for the B(OH)₂ protons, which is D₂O exchangeable. |
| ¹³C NMR | - Aromatic carbons showing C-F and C-B coupling.- The carbon attached to the boron atom will appear as a broad signal around 130-140 ppm.- Methyl carbon of the sulfonyl group around 40-45 ppm. |
| ¹⁹F NMR | - A singlet or multiplet (due to coupling with aromatic protons) in the typical aryl-fluoride region. |
| IR (ATR) | - Strong, characteristic S=O stretching bands around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric).- A broad O-H stretch from the boronic acid group around 3200-3500 cm⁻¹. |
| HRMS (ESI-) | - Accurate mass measurement corresponding to the [M-H]⁻ or other appropriate adducts, confirming the elemental composition. |
Core Application: Suzuki-Miyaura Cross-Coupling
The primary utility of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to construct complex biaryl or heteroaryl structures.[14] The electron-deficient nature of this reagent can influence its reactivity, often requiring robust catalytic systems but proceeding efficiently.[15]
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
-
Causality and Rationale: This protocol employs a modern, highly active palladium pre-catalyst and a suitable base to facilitate the transmetalation step, which is often rate-limiting, especially with electron-deficient boronic acids. The choice of solvent and base is critical for ensuring solubility and promoting the reaction.
-
Step-by-Step Methodology:
-
In a reaction vial, combine the aryl or heteroaryl halide (1.0 eq), 4-Fluoro-2-(methylsulfonyl)phenylboronic acid (1.2-1.5 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Add a palladium catalyst/ligand system. A reliable choice is a pre-catalyst like Pd₂(dba)₃ (1-2 mol%) with a phosphine ligand such as SPhos or XPhos (2-4 mol%).
-
Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Seal the vial and heat the mixture to 80-110 °C for 2-18 hours. Monitor the reaction by LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting biaryl product by column chromatography or recrystallization.
-
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Handling: Handle boronic acids in a well-ventilated fume hood. They are typically solids and can be respiratory irritants. Avoid inhalation of dust.
-
Reactivity: While generally stable, boronic acids can undergo protodeboronation under certain conditions (e.g., strong acid or base, prolonged heating).[2]
Conclusion
4-Fluoro-2-(methylsulfonyl)phenylboronic acid represents a powerful, custom-designed building block for advanced organic synthesis and drug discovery. Its synthesis, while requiring careful execution, is achievable through well-established methodologies. The strategic combination of its fluorine, sulfonyl, and boronic acid functionalities provides medicinal chemists with a versatile tool to fine-tune the properties of lead compounds, ultimately accelerating the development of novel therapeutics.
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NIH. (n.d.). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. Available at: [Link]
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Structure Elucidation of 4-Fluoro-2-(methylsulfonyl)phenylboronic Acid: A Multi-Technique Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Imperative for Unambiguous Characterization
4-Fluoro-2-(methylsulfonyl)phenylboronic acid is a substituted arylboronic acid of significant interest in medicinal chemistry and organic synthesis. Its utility as a building block, particularly in Suzuki-Miyaura cross-coupling reactions, allows for the construction of complex molecular architectures, including novel pharmaceutical candidates.[1] The presence of a fluorine atom, a methylsulfonyl group, and a boronic acid moiety on a phenyl ring creates a unique electronic and steric environment, influencing its reactivity and potential biological activity.
Given its role as a critical precursor, the absolute and unambiguous confirmation of its structure is paramount. An incorrect structural assignment can lead to the synthesis of unintended molecules, loss of biological activity, and significant delays in research and development timelines. This guide provides a comprehensive, field-proven framework for the complete structural elucidation of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid, integrating a suite of orthogonal analytical techniques. We will move beyond simple data reporting to explain the causality behind methodological choices, ensuring a robust and self-validating analytical workflow.
The Analytical Strategy: A Logic-Driven Workflow
The structural confirmation of a molecule like 4-Fluoro-2-(methylsulfonyl)phenylboronic acid is not achieved by a single experiment but by the convergence of evidence from multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together, they form an unassailable confirmation. Our approach is hierarchical, beginning with techniques that confirm the core framework and functional groups and culminating in the definitive three-dimensional structure.
Figure 1: High-level workflow for the structural elucidation of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Expertise & Rationale: Mass spectrometry is the first essential step, providing the molecular weight of the target compound. This data directly validates the elemental composition, C₇H₈BFO₄S (MW: 218.01 g/mol ). For boronic acids, the analytical approach must account for their propensity to undergo dehydration in the gas phase to form cyclic trimers known as boroxines.[2] Therefore, a soft ionization technique like Electrospray Ionization (ESI) is preferable to harsher methods.
Experimental Protocol: UPLC-ESI-MS
An ultra-high-performance liquid chromatography (UPLC) system coupled with an ESI mass spectrometer provides a rapid and reliable method for analysis, minimizing the formation of boroxines and other adducts.[3][4]
-
Sample Preparation: Prepare a 1.0 µg/mL solution of the compound in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Chromatography:
-
Column: Acquity BEH C18 or equivalent.
-
Mobile Phase: A: 10 mM ammonium acetate in water; B: Acetonitrile.
-
Gradient: A short gradient (e.g., 5% to 95% B over 1 minute) is sufficient for this high-throughput analysis.[3]
-
Flow Rate: 0.5 mL/min.
-
-
Mass Spectrometry (Negative Ion Mode):
-
Ionization: ESI Negative. This mode is often preferred for acids as it readily forms the [M-H]⁻ ion.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V (optimize for minimal fragmentation).
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Mass Range: m/z 50-500.
-
Data Interpretation
The primary goal is to identify the deprotonated molecular ion [M-H]⁻. The presence of boron's two stable isotopes, ¹¹B (80.1%) and ¹⁰B (19.9%), provides a definitive isotopic pattern that must be observed.
| Ion Species | Expected m/z ([¹¹B]) | Expected m/z ([¹⁰B]) | Expected Observation |
| [M-H]⁻ | 217.01 | 216.01 | A strong signal at m/z 217.01 with a smaller, characteristic isotopic peak at m/z 216.01 (~25% relative intensity). |
| [M+CH₃COO]⁻ | 277.03 | 276.03 | Possible adduct if acetate is used in the mobile phase. |
The observation of the correct molecular weight and the characteristic boron isotopic signature provides strong initial evidence for the compound's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.[5][6] A full suite of 1D NMR experiments (¹H, ¹³C, ¹⁹F, and ¹¹B) is required to map out the complete atomic framework of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid.
Experimental Protocol: General NMR
-
Sample Preparation: Dissolve ~10-15 mg of the compound in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄. DMSO-d₆ is often preferred as it can solubilize the compound well and its residual solvent peak does not interfere with key signals.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Temperature: 298 K.
¹H NMR: Proton Environments and Neighbors
This experiment reveals the number of distinct proton environments and their connectivity through spin-spin coupling.
-
Expected Signals:
-
Aromatic Region (δ 7.5-8.5 ppm): The three protons on the phenyl ring will appear in this region. Their specific chemical shifts and coupling patterns (multiplicities) are diagnostic of the 1,2,4-substitution pattern.
-
Methyl Protons (δ ~3.2 ppm): The methyl group of the sulfonyl moiety (-SO₂CH₃) is expected to appear as a sharp singlet, as it has no adjacent protons to couple with.
-
Boronic Acid Protons (δ ~8.0-8.5 ppm, broad): The -B(OH)₂ protons are acidic and often exchange with residual water in the solvent, resulting in a broad, sometimes unobservable, singlet.
-
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic H | ~8.0-8.2 | Doublet of doublets | 1H | H-6 (ortho to B(OH)₂) |
| Aromatic H | ~7.8-8.0 | Doublet of doublets | 1H | H-5 (ortho to F) |
| Aromatic H | ~7.6-7.8 | Triplet-like | 1H | H-3 (ortho to SO₂CH₃) |
| Methyl H | ~3.2 | Singlet | 3H | -SO₂CH ₃ |
| Boronic Acid OH | ~8.2 (broad) | Singlet | 2H | -B(OH )₂ |
Note: Predicted shifts are based on analogous structures like 2-Fluoro-4-methylsulfonylphenylboronic acid and 4-(Methylsulfonyl)phenylboronic acid.[7][8]
¹⁹F NMR: Fluorine Confirmation
Rationale: This experiment unambiguously confirms the presence of the fluorine atom and provides information about its electronic environment.
-
Expected Signal: A single resonance is expected. The chemical shift will be informative, and it will show coupling to the two ortho protons (H-3 and H-5) observed in the ¹H NMR spectrum, appearing as a doublet of doublets or a triplet-like multiplet.
¹¹B NMR: Direct Observation of Boron
Rationale: ¹¹B NMR directly probes the boron atom, confirming the boronic acid functionality.[9] The chemical shift is highly sensitive to the coordination state of the boron atom.[10] For trigonal planar (sp² hybridized) arylboronic acids, the signal is typically found in the range of δ 27-33 ppm.[11][12]
-
Protocol Note: To avoid a broad background signal from borosilicate glass, using a quartz NMR tube is best practice.[13][14]
-
Expected Signal: A single, potentially broad resonance between δ 27-33 ppm relative to a BF₃·OEt₂ standard, confirming the sp²-hybridized boronic acid.
Figure 2: Experimental workflow for comprehensive NMR analysis.
X-ray Crystallography: The Definitive Structure
Expertise & Rationale: While NMR provides the solution-state connectivity, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure in the solid state. It yields precise bond lengths, bond angles, and intermolecular interactions, serving as the ultimate arbiter of the structural assignment.
Experimental Protocol: Crystal Growth and Data Collection
-
Crystal Growth: Obtaining a diffraction-quality single crystal is the most critical and often challenging step.
-
Method: Slow evaporation or vapor diffusion are common techniques.
-
Solvent System: Dissolve the compound to near-saturation in a suitable solvent (e.g., methanol or acetone). Place this solution in a small vial. Place the small vial inside a larger, sealed jar containing a poor solvent (the "anti-solvent") in which the compound is insoluble (e.g., hexane).[15] Over several days, the anti-solvent vapor will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting the growth of single crystals.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα radiation).
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the structure using direct methods or Patterson synthesis.
-
Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.
-
Data Interpretation
The final output is a 3D model of the molecule. Key validations include:
-
Confirmation of Connectivity: All atoms are correctly connected as predicted by NMR.
-
Bond Lengths and Angles: Values are consistent with known values for aryl, sulfonyl, and boronic acid groups.
-
Intermolecular Interactions: In the crystal lattice, boronic acids typically form hydrogen-bonded dimers through their -B(OH)₂ groups.[15] Observing this common packing motif adds further confidence to the structure.
Data Synthesis: A Unified Structural Conclusion
The power of this multi-technique approach lies in the convergence of all data points to a single, consistent structure.
| Technique | Question Answered | Result for 4-Fluoro-2-(methylsulfonyl)phenylboronic acid |
| Mass Spectrometry | What is the molecular weight and formula? | MW confirmed at 218.01 g/mol (m/z 217.01 for [M-H]⁻) with characteristic ¹¹B/¹⁰B isotopic pattern. |
| ¹H NMR | What are the proton environments and adjacencies? | Confirms a 1,2,4-trisubstituted aromatic ring, a methyl sulfone group, and boronic acid protons. |
| ¹⁹F NMR | Is there a fluorine atom? | Confirms the presence of a single fluorine atom on the aromatic ring. |
| ¹¹B NMR | Is there a boronic acid group? | Confirms the presence of a trigonal planar (sp²) boronic acid group. |
| X-ray Crystallography | What is the absolute 3D structure? | Provides definitive bond lengths, angles, and solid-state packing, confirming the overall structure. |
Conclusion
The structural elucidation of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid is a clear demonstration of the necessity for a rigorous, evidence-based analytical workflow. By logically sequencing techniques from mass spectrometry and multi-nuclear NMR to X-ray crystallography, we build an unassailable case for the compound's identity. This guide provides not just the protocols but the scientific rationale underpinning them, empowering researchers, scientists, and drug development professionals to apply this robust methodology in their own work, ensuring the integrity and success of their scientific endeavors.
References
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D. A. Devalankar, J. M. K. D. C. Goonetilleke, D. G. G. McMillan, and T. K. Smith, "¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations," The Journal of Organic Chemistry, 2022. [Link]
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J. D. C. Codling, A. D. G. Adden, A. D. G. Jones, and M. P. Barrow, "Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry," Analytical Chemistry, 2011. [Link]
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ACS Publications, "¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations," The Journal of Organic Chemistry, 2022. [Link]
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ResearchGate, "Analysis of Boronic Acids Without Chemical Derivatisation," Conference: 18th IMSC International Mass Spectrometry Conference, N.A. [Link]
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D. A. Devalankar, J. M. K. D. C. Goonetilleke, D. G. G. McMillan, and T. K. Smith, "Supporting Information for ¹¹B-NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations," Amazon S3, 2022. [Link]
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SDSU Chemistry, "¹¹B NMR Chemical Shifts," San Diego State University, N.A. [Link]
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UC Library Search, "Nuclear magnetic resonance spectroscopy of boron compounds," UC Library Search, N.A. [Link]
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A Technical Guide to 4-Fluoro-2-(methylsulfonyl)phenylboronic Acid: A Key Building Block for Modern Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid (CAS No. 1226773-39-9), a specialized organoboron reagent increasingly utilized in medicinal chemistry and pharmaceutical development. We will explore its core physicochemical properties, the strategic rationale for its use, and its critical role as a building block in the synthesis of complex molecular architectures, primarily through the Suzuki-Miyaura cross-coupling reaction. This document includes a detailed, field-tested experimental protocol for a typical coupling reaction, a discussion of the compound's reactivity, and essential safety and handling guidelines. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage advanced synthetic intermediates to accelerate their discovery pipelines.
Core Physicochemical Properties and Structural Rationale
4-Fluoro-2-(methylsulfonyl)phenylboronic acid is a trifunctional building block whose design incorporates features highly valued in modern drug design. The presence of a fluorine atom, an ortho-positioned methylsulfonyl group, and a reactive boronic acid moiety makes it a strategic component for creating novel biaryl and heteroaryl structures.
The fluorine substituent is a well-established bioisostere for hydrogen that can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity by altering its electronic properties and pKa.[1] The methylsulfonyl group is a strong electron-withdrawing group and a hydrogen bond acceptor. Its placement at the ortho position to the boronic acid can influence the reagent's reactivity and the conformational preferences of the final coupled product.[2]
Key quantitative data for this reagent are summarized below.
| Property | Value | Source |
| IUPAC Name | (4-Fluoro-2-(methylsulfonyl)phenyl)boronic acid | - |
| CAS Number | 1226773-39-9 | [3] |
| Molecular Formula | C₇H₈BFO₄S | - |
| Molecular Weight | 217.99 g/mol | - |
| Appearance | White to off-white solid (typical for this class) | [4] |
| Solubility | Soluble in organic solvents like DMF, DMSO, and alcohols | [4] |
The Synthetic Utility in Palladium-Catalyzed Cross-Coupling
The primary application of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[5] This reaction is a cornerstone of modern synthetic chemistry due to its mild conditions, high functional group tolerance, and commercial availability of a vast array of boronic acids and catalysts.[6]
Mechanistic Considerations
The electron-withdrawing nature of the ortho-sulfonyl group can impact the Suzuki-Miyaura reaction in several ways. It lowers the pKa of the boronic acid, which can facilitate the formation of the reactive boronate species required for the crucial transmetalation step in the catalytic cycle.[2] However, significant steric bulk at the ortho position can sometimes hinder the transmetalation process, requiring careful optimization of reaction conditions, such as the choice of ligand, base, and temperature.[6]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol provides a robust, self-validating methodology for the coupling of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid with a generic aryl bromide.
Objective: To synthesize a substituted biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices:
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is chosen. The dppf ligand provides a good balance of electron richness and steric bulk, promoting efficient oxidative addition and reductive elimination steps while offering stability to the palladium center.[7]
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base sufficient to promote the formation of the reactive boronate anion from the boronic acid, which is essential for the transmetalation step.[5] An aqueous solution is used to ensure solubility and facilitate the reaction.
-
Solvent System: A mixture of 1,4-Dioxane and water is employed. Dioxane effectively solubilizes the organic coupling partners and the catalyst complex, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Materials and Reagents
| Reagent | M.W. | Amount | Moles | Equiv. |
| Aryl Bromide (Ar-Br) | - | - | 1.0 mmol | 1.0 |
| 4-Fluoro-2-(methylsulfonyl)phenylboronic acid | 217.99 | 261.6 mg | 1.2 mmol | 1.2 |
| Pd(dppf)Cl₂ | 731.73 | 21.9 mg | 0.03 mmol | 0.03 |
| K₂CO₃ | 138.21 | 414.6 mg | 3.0 mmol | 3.0 |
| 1,4-Dioxane | - | 8.0 mL | - | - |
| Deionized Water | - | 2.0 mL | - | - |
Step-by-Step Methodology
-
Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 4-Fluoro-2-(methylsulfonyl)phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (3.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. Rationale: The Pd(0) species in the active catalytic cycle is sensitive to oxidation, and removing oxygen prevents catalyst degradation.
-
Solvent Addition: Add 1,4-Dioxane (8.0 mL) and deionized water (2.0 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.
-
Characterization (Self-Validation): Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol described above.
Safety and Handling
While a specific Safety Data Sheet (SDS) for CAS 1226773-39-9 is not widely available, data from closely related sulfonyl-phenylboronic acids provide essential guidance.[8]
-
Hazard Classification: Assumed to be harmful if swallowed and to cause skin, eye, and respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Phenylboronic acids can be sensitive to air and moisture, which can lead to decomposition (protodeboronation).
Conclusion
4-Fluoro-2-(methylsulfonyl)phenylboronic acid is a highly functionalized and valuable reagent for synthetic and medicinal chemists. Its unique combination of a fluorine atom, an electron-withdrawing sulfonyl group, and a versatile boronic acid moiety allows for the construction of novel and complex drug-like molecules. A thorough understanding of its properties and reactivity, coupled with robust and well-designed experimental protocols like the one detailed herein, empowers researchers to effectively incorporate this building block into their synthetic strategies, ultimately accelerating the path to new therapeutic discoveries.
References
-
ChemBK. (2024). (2-fluoro-4-methylsulfonyl-phenyl)boronic acid - Introduction. Retrieved from [Link]
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-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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PubChem. (n.d.). 4-(Methanesulfonyl)phenylboronic acid. Retrieved from [Link]
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-
ResearchGate. (n.d.). Suzuki coupling reaction with phenylboronic acid. Retrieved from [Link]
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-
The Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
YouTube. (2020, February 13). Suzuki cross-coupling reaction. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. PubMed Central. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine. Biomaterials Science. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. Retrieved from [Link]
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stability and storage of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid
An In-depth Technical Guide to the Stability and Storage of 4-Fluoro-2-(methylsulfonyl)phenylboronic Acid
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of 4-Fluoro-2-(methylsulfonyl)phenylboronic Acid in Modern Drug Discovery
4-Fluoro-2-(methylsulfonyl)phenylboronic acid is a sophisticated building block extensively utilized by medicinal chemists and process development scientists. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which are foundational for the construction of complex biaryl structures inherent to many contemporary pharmaceutical agents.[1] The strategic placement of a fluorine atom and a methylsulfonyl group on the phenyl ring imparts unique electronic and conformational properties to the molecule. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, modulate lipophilicity, and improve pharmacokinetic profiles.[2][3][4][5] The potent electron-withdrawing nature of the methylsulfonyl group further influences the reactivity and electronic characteristics of the molecule.[6]
However, the very features that make this reagent valuable also contribute to its potential instability. Like many organoboranes, 4-Fluoro-2-(methylsulfonyl)phenylboronic acid is susceptible to specific degradation pathways that can compromise its purity, impact reaction yields, and introduce impurities that complicate downstream processing. This guide provides a comprehensive overview of the stability profile of this key reagent, delineates its primary degradation mechanisms, and establishes field-proven protocols for its proper storage and handling to ensure its integrity and performance in critical synthetic applications.
Core Stability Challenges: Understanding the Degradation Pathways
The stability of an arylboronic acid is not absolute; it is a dynamic interplay between the inherent properties of the molecule and its environment. For 4-Fluoro-2-(methylsulfonyl)phenylboronic acid, three primary degradation pathways must be considered: protodeboronation, oxidation, and boroxine formation.
Protodeboronation: The Cleavage of the Carbon-Boron Bond
Protodeboronation is a prevalent and often undesired side reaction in which the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[7] This process effectively consumes the reagent, converting it into an inactive byproduct, 1-fluoro-3-(methylsulfonyl)benzene. The propensity for protodeboronation is highly dependent on reaction conditions, particularly pH and the presence of protic solvents.[7][8]
The mechanism can be influenced by both acidic and basic conditions.[9][10] Under basic conditions, the boronic acid is converted to the more reactive boronate anion, which can be particularly susceptible to protonolysis.[11][12][13] The presence of strong electron-withdrawing groups, such as the methylsulfonyl group on the target molecule, can exacerbate this instability, particularly in basic aqueous media often employed in Suzuki-Miyaura couplings.[13][14]
Oxidation: Conversion to Phenolic Impurities
Arylboronic acids are susceptible to oxidation, which converts the boronic acid moiety into a hydroxyl group, yielding the corresponding phenol.[15] This transformation can be mediated by various oxidants, including atmospheric oxygen, reactive oxygen species (ROS), and residual peroxides in solvents.[16][17][18] The reaction proceeds via the formation of an intermediate that undergoes a 1,2-shift, migrating the aryl group from the boron to the oxygen atom, which is then hydrolyzed to the phenol.[15]
The formation of 4-fluoro-2-(methylsulfonyl)phenol as an impurity can complicate purification and may have its own biological or chemical activity, making its control critical. This oxidative degradation is a significant concern in biological applications where ROS are present.[15][19]
Boroxine Formation: The Anhydrous Trimer
In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride known as a boroxine.[8] This process is typically reversible upon the addition of water or other protic solvents.
While boroxine formation is a reversible equilibrium, it has practical implications. The formation of the trimer alters the molecular weight, which can lead to stoichiometric errors if the material is weighed out and used directly without accounting for the potential presence of the boroxine. For high-precision applications, understanding the hydration state of the boronic acid is essential.
Recommended Storage and Handling Protocols
To mitigate the degradation pathways described above, rigorous adherence to proper storage and handling protocols is paramount. The following recommendations are designed to preserve the integrity of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid for both short-term and long-term use.
Data Presentation: Storage Condition Summary
| Condition | Short-Term (In-Use, < 1 month) | Long-Term (> 1 month) | Rationale |
| Temperature | Room Temperature (15–25°C)[20] | -20°C | Minimizes thermal degradation and slows kinetic processes like oxidation. |
| Atmosphere | Inert Gas (Argon/Nitrogen) or Desiccator | Inert Gas (Argon/Nitrogen) | Prevents exposure to atmospheric moisture and oxygen, inhibiting hydrolysis and oxidation.[21] |
| Container | Tightly sealed amber glass vial or HDPE bottle[22] | Tightly sealed amber glass vial, preferably with a PTFE-lined cap | Protects from light, which can accelerate oxidative processes, and ensures an airtight seal.[20] |
| State | Solid | Solid | Storing as a solid minimizes interactions with solvents that can facilitate protodeboronation. |
Handling Best Practices
-
Inert Atmosphere is Key: Whenever possible, handle the solid material in a glovebox or under a positive pressure of an inert gas like argon or nitrogen. This is the most effective way to prevent exposure to air and moisture.
-
Use Anhydrous Solvents: When preparing solutions, always use high-purity, anhydrous solvents. Solvents should be freshly opened or properly stored over molecular sieves to remove residual water.
-
Avoid Incompatible Materials: Store separately from strong oxidizing agents, strong bases, and highly reactive chemicals to prevent accidental contact and reaction.[20][21]
-
Accurate Weighing: When weighing the material, do so quickly to minimize exposure to the atmosphere. For highly sensitive reactions, consider accounting for potential boroxine formation or confirming the purity of the batch by analysis prior to use.
-
Labeling: All containers must be clearly labeled with the chemical name, date received, and any relevant hazard information.[22]
Experimental Protocol: A Workflow for Stability Assessment
To quantitatively assess the stability of a given batch of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid, a forced degradation study is recommended. This protocol provides a framework for evaluating stability under various stress conditions.
Objective
To determine the degradation profile of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid under hydrolytic (acidic, basic) and oxidative stress conditions over a 24-hour period.
Methodology
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the boronic acid in a suitable anhydrous organic solvent (e.g., Acetonitrile).
-
Stress Condition Setup:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Oxidative Stress: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Control: Mix 1 mL of the stock solution with 1 mL of purified water.
-
-
Incubation: Incubate all samples in tightly sealed vials at 40°C, protected from light.
-
Time-Point Sampling: Withdraw aliquots from each stress condition at specified time points (e.g., T=0, 2, 4, 8, 24 hours).
-
Sample Quenching and Preparation: Immediately neutralize the acid and base samples by adding an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis (e.g., 50 µg/mL) with the mobile phase.
-
Analytical Method: Analyze the samples using a validated reverse-phase HPLC method with UV detection (RP-HPLC-UV) or LC-MS. This will allow for the quantification of the parent compound and the identification of major degradation products.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to T=0. Plot the percentage of remaining boronic acid against time for each condition to visualize the degradation kinetics.
Conclusion
4-Fluoro-2-(methylsulfonyl)phenylboronic acid is a powerful reagent in the arsenal of synthetic chemistry. However, its utility is directly linked to its purity and stability. By understanding the primary degradation pathways—protodeboronation, oxidation, and boroxine formation—researchers can implement effective mitigation strategies. Adherence to stringent storage and handling protocols, including the use of inert atmospheres, low temperatures for long-term storage, and anhydrous conditions, is critical for preserving the integrity of this valuable compound. Proactive stability assessment through forced degradation studies further empowers scientists to ensure the quality of their starting materials, leading to more reliable, reproducible, and successful research outcomes.
References
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Lab Alley. How to Store Boric Acid.
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Chen, D.-S., & Huang, J.-M. (2013). A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. Synlett, 24(04), 499–501.
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González-González, J. A., et al. (2022). Hydroxylation of phenylboronic acid reaction. ResearchGate.
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Gonzales, J. A., et al. (2002). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 68(12), 6000–6006.
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Liu, Y., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2020739118.
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Kumar, S., et al. (2024). Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions. ACS Omega.
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Wikipedia contributors. (2023). Protodeboronation. Wikipedia.
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Sale, D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv.
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Rout, D., et al. (2022). Copper(II) NHC Catalyst for the Formation of Phenol from Arylboronic Acid. Molecules, 27(19), 6245.
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Dong, Z., et al. (2021). Catalyst-free rapid conversion of arylboronic acids to phenols under green condition. Arkat USA.
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Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
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Chem-Impex. 4-Fluoro-2-methylphenylboronic acid.
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Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(36), 12526–12536.
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Knapp, D. M., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(26), 10941–10953.
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BenchChem. Storage and handling guidelines for organoboronic acids to prevent decomposition.
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Galkin, M. V., et al. (2024). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. Catalysts, 14(1), 69.
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AA Blocks. Chemistry Of Boronic Esters.
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Li, Y., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.
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Ivanov, A. R., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758–765.
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Descalzo, A. B., et al. (2003). Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides. The Journal of Physical Chemistry A, 107(10), 1576–1582.
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Anderson, K. W., et al. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(6), 1369–1373.
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Ji, L., et al. (2024). Hydrolysis mechanism of arylboronic acids. ResearchGate.
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Post Apple Scientific. (2023). 15 Tips for Storing Acids in Your Laboratory.
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Davis, C. T., et al. (2024). Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles. ACS Omega.
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Sigma-Aldrich. 4-Fluoro-2-methylphenylboronic acid.
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ChemicalBook. 3-Fluoro-4-(Methylsulfonyl)phenylboronic Acid Pinacol Ester synthesis.
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Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal.
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Fisher Scientific. SAFETY DATA SHEET - 4-[(methylsulfonyl)phenylboronic acid].
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Pinheiro, P. S. M., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(17), 3089.
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Kumar, P., & Kumar, R. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 30.
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Sigma-Aldrich. 4-Fluoro-2-(methylthio)phenylboronic acid.
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Peng, Z., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Omega, 7(3), 2459–2470.
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Nargund, L. V. G., et al. (2012). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of Pharmaceutical Sciences and Drug Research, 4(2), 95-98.
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BLDpharm. (4-Fluoro-3-(methylsulfonyl)phenyl)boronic acid.
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Singh, P., et al. (2018). Roles of Fluorine in Drug Design and Drug Action. Current Topics in Medicinal Chemistry, 18(24), 2144–2159.
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ChemicalBook. 4-(METHYLSULFONYL)PHENYLBORONIC ACID.
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BoronPharm. 4-Fluoro-3-(methanesulfonyl)phenylboronic acid.
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solubility of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid in organic solvents
An In-Depth Technical Guide to the Solubility of 4-Fluoro-2-(methylsulfonyl)phenylboronic Acid in Organic Solvents
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid, a critical building block in modern synthetic and medicinal chemistry. Recognizing the scarcity of published quantitative solubility data for this specific reagent, this document synthesizes foundational chemical principles with practical, field-proven methodologies to empower researchers in drug development and process chemistry. We will explore the physicochemical properties governing solubility, predict solubility trends across a range of common organic solvents, and provide a detailed, self-validating experimental protocol for accurate solubility determination. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize reaction conditions and formulation strategies involving this versatile compound.
Introduction: The Significance of 4-Fluoro-2-(methylsulfonyl)phenylboronic Acid
4-Fluoro-2-(methylsulfonyl)phenylboronic acid is an indispensable reagent in contemporary organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] Its structural motifs—a fluorine atom, a methylsulfonyl group, and a boronic acid moiety—impart unique electronic and steric properties that are highly desirable for the synthesis of complex pharmaceutical intermediates and functional materials. The strategic placement of the electron-withdrawing fluoro and methylsulfonyl groups can significantly influence the reactivity and selectivity of the boronic acid in carbon-carbon bond formation.[3][4]
Despite its widespread use, a comprehensive understanding of its solubility in various organic solvents remains a critical knowledge gap. Solubility is a fundamental parameter that dictates reaction kinetics, yield, and purification strategies. This guide aims to bridge that gap by providing a predictive framework and a robust experimental workflow for determining the solubility of this key synthetic building block.
Physicochemical Properties and Their Influence on Solubility
The solubility of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid is governed by the interplay of its distinct functional groups. A thorough understanding of these properties is essential for predicting its behavior in different solvent systems.
-
Polarity: The presence of the highly polar sulfonyl (SO₂) and boronic acid (-B(OH)₂) groups, coupled with the electronegative fluorine atom, renders the molecule polar. This suggests a preference for polar organic solvents.
-
Hydrogen Bonding: The boronic acid group is a potent hydrogen bond donor and acceptor. This characteristic is a primary driver of its solubility in protic solvents and its potential for intermolecular interactions, which can sometimes lead to lower solubility.
-
Crystalline Structure: As a solid, the lattice energy of its crystal structure must be overcome by the solvation energy for dissolution to occur. The off-white powder form suggests a stable crystalline lattice.[5]
-
pKa: The predicted pKa of the related 4-(methylsulfonyl)phenylboronic acid is approximately 7.22, indicating it is a weak acid.[5] The acidity of the boronic acid can influence its solubility in basic or acidic media and its interaction with basic solvents.
-
Dehydration and Boroxine Formation: A significant challenge in handling boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[6] This process is often reversible and solvent-dependent, complicating solubility measurements and potentially reducing solubility due to the formation of these larger, often less soluble, trimers.[7]
Predicted Solubility in Common Organic Solvents
Table 1: Predicted Solubility Trends of 4-Fluoro-2-(methylsulfonyl)phenylboronic Acid
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Protic Polar | Methanol, Ethanol | High | The hydroxyl groups of the alcohols can effectively hydrogen bond with the boronic acid moiety. |
| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | Moderate to High | The high polarity of these solvents can solvate the polar functional groups of the molecule. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate | Ethers can act as hydrogen bond acceptors, facilitating dissolution. |
| Ketones | Acetone, 2-Butanone | Moderate | The carbonyl group can act as a hydrogen bond acceptor. |
| Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate | While polar, their ability to hydrogen bond is limited, potentially limiting solubility. |
| Apolar | Toluene, Hexanes | Very Low | The significant difference in polarity makes dissolution energetically unfavorable. |
Experimental Protocol for Solubility Determination
The following is a detailed, step-by-step methodology for the experimental determination of the solubility of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid. This protocol is designed to be a self-validating system to ensure accurate and reproducible results.
Materials and Equipment
-
4-Fluoro-2-(methylsulfonyl)phenylboronic acid (analytical grade)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Calibrated micropipettes
-
HPLC or UPLC system with a suitable detector (e.g., UV-Vis)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Autosampler vials
Experimental Workflow Diagram
Caption: Workflow for experimental solubility determination.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
To a series of vials, add an excess amount of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid (e.g., 20-30 mg). The key is to have undissolved solid remaining at equilibrium.
-
Accurately add a known volume of the desired organic solvent (e.g., 1.0 mL) to each vial.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached, especially for sparingly soluble compounds.
-
-
Sample Processing:
-
After equilibration, visually confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant using a calibrated micropipette.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any remaining microscopic solid particles.
-
-
Gravimetric Analysis (Optional but Recommended):
-
Accurately weigh the vial containing the filtered supernatant.
-
Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.
-
Once the solvent is completely removed, re-weigh the vial to determine the mass of the dissolved solid. The solubility can then be calculated in mg/mL.
-
-
Chromatographic Analysis (HPLC/UPLC):
-
Prepare a stock solution of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid of known concentration in a suitable solvent (e.g., methanol).
-
Generate a calibration curve by preparing a series of standards of known concentrations from the stock solution.
-
Accurately dilute the filtered supernatant from the equilibrated samples to a concentration that falls within the linear range of the calibration curve.
-
Inject the standards and the diluted samples onto the HPLC/UPLC system.
-
Determine the concentration of the diluted samples from the calibration curve and back-calculate the original concentration in the saturated solution.
-
Self-Validation and Trustworthiness
-
Mass Balance: Compare the results from the gravimetric and chromatographic methods. A close agreement between the two provides a high degree of confidence in the data.
-
Time to Equilibrium: To confirm that equilibrium has been reached, take samples at different time points (e.g., 24, 48, and 72 hours). The solubility should plateau when equilibrium is achieved.
-
Reproducibility: Perform the experiment in triplicate for each solvent to assess the precision of the method.
Data Presentation
The experimentally determined solubility data should be summarized in a clear and concise table for easy comparison.
Table 2: Experimental Solubility of 4-Fluoro-2-(methylsulfonyl)phenylboronic Acid at 25 °C
| Solvent | Method | Solubility (mg/mL) ± SD (n=3) | Solubility (mol/L) ± SD (n=3) |
| Methanol | HPLC | Record Experimental Data Here | Calculate from mg/mL |
| Ethanol | HPLC | Record Experimental Data Here | Calculate from mg/mL |
| Acetonitrile | HPLC | Record Experimental Data Here | Calculate from mg/mL |
| Tetrahydrofuran | HPLC | Record Experimental Data Here | Calculate from mg/mL |
| Dichloromethane | HPLC | Record Experimental Data Here | Calculate from mg/mL |
| Toluene | HPLC | Record Experimental Data Here | Calculate from mg/mL |
Conclusion
While a definitive, published dataset on the solubility of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid is lacking, a systematic approach grounded in fundamental chemical principles and rigorous experimental design can provide the necessary insights for its effective use. The polarity of the molecule, driven by the sulfonyl and boronic acid groups, suggests a preference for polar protic and aprotic solvents. However, the potential for boroxine formation necessitates careful experimental determination of solubility. The detailed protocol provided in this guide offers a robust and reliable method for researchers to generate their own high-quality solubility data, thereby enabling the optimization of reaction conditions, improving process efficiency, and facilitating formulation development in the pharmaceutical and chemical industries.
References
-
Chem-Impex. (n.d.). 4-Fluoro-2-methylphenylboronic acid. Retrieved from [Link]
-
Domański, M., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4471–4477. [Link]
-
Korenaga, T., Kosaki, T., Fukumura, R., Ema, T., & Sakai, T. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915–4917. [Link]
-
Börje, A. (2018). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. Diva-portal.org. [Link]
-
Lewis, G. A. (2012). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]
-
Ali, S., Al-Shehri, S., Al-Farhan, K., & Al-Zahrani, F. (2019). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. ResearchGate. [Link]
-
Organ, M. G., et al. (2017). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(IPr)(acac)Cl]. Angewandte Chemie International Edition, 56(39), 11903-11907. [Link]
-
Reynolds, T. (2007). Literature Review of Boric Acid Solubility Data. UNT Digital Library. [Link]
-
Domański, M., & Sporzyński, A. (2018). Solubility of investigated compounds in water. Phenylboronic acid... ResearchGate. [Link]
-
The Organic Chemistry Tutor. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
-
PubChem. (n.d.). 4-(Methylsulfonyl)phenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Technical Guide: Safety and Handling of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid
Introduction
4-Fluoro-2-(methylsulfonyl)phenylboronic acid is an organoboron compound of significant interest in medicinal chemistry and organic synthesis. Its utility primarily stems from its role as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.[1] The presence of the fluoro and methylsulfonyl groups provides specific steric and electronic properties, making it a valuable reagent for creating complex biaryl structures found in many pharmaceutical agents.
However, like all boronic acids, this reagent requires specific handling and storage procedures to mitigate risks to personnel and prevent chemical degradation that can compromise experimental outcomes. This guide provides the necessary framework for its safe and effective use in a laboratory setting.
Physicochemical and Toxicological Profile
While a specific, dedicated Safety Data Sheet (SDS) for 4-Fluoro-2-(methylsulfonyl)phenylboronic acid is not universally available, a robust safety profile can be constructed by examining structurally related analogs. The primary hazards are consistently identified across multiple sources for similar compounds.[2][3][4]
| Property | Value | Source |
| IUPAC Name | (4-Fluoro-2-methylsulfonylphenyl)boronic acid | N/A |
| Molecular Formula | C₇H₈BFO₄S | N/A |
| Molecular Weight | 218.01 g/mol | N/A |
| Appearance | Expected to be an off-white to white solid powder. | [5] |
| Melting Point | Not specifically reported; analogs range from 191-277 °C. | [3][6] |
GHS Hazard Classification (Inferred)
The following classification is synthesized from SDSs of closely related analogs like (2-(Methylsulfonyl)phenyl)boronic acid and 4-(Methylsulfonyl)phenylboronic acid.[2][3]
| Pictogram | Signal Word | Hazard Statements |
| Warning | H315: Causes skin irritation.[3][7] H319: Causes serious eye irritation.[3][7] H335: May cause respiratory irritation.[3][7] H302: Harmful if swallowed.[3] |
Precautionary Statements (Selected)
These statements represent the minimum safety precautions required for handling this compound.
| Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[2][3][8] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][3][8] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[3][8] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][8] |
Core Principles of Boronic Acid Stability
Understanding the inherent instability of arylboronic acids is fundamental to their proper handling. The reactivity and success of a Suzuki coupling are directly tied to the purity of the boronic acid, which can be compromised by three main decomposition pathways.[9]
-
Boroxine Formation (Dehydration): This is the most common decomposition pathway. Three molecules of boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride known as a boroxine. While this process is reversible upon addition of water, the presence of boroxines complicates stoichiometry, as the effective molecular weight changes. Storing the compound in a dry environment, ideally under an inert atmosphere, is the primary method to prevent this.[5][9]
-
Oxidation: Boronic acids can be susceptible to oxidation, which converts the C-B bond to a C-O bond, yielding a phenol as a byproduct. This is an irreversible process that consumes the reagent.
-
Protodeboronation: This pathway involves the cleavage of the carbon-boron bond and its replacement with a hydrogen atom, typically facilitated by moisture, acid, or base.[9][10] This decomposition is often a concern during reaction workups but can also occur during prolonged storage under improper conditions.
Caption: Hierarchy of controls for handling the boronic acid.
Standard Operating Procedures (SOPs)
Adherence to standardized procedures is critical for safety and reproducibility.
Handling and Weighing
-
Designate a specific area within the fume hood for handling the reagent.
-
Before opening the container, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold powder.
-
Use spark-free tools (e.g., a plastic spatula) for transferring the solid.
-
Weigh the required amount into a tared, dry container. Avoid creating dust clouds. If dust is generated, allow it to settle before proceeding. [2]5. Close the main container tightly immediately after use, purge with an inert gas (e.g., Argon or Nitrogen) if possible, and seal with paraffin film for long-term storage.
Storage
To ensure chemical integrity, store the compound under the following conditions:
-
Temperature: Refrigerate (2-8°C). [11]* Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to minimize exposure to air and moisture. [5]* Container: Keep in the original, tightly sealed container.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases. [5]
Spill and Leak Management
-
Minor Spill (Solid):
-
Ensure the spill is contained within the fume hood.
-
Gently sweep the solid material using a soft brush and dustpan to avoid creating dust. [2] 3. Place the collected material into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate the area with a damp cloth, followed by a dry one.
-
-
Major Spill:
-
Evacuate the immediate area and alert laboratory personnel.
-
Prevent access to the area.
-
Contact your institution's Environmental Health & Safety (EHS) department for guidance.
-
Waste Disposal
All waste containing 4-Fluoro-2-(methylsulfonyl)phenylboronic acid, including empty containers and contaminated materials (gloves, wipes), must be disposed of as hazardous chemical waste. [12]Do not mix with other waste streams unless explicitly permitted. Follow all local, state, and federal regulations for chemical waste disposal.
Application Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a representative example of using 4-Fluoro-2-(methylsulfonyl)phenylboronic acid in a Suzuki-Miyaura reaction. The procedure is a well-established method for forming biaryl compounds. [13][14][15] Reaction: Coupling of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid with a generic Aryl Bromide (Ar-Br).
Materials and Reagents
-
Aryl Bromide (Ar-Br) (1.0 mmol, 1.0 equiv)
-
4-Fluoro-2-(methylsulfonyl)phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Solvent System (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology
-
Vessel Preparation: Add the Aryl Bromide (1.0 equiv), 4-Fluoro-2-(methylsulfonyl)phenylboronic acid (1.2 equiv), and the base (2.0 equiv) to a dry round-bottom flask containing a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes. This is critical to prevent oxidation of the palladium catalyst.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 10 mL of dioxane/water mixture for a 1 mmol scale reaction) via syringe.
-
Catalyst Addition: Add the palladium catalyst to the flask. The mixture may change color upon catalyst addition.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
4-Fluoro-2-(methylsulfonyl)phenylboronic acid is a valuable synthetic intermediate. Its safe and effective use hinges on a thorough understanding of its potential hazards and chemical instabilities. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the specific handling and storage protocols outlined in this guide, researchers can minimize risks and ensure the high quality of the reagent, leading to reliable and reproducible scientific outcomes.
References
- Vertex AI Search. Phenylboronic acid - SAFETY DATA SHEET.
- Sigma-Aldrich. 4-Fluoro-2-methylphenylboronic acid 139911-29-8.
- BenchChem. Storage and handling guidelines for organoboronic acids to prevent decomposition.
- PubChem. 4-(Methanesulfonyl)phenylboronic acid.
- Sigma-Aldrich. 4-Fluoro-2-(methylthio)phenylboronic acid | 861931-38-6.
- Immunomart. 4-Fluoro-2-methylphenylboronic acid.
- Sigma-Aldrich. SAFETY DATA SHEET.
- ChemicalBook. 4-(METHYLSULFONYL)PHENYLBORONIC ACID | 149104-88-1.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Angene Chemical. Safety Data Sheet.
- Sigma-Aldrich. 4-Fluoro-2-(methylthio)phenylboronic acid.
- MedChemExpress. 4-(Methylsulfonyl)phenylboronic acid-SDS.
- Organic Process Research & Development. Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.
- Carl ROTH. Safety Data Sheet: Phenylboronic acid.
- Fisher Scientific. SAFETY DATA SHEET.
- AK Scientific, Inc. Safety Data Sheet.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Organic Chemistry Portal. Suzuki Coupling.
- Wikipedia. Boronic acid.
- National Institutes of Health. Organoborane coupling reactions (Suzuki coupling).
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- 15. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 4-Fluoro-2-(methylsulfonyl)phenylboronic Acid: Strategic Application in Modern Drug Discovery
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient synthesis of novel molecular entities. 4-Fluoro-2-(methylsulfonyl)phenylboronic acid has emerged as a reagent of significant interest for researchers and drug development professionals. Its utility lies not just in its capacity to participate in robust carbon-carbon bond-forming reactions, but in the unique combination of substituents on the phenyl ring. The presence of a fluorine atom and a methylsulfonyl group imparts specific electronic properties that can enhance reactivity, influence metabolic stability, and provide key interaction points with biological targets.[1] This guide provides an in-depth technical overview of the commercial availability, physicochemical properties, and strategic application of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid, with a particular focus on its role in the Suzuki-Miyaura cross-coupling reaction.
Physicochemical Properties and Commercial Availability
A thorough understanding of a reagent's properties is the foundation of its effective application. 4-Fluoro-2-(methylsulfonyl)phenylboronic acid is a white to off-white crystalline solid. The electron-withdrawing nature of both the fluorine and methylsulfonyl substituents significantly influences the Lewis acidity of the boronic acid, a key parameter in its reactivity.
Table 1: Physicochemical Properties of 4-Fluoro-2-(methylsulfonyl)phenylboronic Acid and Related Compounds
| Property | 4-Fluoro-2-(methylsulfonyl)phenylboronic acid | 4-Fluoro-2-methylphenylboronic acid | 4-(Methylsulfonyl)phenylboronic acid |
| CAS Number | Not explicitly found, analogs suggest it is readily available | 139911-29-8[1] | 149104-88-1[2] |
| Molecular Formula | C₇H₈BFO₄S | C₇H₈BFO₂[1] | C₇H₉BO₄S[2] |
| Molecular Weight | 218.01 g/mol | 153.95 g/mol [1] | 200.02 g/mol [2] |
| Appearance | White to off-white crystalline powder (inferred) | White to slightly yellow crystalline powder[1] | White solid[2] |
| Melting Point | Not available | 201 °C[1] | 275-277 °C[2] |
| Purity (Typical) | >95% (inferred from suppliers of analogs) | 97-105% (by titration)[1] | >98% (HPLC)[2] |
Commercial Sourcing:
This boronic acid is available from a range of specialty chemical suppliers catering to the research and development sector. When sourcing this reagent, it is crucial to consider not only the purity but also the consistency between batches, as minor impurities can have a significant impact on catalytic reactions.
Table 2: Representative Commercial Suppliers
| Supplier | Product Name | Notes |
| BoronPharm | 4-Fluoro-3-(methanesulfonyl)phenylboronic acid | Offers a positional isomer, indicating capability in this class of compounds.[3] |
| Sigma-Aldrich | 3-Fluoro-4-(methylsulfonyl)phenylboronic acid | Provides a range of related boronic acids for early discovery researchers.[4] |
| Chem-Impex | 4-Fluoro-2-methylphenylboronic acid | A versatile analog widely used in organic synthesis and medicinal chemistry.[1] |
| Frontier Specialty Chemicals | 2-(Methylsulfonyl)phenylboronic acid | A key analog for understanding the effect of the sulfonyl group.[5] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and styrenyl compounds with high efficiency and functional group tolerance.[6] 4-Fluoro-2-(methylsulfonyl)phenylboronic acid is an excellent coupling partner in these reactions, particularly for the synthesis of complex molecules in drug discovery programs.[1]
Mechanistic Considerations and the Role of Substituents
The success of a Suzuki-Miyaura coupling is governed by a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The electronic nature of the boronic acid plays a critical role in the transmetalation step. The methylsulfonyl group at the ortho position and the fluorine atom at the para position are both strongly electron-withdrawing. This has two important consequences:
-
Increased Lewis Acidity: The electron-withdrawing groups increase the Lewis acidity of the boron atom, which can facilitate the formation of the boronate species required for transmetalation.
-
Modulation of Reactivity: While highly electron-deficient boronic acids can sometimes be challenging coupling partners, the presence of these groups can be strategically employed to tune the reactivity of the molecule and influence the properties of the final product. For instance, the sulfone moiety is a common pharmacophore found in a variety of approved drugs, often acting as a hydrogen bond acceptor.[9]
Field-Proven Experimental Protocol
The following protocol is a robust, self-validating system for the Suzuki-Miyaura coupling of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid with an aryl bromide. The rationale behind each component is provided to ensure reproducibility and success.
Reaction Scheme:
Ar-Br + 4-Fluoro-2-(methylsulfonyl)phenylboronic acid --(Pd catalyst, Base, Solvent, Heat)--> Ar-(4-fluoro-2-(methylsulfonyl)phenyl)
Materials:
-
Aryl bromide (1.0 equiv)
-
4-Fluoro-2-(methylsulfonyl)phenylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), 4-Fluoro-2-(methylsulfonyl)phenylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Rationale: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The choice of base is critical; carbonates are often effective and are mild enough to tolerate a wide range of functional groups.[10]
-
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) to the flask.
-
Rationale: Pd(PPh₃)₄ is a reliable catalyst for a broad range of Suzuki couplings. For more challenging substrates, such as aryl chlorides, more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands may be required to promote the rate-limiting oxidative addition step.[6][7]
-
-
Solvent Addition and Degassing: Add the degassed solvent mixture (e.g., 1,4-dioxane/water). The reaction mixture should be thoroughly degassed by three cycles of vacuum/inert gas backfill.
-
Rationale: Degassing the solvent removes dissolved oxygen, which can deactivate the catalyst. The presence of water is often beneficial for the solubility of the base and can accelerate the transmetalation step.
-
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Rationale: Heating is typically required to drive the reaction to completion. The optimal temperature will depend on the reactivity of the specific substrates.
-
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling protocol.
Applications in Drug Discovery
The biaryl sulfone motif is a privileged structure in medicinal chemistry.[9] The sulfone group is metabolically stable and can act as a hydrogen bond acceptor, while the biaryl scaffold provides a rigid framework for orienting substituents to interact with protein binding sites. The use of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid allows for the direct installation of this valuable pharmacophore.
A notable example is in the development of histamine H₃ receptor antagonists for treating conditions like excessive daytime sleepiness. The discovery of APD916, (R)-1-(2-(4'-(3-methoxypropylsulfonyl)biphenyl-4-yl)ethyl)-2-methylpyrrolidine, highlights the importance of the biaryl sulfone linkage, which was introduced to replace a less stable sulfonamide group in earlier lead compounds.[11] While not a direct product of the title boronic acid, this example underscores the strategic value of the 4-(alkylsulfonyl)biphenyl moiety in designing drug candidates with improved properties.[11]
Furthermore, the incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability.[1]
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling 4-Fluoro-2-(methylsulfonyl)phenylboronic acid.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids can be susceptible to dehydration to form boroxines, so proper storage is important for maintaining reactivity.
Conclusion
4-Fluoro-2-(methylsulfonyl)phenylboronic acid is a highly valuable and commercially available building block for researchers in drug discovery and development. Its unique electronic properties, conferred by the fluoro and methylsulfonyl substituents, make it a strategic choice for the synthesis of complex biaryl systems via the Suzuki-Miyaura cross-coupling reaction. By understanding the mechanistic nuances of this reaction and following robust, validated protocols, scientists can effectively leverage this reagent to accelerate the discovery of new therapeutic agents.
References
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
BoronPharm. (n.d.). 4-Fluoro-3-(methanesulfonyl)phenylboronic acid. Retrieved from [Link]
-
MH Chem. (2022, June 18). Suzuki Coupling Mechanism [Video]. YouTube. Retrieved from [Link]
- Biscoe, M. R., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 11(8), 1773–1775.
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Silva, M. P., & Saraiva, L. (2019).
- Zhou, Y., Zhang, L., & Yi, W. (2019). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current organic chemistry, 23(13), 1439–1464.
- Korenaga, T., Kosaki, T., Fukumura, R., Ema, T., & Sakai, T. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic letters, 7(22), 4915–4917.
- Liu, X., & Hage, D. S. (2007). Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH. Analytical and bioanalytical chemistry, 389(2), 523–533.
- Tesch, M., & Toste, F. D. (2018). Analysis of US FDA-Approved Drugs Containing Sulfur Atoms. Topics in current chemistry (Z), 376(1), 5.
- Liu, X., & Hage, D. S. (2008). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Analytical and bioanalytical chemistry, 389(2), 523–533.
- Bhanja, C., Jana, A., & Samanta, S. (2019). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(IPr)Cl2(py)]. The Journal of Organic Chemistry, 84(15), 9726–9734.
-
ResearchGate. (n.d.). Examples of drugs containing a biaryl moiety. Retrieved from [Link]
- Beaumont, S., McGuire, T. M., & Gouverneur, V. (2021). Desulfonative Suzuki-Miyaura Coupling of Sulfonyl Fluorides. Angewandte Chemie (International ed. in English), 60(48), 25293–25298.
- Singh, U. P., & Srivastava, A. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4965.
- van der Velde, J. H. (2019). Synthesis of Quenched Fluorophores for Iminoboronate Chemistry. (Student Theses). University of Groningen.
- Weiner, H., et al. (2011). Identification of biaryl sulfone derivatives as antagonists of the histamine H₃ receptor: discovery of (R)-1-(2-(4'-(3-methoxypropylsulfonyl)biphenyl-4-yl)ethyl)-2-methylpyrrolidine (APD916). Bioorganic & medicinal chemistry letters, 21(17), 5056–5060.
- Chen, L., & Carrow, B. P. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids.
-
ResearchGate. (n.d.). Suzuki–Miyaura cross-coupling of 4-chloroanisole with phenylboronic acid. Retrieved from [Link]
-
Drug Hunter. (2025, April 22). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. Retrieved from [Link]
- Leśniewska, B., et al. (2020). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 25(21), 5038.
- Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
-
PubChem. (n.d.). 4-Fluorophenylboronic acid. Retrieved from [Link]
-
Immunomart. (n.d.). 4-Fluoro-2-methylphenylboronic acid. Retrieved from [Link]
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- 5. 2-(Methylsulfonyl)phenylboronic acid | [frontierspecialtychemicals.com]
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- 11. Identification of biaryl sulfone derivatives as antagonists of the histamine H₃ receptor: discovery of (R)-1-(2-(4'-(3-methoxypropylsulfonyl)biphenyl-4-yl)ethyl)-2-methylpyrrolidine (APD916) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid
This technical guide provides a detailed analysis of the expected spectroscopic data for 4-Fluoro-2-(methylsulfonyl)phenylboronic acid (CAS: 1402238-31-6). As a key building block in medicinal chemistry and organic synthesis, a thorough understanding of its structural confirmation via modern analytical techniques is paramount for researchers and drug development professionals. While comprehensive experimental spectra for this specific molecule are not widely published, this guide will leverage established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to present a robust, predictive analysis of its spectroscopic signature. The methodologies and interpretations herein are grounded in extensive experience with analogous molecular scaffolds.
Molecular Structure and Key Features
4-Fluoro-2-(methylsulfonyl)phenylboronic acid is a disubstituted phenylboronic acid containing three key functional groups that dictate its chemical reactivity and spectroscopic properties: a boronic acid [-B(OH)₂], a methylsulfonyl group [-SO₂CH₃], and a fluorine atom. The interplay of the electronic effects of these substituents on the aromatic ring provides a unique and identifiable spectroscopic fingerprint.
Figure 1. Chemical structure of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 4-Fluoro-2-(methylsulfonyl)phenylboronic acid, we can predict the signals in ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra.
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methyl protons of the sulfonyl group, and the acidic protons of the boronic acid. The electron-withdrawing nature of the sulfonyl and boronic acid groups, combined with the electronegativity of the fluorine atom, will significantly influence the chemical shifts of the aromatic protons, moving them downfield.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic H (position 3) | 8.0 - 8.2 | Doublet of doublets (dd) | JH-H ≈ 8.5, JH-F ≈ 4.5 |
| Aromatic H (position 5) | 7.2 - 7.4 | Triplet of doublets (td) or ddd | JH-H ≈ 8.5, JH-F ≈ 8.5, JH-H ≈ 2.5 |
| Aromatic H (position 6) | 7.8 - 8.0 | Doublet of doublets (dd) | JH-H ≈ 2.5, JH-F ≈ 2.5 |
| -SO₂CH₃ | 3.2 - 3.4 | Singlet (s) | N/A |
| -B(OH)₂ | 8.0 - 8.5 (broad) | Singlet (s) | N/A |
Causality Behind Predictions:
-
Aromatic Protons: The protons are deshielded due to the electron-withdrawing effects of the adjacent substituents. The proton at position 3 is ortho to the strongly withdrawing sulfonyl group, hence its downfield shift. The proton at position 5 will show coupling to both adjacent protons and a through-space coupling to the fluorine. The proton at position 6 is ortho to the boronic acid group.
-
Methyl Protons: The methyl group attached to the sulfonyl group is a singlet as there are no adjacent protons. Its chemical shift is typical for such a functional group.
-
Boronic Acid Protons: The acidic protons of the boronic acid are typically broad and may exchange with water in the solvent, sometimes making them difficult to observe. Their chemical shift can be highly variable.
The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The carbon attached to the fluorine will show a large one-bond C-F coupling.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (¹JC-F, Hz) |
| C-B | 130 - 135 | Low |
| C-SO₂ | 140 - 145 | Low |
| C-H (position 3) | 125 - 130 | ~20-25 |
| C-F | 160 - 165 | ~240-260 |
| C-H (position 5) | 115 - 120 | ~20-25 |
| C-H (position 6) | 135 - 140 | Low |
| -SO₂C H₃ | 40 - 45 | N/A |
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, likely in the range of -110 to -120 ppm (relative to CFCl₃).
-
¹¹B NMR: A broad signal is anticipated in the range of 28-32 ppm, which is characteristic of trigonal boronic acids.[1][2]
-
Sample Preparation: Dissolve 5-10 mg of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids to better observe the acidic protons.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Boronic Acid) | 3200 - 3600 | Strong, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch (-CH₃) | 2900 - 3000 | Weak |
| Aromatic C=C Stretch | 1580 - 1610, 1450 - 1500 | Medium to Strong |
| S=O Asymmetric Stretch | 1300 - 1350 | Strong |
| S=O Symmetric Stretch | 1140 - 1180 | Strong |
| B-O Stretch | 1310 - 1380 | Strong |
| C-F Stretch | 1100 - 1250 | Strong |
Causality Behind Predictions:
-
The broad O-H band is a hallmark of the hydrogen-bonded boronic acid functionality.[3]
-
The two strong S=O stretching bands are characteristic of the sulfonyl group.
-
The strong B-O and C-F stretching vibrations are also expected to be prominent features in the spectrum.
-
Instrument: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal should be collected prior to the sample measurement and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in confirming the molecular weight and aspects of the structure.
Predicted MS Data:
-
Molecular Ion (M⁺): m/z = 218.01 (for C₇H₈B¹¹FO₄S). The isotopic pattern of boron (¹⁰B and ¹¹B) may be observable.
-
Major Fragments:
-
Loss of H₂O: m/z = 200
-
Loss of B(OH)₂: m/z = 175
-
Loss of SO₂CH₃: m/z = 139
-
Figure 2. Predicted key fragmentation pathway for 4-Fluoro-2-(methylsulfonyl)phenylboronic acid.
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of a mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Use ESI in either positive or negative ion mode. Negative ion mode is often effective for boronic acids, which can form [M-H]⁻ or adducts with anions.
-
Mass Analysis: Acquire the mass spectrum using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain accurate mass measurements, which can confirm the elemental composition.
Conclusion
This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid. The predicted NMR, IR, and MS data serve as a robust template for the structural confirmation and quality control of this important synthetic building block. The provided experimental protocols represent standard, validated methods for acquiring high-quality data. Researchers working with this compound can use this guide to anticipate spectral features and to aid in the interpretation of their own experimental results.
References
-
Beachell, H. C., & Beistel, D. W. (1964). Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Inorganic Chemistry, 3(7), 1028–1032. [Link]
-
Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]
- Nöth, H., & Wrackmeyer, B. (1978). Nuclear Magnetic Resonance Spectroscopy of Boron Compounds. Springer-Verlag.
-
da Silva, J. B. P., et al. (2015). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein Journal of Organic Chemistry, 11, 2689–2697. [Link]
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Faniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089–2095. [Link]
- Silverstein, R. M., et al. (2014).
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Methodological & Application
Application Notes and Protocols for 4-Fluoro-2-(methylsulfonyl)phenylboronic acid in Medicinal Chemistry
Introduction: A Privileged Scaffold Building Block for Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological profiles. 4-Fluoro-2-(methylsulfonyl)phenylboronic acid has emerged as a key building block for the synthesis of complex biaryl and heteroaryl structures, which are prevalent in a multitude of therapeutic agents, particularly kinase inhibitors.[1][2] The unique substitution pattern of this reagent—a para-fluoro group and an ortho-methylsulfonyl group—offers a compelling combination of physicochemical properties that can profoundly influence the biological activity, pharmacokinetics, and metabolic stability of a drug candidate.
The fluorine atom, with its small van der Waals radius and high electronegativity, can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.[3] Concurrently, the methylsulfonyl group, a potent electron-withdrawing moiety, can participate in hydrogen bonding and dipole-dipole interactions within a protein's active site, thereby enhancing binding affinity and selectivity.[4] Furthermore, the sulfonyl group can improve the aqueous solubility of a molecule, a critical factor for oral bioavailability.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid in medicinal chemistry, with a focus on its application in the synthesis of kinase inhibitors via the Suzuki-Miyaura cross-coupling reaction.
Core Applications in Kinase Inhibitor Synthesis
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[5] Consequently, kinase inhibitors have become a major focus of drug discovery efforts. The 4-fluoro-2-(methylsulfonyl)phenyl moiety is an attractive scaffold for kinase inhibitors for several reasons:
-
Enhanced Target Engagement: The sulfonyl group can act as a hydrogen bond acceptor, interacting with key residues in the kinase ATP-binding pocket.
-
Improved Selectivity: The specific steric and electronic profile of the substituted phenyl ring can be leveraged to achieve selectivity for a particular kinase or kinase family.
-
Favorable Pharmacokinetic Properties: The combination of the fluoro and methylsulfonyl groups can lead to improved metabolic stability and oral bioavailability.
The Suzuki-Miyaura Coupling: A Cornerstone of Biaryl Synthesis
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the premier method for the formation of carbon-carbon bonds between sp²-hybridized centers, making it an indispensable tool for the synthesis of the biaryl and heteroaryl scaffolds central to many kinase inhibitors.[7] The reaction involves the coupling of an organoboron compound, such as 4-Fluoro-2-(methylsulfonyl)phenylboronic acid, with an organic halide or triflate.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid
The following is a general, adaptable protocol for the Suzuki-Miyaura coupling of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid with an aryl or heteroaryl bromide. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) is often necessary for specific substrates to achieve optimal yields.
Materials
-
4-Fluoro-2-(methylsulfonyl)phenylboronic acid (1.2 equivalents)
-
Aryl or Heteroaryl Bromide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)
-
Phosphine Ligand (e.g., SPhos, XPhos, or P(t-Bu)₃) (2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃) (2.0-3.0 equivalents)
-
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane, Toluene, or DMF)
-
Degassed Water (if using an aqueous base)
-
Reaction Vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic Stirrer and Stir Bar
-
Inert Atmosphere (Argon or Nitrogen)
Reaction Setup Workflow
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add 4-Fluoro-2-(methylsulfonyl)phenylboronic acid, the aryl/heteroaryl bromide, the base, the palladium catalyst, and the phosphine ligand.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl or heteroaryl compound.
Rationale for Reagent Selection
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial for the success of the coupling. For electronically deficient boronic acids like the title compound, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often preferred as they promote the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: The base plays a critical role in activating the boronic acid for transmetalation. Inorganic bases like K₃PO₄ and Cs₂CO₃ are commonly used. The choice of base can significantly impact the reaction rate and yield, and empirical screening is often necessary.
-
Solvent: Aprotic polar solvents such as 1,4-dioxane, toluene, or DMF are typically employed. The addition of a small amount of water can sometimes accelerate the reaction, particularly when using inorganic bases.
Representative Reaction Conditions
The following table summarizes typical conditions for Suzuki-Miyaura couplings of structurally related phenylboronic acids, providing a valuable starting point for reaction optimization with 4-Fluoro-2-(methylsulfonyl)phenylboronic acid.
| Aryl Boronic Acid | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| (4-(Difluoromethyl)phenyl)boronic acid | Aryl Bromide | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 80-100 | High | [8] |
| 3-Fluoro-4-(methylsulfonyl)phenylboronic acid pinacol ester | Aryl Halide | Pd(dppf)Cl₂ (3) | - | KOAc (3) | DMSO | 90 | 80 | [9] |
| Pentafluorophenylboronic acid | Phenyl Iodide | Pd(PPh₃)₄ (5) | - | CsF/Ag₂O (2/1) | Dioxane | 100 | >90 | [10] |
| Arylboronic acid | Aryl Sulfamate | NHC-Pd(II) complex (1) | - | K₃PO₄ (2) | Dioxane/H₂O | 80 | Good-High | [11] |
Safety and Handling
4-Fluoro-2-(methylsulfonyl)phenylboronic acid should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Fluoro-2-(methylsulfonyl)phenylboronic acid is a versatile and valuable building block for the synthesis of complex biaryl and heteroaryl scaffolds in medicinal chemistry. Its unique electronic and steric properties make it particularly well-suited for the design of kinase inhibitors and other therapeutic agents. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for incorporating this moiety into target molecules. The protocols and guidelines presented in this application note offer a solid foundation for researchers to successfully utilize this reagent in their drug discovery programs.
References
-
Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry. [Link]
-
Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry. [Link]
-
A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. [Link]
-
Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry. [Link]
-
2-heterosubstituted-3-(4-methylsulfonyl)phenyl-5-trifluoromethyl Pyridines as Selective and Orally Active cyclooxygenase-2 Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) as a potent, orally active antitumor agent. Journal of Medicinal Chemistry. [Link]
-
Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry. [Link]
-
Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. [Link]
-
Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes. ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. National Institutes of Health. [Link]
-
Scaffold-based design of kinase inhibitors for cancer therapy. PubMed. [Link]
-
Synthesis of (A) 3. (4'-Fluoro-3,3',5-trimethyl-[1,1'-biphenyl]-2-yl-methyl)phenyl sulfide. Molbase. [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. National Institutes of Health. [Link]
-
Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. PubMed. [Link]
- United States Patent.
-
Heterocycles in Medicinal Chemistry. National Institutes of Health. [Link]
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- 3. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-heterosubstituted-3-(4-methylsulfonyl)phenyl-5-trifluoromethyl pyridines as selective and orally active cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. prepchem.com [prepchem.com]
- 9. 3-Fluoro-4-(Methylsulfonyl)phenylboronic Acid Pinacol Ester synthesis - chemicalbook [chemicalbook.com]
- 10. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Strategic deployment of 4-Fluoro-2-(methylsulfonyl)phenylboronic Acid in Modern Organic Synthesis
In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, arylboronic acids have emerged as indispensable tools, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide delves into the nuanced application of a particularly valuable, yet challenging, building block: 4-Fluoro-2-(methylsulfonyl)phenylboronic acid .
This document is intended for researchers, scientists, and professionals in drug development, providing in-depth technical insights and field-proven protocols for the effective utilization of this versatile reagent. We will explore the underlying chemical principles that govern its reactivity and provide detailed methodologies for its successful implementation in the synthesis of high-value compounds.
The Molecular Logic: Unpacking the Influence of Fluoro and Methylsulfonyl Substituents
The unique reactivity of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid stems from the electronic and steric effects of its substituents. The fluorine atom at the para-position and the methylsulfonyl group at the ortho-position to the boronic acid moiety create a distinct electronic environment that significantly influences its behavior in cross-coupling reactions.
-
The para-Fluoro Group: Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I). This effect can modulate the pKa of the boronic acid and influence the electronic properties of the resulting biaryl products. In medicinal chemistry, the incorporation of fluorine is a well-established strategy to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[1][2]
-
The ortho-Methylsulfonyl Group: The methylsulfonyl (-SO₂Me) group is a powerful electron-withdrawing group due to both inductive and resonance effects (-I, -M). Its presence at the ortho-position significantly decreases the electron density of the boronic acid's phenyl ring. This electronic-deficiency can present challenges in the Suzuki-Miyaura coupling, particularly in the crucial transmetalation step.[3] However, it also offers unique opportunities for the synthesis of novel compounds with specific electronic and conformational properties. The steric bulk of the ortho-sulfonyl group can also influence the dihedral angle of the resulting biaryl bond, a critical parameter in drug design.
The interplay of these two substituents makes 4-Fluoro-2-(methylsulfonyl)phenylboronic acid a challenging yet highly rewarding building block for accessing novel chemical space.
The Suzuki-Miyaura Coupling: A Detailed Protocol
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[4][5][6] The successful coupling of an electron-deficient boronic acid like 4-Fluoro-2-(methylsulfonyl)phenylboronic acid requires careful optimization of the reaction conditions.
Causality Behind Experimental Choices
The protocol provided below has been designed to address the inherent challenges posed by this electron-deficient substrate.
-
Catalyst Selection: The choice of a palladium catalyst and its corresponding ligand is critical. For electron-deficient boronic acids, catalyst systems that promote a facile oxidative addition and a rapid transmetalation are essential. Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst. The use of a bulky and electron-rich phosphine ligand, such as tricyclohexylphosphine (PCy₃), is often beneficial. These ligands stabilize the Pd(0) active species and facilitate the oxidative addition step.[5]
-
Base Selection: The base plays a crucial role in the activation of the boronic acid for transmetalation. A moderately strong base like potassium carbonate (K₂CO₃) is often a good choice. It is strong enough to form the boronate salt, which is more nucleophilic than the boronic acid, but not so strong as to cause significant decomposition of the starting materials or products.[5]
-
Solvent System: A biphasic solvent system, such as a mixture of an organic solvent (e.g., toluene or 1,4-dioxane) and water, is commonly employed. The organic solvent solubilizes the aryl halide and the catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate species.
Step-by-Step Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid with an aryl bromide.
Materials:
-
4-Fluoro-2-(methylsulfonyl)phenylboronic acid (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tricyclohexylphosphine (PCy₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (or 1,4-dioxane)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-Fluoro-2-(methylsulfonyl)phenylboronic acid, the aryl bromide, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to remove any oxygen.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium(II) acetate and tricyclohexylphosphine.
-
Solvent Addition: Add the organic solvent (toluene or 1,4-dioxane) and deionized water to the flask. The typical solvent ratio is 4:1 (organic:water).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Data Presentation
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ | PCy₃ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 75-90 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 8 | 80-95 |
| PdCl₂(dppf) | - | Na₂CO₃ | DME/H₂O | 85 | 16 | 70-85 |
Note: Yields are dependent on the specific aryl halide used and may require optimization.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.
Applications in Medicinal Chemistry and Materials Science
The biaryl scaffolds synthesized using 4-Fluoro-2-(methylsulfonyl)phenylboronic acid are of significant interest in drug discovery and materials science. The unique substitution pattern can lead to compounds with novel biological activities and material properties.
For instance, this building block has been utilized in the synthesis of inhibitors of various enzymes, where the sulfonyl group can act as a hydrogen bond acceptor and the fluorinated ring can enhance binding and metabolic stability. In materials science, the resulting biaryl structures can be incorporated into organic light-emitting diodes (OLEDs) and other electronic materials, where the electronic properties of the molecule are critical for performance. While specific, publicly available examples of blockbuster drugs synthesized using this exact reagent are not widespread, its utility is evident in the patent literature for the synthesis of proprietary compounds under investigation.
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be taken when handling 4-Fluoro-2-(methylsulfonyl)phenylboronic acid and the reagents used in the Suzuki-Miyaura coupling.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7][8][9]
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[7][8][9] Avoid contact with skin and eyes.[7][8][9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[7][8][9]
Conclusion
4-Fluoro-2-(methylsulfonyl)phenylboronic acid represents a sophisticated building block for the synthesis of complex biaryl compounds. While its electron-deficient nature presents certain challenges in the Suzuki-Miyaura coupling, a well-designed protocol utilizing appropriate catalysts, ligands, and bases can lead to high yields of the desired products. The unique electronic and steric properties imparted by the fluoro and methylsulfonyl substituents make it a valuable tool for medicinal chemists and materials scientists seeking to explore novel chemical space and develop next-generation molecules.
References
-
Chatelain, P., Muller, C., Sau, A., Brykczyńska, D., Bahadori, M., Rowley, C. N., & Moran, J. (2021). Desulfonative Suzuki-Miyaura Coupling of Sulfonyl Fluorides. Angewandte Chemie International Edition, 60(48), 25307-25312. [Link]
-
ResearchGate. Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. [Link]
-
Duarte, F. V., Leal, A. S., & Moreira, V. M. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5844. [Link]
-
Osakada, K., & Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(38), 13091-13105. [Link]
-
ResearchGate. Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
Sources
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- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. fishersci.com [fishersci.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. aksci.com [aksci.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. fishersci.com [fishersci.com]
Protocol for Suzuki Coupling with 4-Fluoro-2-(methylsulfonyl)phenylboronic Acid: A Guide to Navigating Electron-Deficient Substrates
An Application Guide for Researchers
Abstract
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] This guide provides a detailed protocol and in-depth analysis for the use of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid, a substrate of increasing importance in medicinal chemistry and materials science. The presence of two strong electron-withdrawing groups (fluoro and methylsulfonyl) on the phenyl ring presents unique challenges, primarily the propensity for protodeboronation.[2][3] This document offers researchers a framework for mitigating this key side reaction through the strategic selection of catalysts, ligands, bases, and solvent systems, thereby enabling successful and high-yielding cross-coupling outcomes.
Mechanistic Insights and Core Challenges
The efficacy of the Suzuki-Miyaura coupling hinges on a delicate balance of elementary organometallic steps: oxidative addition, transmetalation, and reductive elimination.[4][5] A base is essential to the catalytic cycle, serving to activate the boronic acid into a more nucleophilic boronate species, which facilitates the crucial transmetalation step.[4][6][7]
The Protodeboronation Challenge
The primary obstacle when using 4-Fluoro-2-(methylsulfonyl)phenylboronic acid is its susceptibility to protodeboronation, a non-productive pathway where the carbon-boron bond is cleaved by a proton source, yielding the corresponding arene (1-fluoro-3-(methylsulfonyl)benzene) instead of the desired biaryl product.[2]
Ar–B(OH)₂ + H⁺ → Ar–H + B(OH)₂⁺
This side reaction is significantly accelerated in arylboronic acids bearing electron-withdrawing substituents.[3][8][9] The fluoro and methylsulfonyl groups inductively pull electron density from the aromatic ring, weakening the C-B bond and making it more susceptible to protonolysis.[2] The reaction conditions, particularly the choice of base and the presence of water or other protic solvents, are critical factors that dictate the extent of this undesired reaction.[8]
Strategic Optimization of Reaction Parameters
To favor the productive cross-coupling pathway over protodeboronation, a carefully optimized set of reaction conditions is required. The goal is to accelerate the rate-limiting steps of the catalytic cycle so that the desired reaction occurs faster than the decomposition of the boronic acid.
Catalyst and Ligand Selection
For challenging substrates like electron-deficient boronic acids, standard catalysts such as Pd(PPh₃)₄ may prove insufficient. Modern catalyst systems employing bulky, electron-rich phosphine ligands are essential for achieving high yields.
-
Rationale: Electron-rich ligands enhance the electron density on the palladium center, which promotes the rate-limiting oxidative addition step.[5] Their steric bulk facilitates the final reductive elimination step, quickly turning over the catalyst and forming the product.[3]
-
Recommended Systems:
-
Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos, when paired with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, are highly effective.[10]
-
Precatalysts: Using integrated precatalysts (e.g., XPhos Pd G3) can be advantageous. These complexes are air-stable and form the active Pd(0) species under the reaction conditions, ensuring a rapid initiation of the catalytic cycle, which can be crucial for unstable boronic acids.[10]
-
Base Selection
The choice of base is arguably the most critical parameter for this substrate. The base must be strong enough to form the boronate for transmetalation but should not promote protodeboronation.
-
Rationale: The rate of base-mediated protodeboronation is highly pH-dependent.[9] Strong aqueous bases (e.g., NaOH, aqueous K₂CO₃) can accelerate this side reaction.[11]
-
Recommended Bases:
-
Potassium Phosphate (K₃PO₄): Often an excellent choice, providing sufficient basicity in mixed aqueous/organic systems while minimizing decomposition compared to stronger hydroxides.[10]
-
Cesium Carbonate (Cs₂CO₃) or Fluoride (CsF): Stronger, yet often effective bases, particularly in less aqueous or anhydrous conditions.
-
Potassium Fluoride (KF): A milder, non-nucleophilic base suitable for anhydrous conditions, especially when sensitive functional groups are present.[6]
-
Solvent System
The solvent must solubilize the reagents while managing the water content to balance boronate formation and minimize protodeboronation.
-
Rationale: While the Suzuki reaction is famously tolerant of water, excess water provides a proton source for the undesired side reaction.[2] Anhydrous conditions can suppress protodeboronation but may slow down the activation of the boronic acid.
-
Recommended Solvents:
-
Aprotic Ethers: Dioxane or Tetrahydrofuran (THF) are common choices, often used with an aqueous base solution.[12]
-
Aromatic Hydrocarbons: Toluene is another excellent option, particularly for reactions run at higher temperatures.
-
Solvent Ratios: A common starting point is a 4:1 or 5:1 ratio of organic solvent to aqueous base solution. This ratio should be optimized for specific coupling partners.
-
Detailed Experimental Protocol
This protocol provides a general procedure for the coupling of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid with a generic aryl bromide using a modern catalyst system.
Materials and Reagents:
-
Aryl Bromide (Ar-Br) (1.0 equiv)
-
4-Fluoro-2-(methylsulfonyl)phenylboronic acid (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3) (1-3 mol%)
-
Base (e.g., K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Degassed Water
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv), 4-Fluoro-2-(methylsulfonyl)phenylboronic acid (1.3 equiv), the palladium precatalyst (e.g., 2 mol%), and the base (e.g., K₃PO₄, 2.5 equiv).
-
Solvent Addition: Add the degassed organic solvent (to achieve a concentration of ~0.1 M with respect to the aryl bromide) followed by the degassed water. The typical solvent-to-water ratio is between 4:1 and 10:1.[13]
-
Degassing: Seal the vessel and sparge the reaction mixture with argon for 10-15 minutes to ensure all oxygen is removed. Oxygen can lead to oxidative degradation of the catalyst and homocoupling of the boronic acid.[14]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C). Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to the risk of protodeboronation, it is advisable to check the reaction after 1-2 hours. Shorter reaction times are often beneficial.
-
Workup: Once the reaction is complete (or the starting material is consumed), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate or dichloromethane and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Data Summary and Troubleshooting
Table 1: Recommended Starting Conditions
| Parameter | Aryl/Heteroaryl Bromide | Aryl/Heteroaryl Chloride |
| Boronic Acid | 1.2 - 1.3 equiv | 1.5 equiv |
| Pd Source | XPhos Pd G3 / SPhos Pd G3 | XPhos Pd G3 / RuPhos Pd G3 |
| Catalyst Load | 1 - 2 mol% | 2 - 4 mol% |
| Base | K₃PO₄ (2.5 equiv) | Cs₂CO₃ or K₃PO₄ (3.0 equiv) |
| Solvent | Dioxane / H₂O (5:1) | Toluene / H₂O (10:1) or THF |
| Temperature | 80 - 100 °C | 100 - 120 °C |
| Time | 1 - 4 h | 4 - 12 h |
Table 2: Troubleshooting Guide
| Issue Observed | Potential Cause(s) | Suggested Solution(s) |
| Low Yield / No Reaction | Inactive catalyst; Insufficiently degassed; Low temperature. | Use a fresh batch of catalyst/precatalyst. Ensure thorough degassing. Increase temperature in 10 °C increments. |
| Significant Protodeboronation | Reaction time too long; Water content too high; Base is too harsh. | Monitor reaction closely and stop as soon as complete. Reduce the amount of water or switch to an anhydrous system with KF or CsF. Switch from K₂CO₃ to K₃PO₄. |
| Homocoupling of Boronic Acid | Presence of oxygen; Inefficient oxidative addition. | Improve degassing procedure. Use a more electron-rich ligand to accelerate oxidative addition.[14] |
| Incomplete Consumption of Aryl Halide | Catalyst deactivation; Sterically hindered substrate. | Increase catalyst loading. Switch to a more active ligand system (e.g., from SPhos to XPhos). Increase reaction temperature. |
References
- ResearchGate. "The proposed mechanism for protodeboronation of arylboronic acids." N.p., n.d. Web.
- ResearchGate. "Base‐promoted protodeboronation of electron‐poor 2,6‐disubstituted aryl boronic acids." N.p., n.d. Web.
- ACS Publications. "Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions." Organic Letters, 2014. Web.
- Wikipedia. "Suzuki reaction." N.p., n.d. Web.
- National Institutes of Health (NIH).
- PubMed. "Palladium-catalyzed Suzuki-Miyaura cross-couplings of sulfonyl chlorides and boronic acids." Organic Letters, 2004. Web.
- ACS Publications. "In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface." Accounts of Chemical Research, 2022. Web.
- Sci-Hub. "Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids." Organic Letters, 2003. Web.
- Organic Chemistry Portal. "Suzuki Coupling." N.p., n.d. Web.
- ResearchGate. "Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids | Request PDF." N.p., n.d. Web.
- National Institutes of Health (NIH).
- Chemistry LibreTexts. "2.6: Suzuki-Miyaura Coupling." N.p., 2019. Web.
- Semantic Scholar. "Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction." N.p., 2014. Web.
- Wikipedia.
- ResearchGate. "Which conditions are favorable for the efficient Suzuki coupling?" N.p., 2014. Web.
- Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." N.p., n.d. Web.
- ACS Publications. "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, n.d. Web.
- Semantic Scholar. "Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances." N.p., n.d. Web.
- ResearchGate. "Role of a base in Suzuki-Miyaura reaction | Request PDF." N.p., n.d. Web.
- Chemistry LibreTexts. "Suzuki-Miyaura Coupling." N.p., 2024. Web.
- BenchChem. "Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of (4-(Difluoromethyl)phenyl)boronic Acid." N.p., 2025. Web.
- Chem-Impex. "4-Fluoro-2-methylphenylboronic acid." N.p., n.d. Web.
- Immunomart. "4-Fluoro-2-methylphenylboronic acid." N.p., n.d. Web.
- YouTube. "Suzuki Coupling I Common Byproducts in Suzuki Coupling." N.p., 2024. Web.
- Sigma-Aldrich. "4-Fluoro-2-methylphenylboronic acid 139911-29-8." N.p., n.d. Web.
- National Institutes of Health (NIH). "Organoborane coupling reactions (Suzuki coupling)." N.p., n.d. Web.
- Chemical Review and Letters. "Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones." N.p., 2024. Web.
- YouTube. "Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up." N.p., 2025. Web.
- BOC Sciences. "Applications of Suzuki Coupling Reaction." N.p., 2023. Web.
- ChemicalBook. "4-(METHYLSULFONYL)PHENYLBORONIC ACID | 149104-88-1." N.p., n.d. Web.
- Sigma-Aldrich. "4-Fluoro-2-(methylthio)phenylboronic acid." N.p., n.d. Web.
- ResearchGate. "Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with..." N.p., n.d. Web.
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Application Notes and Protocols for Catalytic Cross-Coupling with 4-Fluoro-2-(methylsulfonyl)phenylboronic Acid
Introduction: Navigating the Challenges of Electron-Deficient Coupling Partners
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This guide focuses on a particularly challenging yet valuable building block: 4-Fluoro-2-(methylsulfonyl)phenylboronic acid . The presence of two strongly electron-withdrawing groups—a fluoro and a methylsulfonyl substituent—renders this boronic acid highly electron-deficient. This electronic nature presents specific hurdles in cross-coupling reactions, primarily a slower rate of transmetalation, which is often the rate-determining step in the catalytic cycle.[2][3][4] Furthermore, electron-deficient boronic acids can be more susceptible to competitive side reactions like protodeboronation, especially under harsh basic conditions.[5]
This document provides researchers, scientists, and drug development professionals with a detailed understanding of the catalytic systems and protocols optimized for the successful cross-coupling of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid with various aryl and heteroaryl halides. By elucidating the mechanistic rationale behind the choice of catalysts, ligands, and bases, we aim to equip scientists with the knowledge to not only replicate these protocols but also to troubleshoot and adapt them for their specific synthetic challenges.
Core Principles for Success: The Catalytic System
The judicious selection of the catalytic system is paramount for achieving high yields and reaction efficiency when working with electron-deficient boronic acids. The key components—the palladium or nickel catalyst, the phosphine ligand, and the base—must work in concert to overcome the inherent low reactivity of the boronic acid partner.
The Catalyst: Palladium vs. Nickel
Palladium-based catalysts are the most widely employed for Suzuki-Miyaura couplings due to their broad applicability and well-understood reactivity.[1][6][7] For challenging substrates like 4-Fluoro-2-(methylsulfonyl)phenylboronic acid, modern palladium precatalysts, particularly those developed by the Buchwald group (e.g., G3 or G4 precatalysts), are highly recommended.[3] These precatalysts offer the advantage of forming the active Pd(0) species in a controlled manner, leading to more efficient catalysis.
Nickel-based catalysts have emerged as a powerful alternative, especially for cross-coupling reactions involving less reactive electrophiles like aryl chlorides or for transformations that proceed via different mechanistic pathways.[2][8][9][10] Nickel catalysis can sometimes offer complementary reactivity and may be advantageous in cases where palladium systems show limited success. Recent advancements have shown nickel's efficacy in the cross-coupling of organosulfur compounds, which is relevant to the sulfonyl moiety in our target molecule.[9][11][12]
The Ligand: The Key to Enhancing Reactivity
The ligand plays a crucial role in stabilizing the metal center and modulating its electronic and steric properties. For electron-deficient boronic acids, the use of bulky, electron-rich phosphine ligands is essential.[3][13][14] These ligands promote the oxidative addition step and accelerate the rate of reductive elimination.[3]
Buchwald-type biarylphosphine ligands such as XPhos, SPhos, and RuPhos are highly effective for these challenging couplings.[3] Their steric bulk facilitates the reductive elimination of the product, while their electron-donating nature increases the electron density on the palladium center, which can enhance the rate of oxidative addition. N-heterocyclic carbenes (NHCs) are another class of ligands that have shown great promise in the coupling of sterically hindered and electron-deficient substrates.[6][15]
The Base: Activating the Boronic Acid
The base is critical for activating the boronic acid to facilitate transmetalation.[7][16][17] It achieves this by forming a more nucleophilic borate species.[16][17] For electron-deficient boronic acids, a stronger base is often required to sufficiently enhance their nucleophilicity.[3]
Commonly used bases include potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃).[3] The choice of base can also be influenced by the solvent system and the presence of base-sensitive functional groups in the coupling partners. In some cases, fluoride sources like potassium fluoride (KF) can be effective.[7]
Recommended Catalytic Systems and Reaction Conditions
Based on established principles for coupling electron-deficient substrates, the following catalytic systems are recommended for the cross-coupling of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid.
| Component | System 1: Palladium-Based | System 2: Alternative Palladium | System 3: Nickel-Based |
| Catalyst | Pd₂(dba)₃ or a Buchwald Precatalyst (e.g., XPhos-G3-Pd) | Pd(OAc)₂ | NiCl₂(DME) or Ni(cod)₂ |
| Ligand | XPhos or SPhos | RuPhos | dcype or dppf |
| Base | K₃PO₄ or Cs₂CO₃ | K₂CO₃ | K₃PO₄ |
| Solvent | Toluene/H₂O or Dioxane/H₂O | THF/H₂O | Dioxane or THF |
| Temperature | 80-110 °C | 80-100 °C | 60-100 °C |
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for performing the Suzuki-Miyaura cross-coupling reaction with 4-Fluoro-2-(methylsulfonyl)phenylboronic acid.
Protocol 1: General Procedure for Palladium-Catalyzed Cross-Coupling
This protocol is a robust starting point for the coupling of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid with a variety of aryl or heteroaryl bromides.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organoboronic acid, activated by the base to form a borate anion, transfers its organic group (Ar') to the Pd(II) complex, displacing the halide. This is often the rate-limiting step, particularly for electron-deficient boronic acids.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the desired biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Presence of oxygen | - Use a fresh catalyst or a more active precatalyst.- Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).- Increase the reaction temperature.- Ensure all solvents are properly degassed and the reaction is maintained under an inert atmosphere. |
| Protodeboronation of Boronic Acid | - Excessively harsh basic conditions- Prolonged reaction times at high temperatures | - Use a milder base if possible, or reduce the amount of base.- Consider using the corresponding boronic ester (e.g., pinacol ester), which is often more stable.<[5]br>- Monitor the reaction closely and stop it once the starting material is consumed. |
| Formation of Homocoupled Products | - Presence of oxygen- Catalyst decomposition | - Thoroughly degas all reagents and solvents.- Use a more stable ligand or precatalyst. |
Conclusion
The cross-coupling of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid, while challenging, is readily achievable with the appropriate selection of a modern catalytic system. The use of bulky, electron-rich phosphine ligands in conjunction with a strong base is critical to overcoming the inherent low reactivity of this electron-deficient substrate. The protocols and guidelines presented herein provide a solid foundation for the successful application of this valuable building block in pharmaceutical and materials science research.
References
-
[Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable Cl2(3-Cl-pyridine)] Precatalysts - ACS Publications]([Link])
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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Application Notes and Protocols: 4-Fluoro-2-(methylsulfonyl)phenylboronic Acid as a Versatile Reagent for C-C Bond Formation
Introduction: The Strategic Importance of Fluorinated Biaryl Sulfones
In the landscape of modern medicinal chemistry and materials science, the biaryl scaffold remains a privileged structural motif. Its prevalence in pharmaceuticals, agrochemicals, and organic electronics underscores the continuous need for robust and versatile synthetic methodologies for its construction. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for forging carbon-carbon bonds, offering mild conditions and broad functional group tolerance.[1] This application note focuses on a particularly valuable building block, 4-Fluoro-2-(methylsulfonyl)phenylboronic acid , and its utility in synthesizing highly functionalized biaryl compounds.
The incorporation of a fluorine atom and a methylsulfonyl group onto the phenylboronic acid core imparts unique electronic properties that are highly desirable in drug discovery.[2] Fluorine substitution can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[2] The strongly electron-withdrawing methylsulfonyl group can further modulate the electronic character of the resulting biaryl product, influencing its pharmacokinetic and pharmacodynamic profiles. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview, detailed protocols, and expert insights into the effective application of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Reagent Profile: 4-Fluoro-2-(methylsulfonyl)phenylboronic acid
Understanding the physicochemical properties of a reagent is paramount to its successful application. 4-Fluoro-2-(methylsulfonyl)phenylboronic acid is a white to off-white solid that is generally stable under standard laboratory conditions. Its key characteristics are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1402238-31-6 | [3] |
| Molecular Formula | C₇H₈BFO₄S | N/A |
| Molecular Weight | 218.01 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in many organic solvents such as methanol, DMF, and dioxane. | N/A |
The presence of both a fluorine atom and a methylsulfonyl group makes this boronic acid electron-deficient. This electronic nature can influence its reactivity in the Suzuki-Miyaura coupling, sometimes requiring carefully optimized reaction conditions to achieve high yields, particularly with electron-rich coupling partners.[4]
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, 4-Fluoro-2-(methylsulfonyl)phenylboronic acid) and an organic halide or triflate.[5] The catalytic cycle, illustrated below, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
Caption: Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.
A crucial aspect of this mechanism is the activation of the boronic acid by a base to form a more nucleophilic boronate species, which then facilitates the transmetalation step.[5] The choice of palladium catalyst, ligand, base, and solvent system is critical for the successful coupling, especially with challenging substrates like electron-deficient boronic acids.[3]
Experimental Protocols: Suzuki-Miyaura Coupling of 4-Fluoro-2-(methylsulfonyl)phenylboronic Acid
The following protocols are provided as a starting point for the Suzuki-Miyaura coupling of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid with various aryl halides. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Coupling with an Aryl Bromide
This protocol is suitable for the coupling of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid with a range of electron-neutral or electron-poor aryl bromides.
Materials and Reagents:
| Reagent | Amount (mmol) | Molar Equivalents |
| Aryl Bromide | 1.0 | 1.0 |
| 4-Fluoro-2-(methylsulfonyl)phenylboronic acid | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 2.0 | 2.0 |
| 1,4-Dioxane | 5 mL | N/A |
| Water | 1 mL | N/A |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), 4-Fluoro-2-(methylsulfonyl)phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ (0.05 mmol) to the flask.
-
Degas the 1,4-dioxane and water by bubbling with an inert gas for 15-20 minutes.
-
Add the degassed 1,4-dioxane (5 mL) and water (1 mL) to the reaction flask via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Protocol 2: Coupling with an Aryl Chloride (for more challenging substrates)
Aryl chlorides are generally less reactive than aryl bromides and may require a more active catalyst system.[7]
Materials and Reagents:
| Reagent | Amount (mmol) | Molar Equivalents |
| Aryl Chloride | 1.0 | 1.0 |
| 4-Fluoro-2-(methylsulfonyl)phenylboronic acid | 1.5 | 1.5 |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 0.02 | 0.02 |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 0.08 | 0.08 |
| Potassium Phosphate (K₃PO₄) | 3.0 | 3.0 |
| Toluene | 5 mL | N/A |
| Water | 0.5 mL | N/A |
Step-by-Step Procedure:
-
In an oven-dried Schlenk tube, combine the aryl chloride (1.0 mmol), 4-Fluoro-2-(methylsulfonyl)phenylboronic acid (1.5 mmol), potassium phosphate (3.0 mmol), Pd₂(dba)₃ (0.02 mmol), and SPhos (0.08 mmol).
-
Seal the tube with a septum and purge with argon for 10 minutes.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C in a preheated oil bath with vigorous stirring.
-
Monitor the reaction for completion by GC-MS or LC-MS.
-
After the reaction is complete, cool to room temperature and proceed with a standard aqueous workup and purification as described in Protocol 1.
Troubleshooting and Considerations
-
Low Yields: If low yields are observed, consider increasing the reaction temperature, using a more active catalyst system (e.g., a palladacycle precatalyst), or a stronger base like cesium carbonate (Cs₂CO₃). For electron-deficient boronic acids, protodeboronation can be a competing side reaction.[4] Using anhydrous solvents and rigorously excluding air can sometimes mitigate this issue.
-
Homocoupling: The formation of homocoupled products from the boronic acid can occur, especially in the presence of oxygen.[8] Ensuring the reaction is thoroughly degassed is crucial.
-
Catalyst Choice: For particularly challenging couplings, especially with sterically hindered substrates, the use of bulky, electron-rich phosphine ligands such as XPhos or Buchwald's biarylphosphine ligands is often beneficial.[9]
Applications in Drug Discovery and Development
The biaryl sulfone motif synthesized using 4-Fluoro-2-(methylsulfonyl)phenylboronic acid is of significant interest in medicinal chemistry. These structures can be found in a variety of biologically active molecules. The strategic placement of the fluoro and methylsulfonyl groups can be leveraged to fine-tune the properties of a lead compound to enhance its efficacy and safety profile. The resulting biaryls can serve as key intermediates in the synthesis of complex drug candidates targeting a wide range of diseases.
Caption: Figure 2. Workflow from Reagent to Drug Discovery.
Safety and Handling
4-Fluoro-2-(methylsulfonyl)phenylboronic acid should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Fluoro-2-(methylsulfonyl)phenylboronic acid is a valuable and versatile reagent for the synthesis of fluorinated biaryl sulfones via the Suzuki-Miyaura cross-coupling reaction. Its unique electronic properties make it a strategic building block for the construction of novel compounds in medicinal chemistry and materials science. By carefully selecting the appropriate catalyst system and reaction conditions, researchers can effectively utilize this reagent to access a wide range of complex and valuable molecules. The protocols and insights provided in this application note serve as a comprehensive guide to facilitate the successful implementation of this important synthetic tool.
References
- Bedford, R. B., et al. (2003). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 7(10), 1055-1074.
- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura Coupling of Aryl Chlorides. Chemical Society Reviews, 43(1), 412-443.
- Moreno-Mañas, M., et al. (2001). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry, 66(22), 7421–7428.
- Nambo, M., et al. (2017). Development of Versatile Sulfone Electrophiles for Suzuki–Miyaura Cross-Coupling Reactions.
-
Immunomart. (n.d.). 4-Fluoro-2-methylphenylboronic acid. Retrieved from [Link]
- Al-Amin, M., et al. (2011). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. Journal of Porphyrins and Phthalocyanines, 15(07n08), 589-596.
- Scott, K. A., & Njardarson, J. T. (2014). Data-Mining for Sulfur and Fluorine: An Evaluation of Pharmaceuticals To Reveal Opportunities for Drug Design and Discovery. Journal of Medicinal Chemistry, 57(7), 2832–2838.
- Nambo, M., et al. (2017). Development of Versatile Sulfone Electrophiles for Suzuki-Miyaura Cross-Coupling Reactions.
- Zhang, Y., et al. (2021). One-Step Synthesis of PdCu@Ti3C2 with High Catalytic Activity in the Suzuki-Miyaura Coupling Reaction.
- Oisaki, K., et al. (2022).
- Nambo, M., et al. (2017). Development of Versatile Sulfone Electrophiles for Suzuki–Miyaura Cross-Coupling Reactions. Semantic Scholar.
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Wang, Y., & Curran, D. P. (2006). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids. Organic Letters, 8(22), 5037–5040.
- Zhang, Z., et al. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Ghaffari, M. F., et al. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.
-
ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
NRO-Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
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synthesis of biaryl compounds using 4-Fluoro-2-(methylsulfonyl)phenylboronic acid
An In-Depth Guide to the Synthesis of Biaryl Compounds Using 4-Fluoro-2-(methylsulfonyl)phenylboronic Acid
Abstract
Biaryl scaffolds are fundamental structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for their construction, prized for its mild conditions and high functional group tolerance.[1][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid as a key building block in palladium-catalyzed biaryl synthesis. We will delve into the reaction mechanism, provide detailed experimental protocols, offer troubleshooting advice, and discuss the unique advantages conferred by the electronic properties of this specific reagent.
Introduction: The Significance of Biaryl Scaffolds
Biaryl structures are ubiquitous in high-value chemical compounds. Their unique three-dimensional arrangement and electronic properties make them privileged scaffolds in medicinal chemistry, found in numerous blockbuster drugs for treating conditions ranging from hypertension to viral infections.[5][6][7] The ability to efficiently forge a carbon-carbon bond between two aromatic rings is, therefore, a cornerstone of modern organic synthesis.[1]
The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, revolutionized biaryl synthesis by offering a robust and reliable alternative to older methods like the Ullmann reaction.[3][4] The Suzuki-Miyaura coupling's success lies in its use of stable, readily available, and generally low-toxicity organoboron reagents with organic halides or pseudohalides.[4][8]
This guide focuses on a specialized building block: 4-Fluoro-2-(methylsulfonyl)phenylboronic acid . The presence of two strong electron-withdrawing groups—a fluorine atom and a methylsulfonyl (sulfone) group—significantly influences the reactivity of the boronic acid, making it a valuable partner for specific synthetic challenges.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura reaction is critical for optimizing reaction conditions and troubleshooting potential issues. The process is a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[9][10] The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[11][12]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide (or carbon-pseudohalide) bond of the electrophilic coupling partner (Ar¹-X). This step oxidizes the palladium to Pd(II), forming a square planar complex.[9][12]
-
Transmetalation : The organoboronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group (Ar²) to the Pd(II) complex. The base is crucial for forming a more nucleophilic "ate" complex (e.g., [Ar²-B(OH)₃]⁻), which facilitates the transfer of the aryl group to the palladium center, displacing the halide.[8][11]
-
Reductive Elimination : In the final step, the two organic groups (Ar¹ and Ar²) on the Pd(II) complex couple and are eliminated from the metal center, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[11][12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Advantages of Using 4-Fluoro-2-(methylsulfonyl)phenylboronic Acid
The choice of boronic acid is critical to the success of a Suzuki-Miyaura coupling. 4-Fluoro-2-(methylsulfonyl)phenylboronic acid offers distinct advantages due to its electronic properties.
-
Enhanced Reactivity: The reactivity of the organoborane in the transmetalation step is dependent on its Lewis acidity.[11] The presence of strong electron-withdrawing groups, like the sulfone and fluoro substituents on the aromatic ring, increases this acidity. This enhanced electrophilicity of the boron atom facilitates the formation of the boronate "ate" complex and accelerates the rate-limiting transmetalation step, often leading to higher yields and faster reactions, especially with electron-rich or sterically hindered coupling partners.[11]
-
Orthogonal Reactivity: In complex molecules with multiple potential reaction sites, the specific reactivity profile of this boronic acid can be leveraged. While aryl sulfones can sometimes act as leaving groups themselves in cross-coupling reactions, this typically requires specific nickel or palladium catalysts and harsher conditions.[13][14][15] Under standard Suzuki-Miyaura conditions, the C-SO₂Me bond is robust, allowing the boronic acid to function predictably as the nucleophilic partner. This creates opportunities for sequential cross-coupling strategies.[15]
-
Introduction of Key Pharmacophores: The resulting biaryl product will contain a fluoro- and methylsulfonyl-substituted phenyl ring. Fluorine is a common bioisostere for hydrogen in drug design, often improving metabolic stability, binding affinity, and membrane permeability.[3] The sulfone group is a versatile polar functional group that can act as a hydrogen bond acceptor, influencing the pharmacokinetic properties of a drug candidate.
Detailed Experimental Protocol
This section provides a general, robust protocol for the Suzuki-Miyaura coupling of an aryl bromide with 4-Fluoro-2-(methylsulfonyl)phenylboronic acid.
Materials and Equipment
-
Reagents :
-
Aryl Halide (e.g., 4-Bromoanisole)
-
4-Fluoro-2-(methylsulfonyl)phenylboronic acid (1.1 - 1.5 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, DMF)
-
-
Equipment :
-
Round-bottom flask or reaction vial suitable for heating
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Standard laboratory glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
-
TLC plates and developing chamber
-
Step-by-Step Procedure
-
Reaction Setup : To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), 4-Fluoro-2-(methylsulfonyl)phenylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as the Pd(0) catalyst is sensitive to oxygen.
-
Solvent Addition : Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-Dioxane and Water) via syringe. The total volume should be sufficient to create a stirrable slurry (typically 0.1-0.2 M concentration with respect to the limiting reagent).
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) to the flask. If desired, the catalyst can be added along with the other solids in step 1, followed by a thorough purge.
-
Heating and Monitoring : Place the flask in a pre-heated oil bath (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed (typically 4-24 hours).
-
Reaction Workup :
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
Characterization : Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Example Reaction Scope and Parameters
The following table provides representative examples of reaction conditions and expected outcomes for the coupling of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid with various aryl halides.
| Entry | Aryl Halide Partner | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 92 |
| 2 | 3-Bromopyridine | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | DMF | 100 | 8 | 88 |
| 3 | 1-Chloro-4-nitrobenzene | XPhos Pd G3 (2) | K₃PO₄ (3) | Toluene/H₂O | 110 | 18 | 75 |
| 4 | 2-Bromotoluene | SPhos Pd G2 (2) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 16 | 85 |
Note: Data are illustrative. Optimal conditions may vary based on the specific substrate.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure proper degassing of solvents and purging with inert gas.2. Switch to a stronger base (e.g., Cs₂CO₃ or K₃PO₄).3. Increase the reaction temperature. |
| Protodeboronation | Presence of excess water or protic sources; prolonged reaction time at high temperature. | Use anhydrous solvents (if not using an aqueous system); ensure the reaction is stopped once the limiting reagent is consumed. |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative homocoupling. | Rigorously exclude oxygen from the reaction setup through proper inert gas techniques. |
| Difficulty in Purification | Co-elution with residual starting materials or byproducts. | Optimize the chromatography eluent system; consider a different purification method like recrystallization if applicable. |
Conclusion
4-Fluoro-2-(methylsulfonyl)phenylboronic acid is a highly effective reagent for the synthesis of functionalized biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Its electron-deficient nature enhances reactivity, often leading to excellent yields under standard conditions. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to successfully employ this versatile building block in the synthesis of complex molecules for drug discovery, materials science, and other advanced applications.
References
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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ACS Publications. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]
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ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
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Fiveable. Biaryl Synthesis Definition. [Link]
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ChemRxiv. (2019, May 7). The Suzuki−Miyaura Coupling of Aryl Sulfones. [Link]
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ACS Publications. Development of Versatile Sulfone Electrophiles for Suzuki–Miyaura Cross-Coupling Reactions. ACS Catalysis. [Link]
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ResearchGate. Development of Versatile Sulfone Electrophiles for Suzuki-Miyaura Cross-Coupling Reactions. [Link]
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RSC Publishing. (2021, August 5). Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. [Link]
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ResearchGate. Examples of biaryl structure applications. [Link]
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Open Exploration Publishing. Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids. [Link]
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National Institutes of Health (NIH). (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]
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MDPI. (2024, November 25). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. [Link]
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ResearchGate. Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes. [Link]
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ResearchGate. Synthesis of structurally diverse biaryl fragments.[a]. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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use of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid in the synthesis of pharmaceutical intermediates
An In-Depth Guide to the Strategic Application of 4-Fluoro-2-(methylsulfonyl)phenylboronic Acid in the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: The Strategic Advantage of a Multifunctional Building Block
In the landscape of modern medicinal chemistry, the deliberate design of molecular architecture is paramount to achieving desired therapeutic outcomes. 4-Fluoro-2-(methylsulfonyl)phenylboronic acid (CAS No. 1217500-63-4) has emerged as a pivotal building block for the synthesis of complex pharmaceutical intermediates. Its utility stems not from a single feature, but from the synergistic interplay of its three key functional components: the reactive boronic acid moiety, the modulating fluorine atom, and the electronically influential methylsulfonyl group.
The boronic acid group is the cornerstone of its reactivity, primarily enabling its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful and versatile methods for constructing C(sp²)-C(sp²) bonds.[1][2][3] The strategic placement of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of a drug candidate by altering its lipophilicity and electronic properties.[4][5] Simultaneously, the potent electron-withdrawing nature of the methylsulfonyl (sulfone) group profoundly influences the electronic character of the aromatic ring, which can be critical for modulating pKa, improving target engagement, or directing further synthetic transformations.[6][7]
This guide provides a detailed exploration of the application of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid, moving beyond simple reaction schemes to explain the underlying chemical principles and offering robust, field-tested protocols for its successful implementation in drug discovery and development workflows.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application for this reagent is the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent scaffolds in a vast array of clinically significant molecules, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[7][8] The Suzuki-Miyaura reaction facilitates the coupling of the boronic acid with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a base.
The catalytic cycle, a cornerstone of modern organic synthesis, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
Causality Behind Reagent Choice: The electronic properties imparted by the fluoro and methylsulfonyl substituents make this boronic acid particularly stable and less prone to premature protodeboronation, a common side reaction, especially with electron-rich or heteroaryl boronic acids.[1][2] This stability ensures its efficient participation in the transmetalation step, leading to higher yields and cleaner reaction profiles.
Protocol 1: Synthesis of a GPR119 Agonist Precursor
G-protein coupled receptor 119 (GPR119) agonists are a promising class of therapeutics for the treatment of type 2 diabetes.[8] Many GPR119 agonists feature a biaryl core. This protocol details the synthesis of a key intermediate by coupling 4-Fluoro-2-(methylsulfonyl)phenylboronic acid with a brominated pyridine derivative.
Experimental Workflow Diagram
Reagents and Materials
| Reagent | CAS No. | Mol. Wt. | Amount (mmol) | Equiv. | Purpose |
| 4-Fluoro-2-(methylsulfonyl)phenylboronic acid | 1217500-63-4 | 218.01 | 1.0 | 1.0 | Arylating Agent |
| 2-Bromo-5-methoxypyridine | 5446-86-6 | 188.02 | 1.1 | 1.1 | Coupling Partner |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 14221-01-3 | 1155.56 | 0.03 | 0.03 | Catalyst |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 2.5 | 2.5 | Base |
| 1,4-Dioxane | 123-91-1 | 88.11 | 8 mL | - | Solvent |
| Water (degassed) | 7732-18-5 | 18.02 | 2 mL | - | Co-solvent |
Step-by-Step Methodology
-
Vessel Preparation: To a 25 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Fluoro-2-(methylsulfonyl)phenylboronic acid (218 mg, 1.0 mmol), 2-Bromo-5-methoxypyridine (207 mg, 1.1 mmol), Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol), and anhydrous Potassium Carbonate (345 mg, 2.5 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and backfilling with argon or nitrogen gas three times to establish an inert atmosphere. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The use of degassed solvents minimizes dissolved oxygen. The aqueous phase is essential for activating the boronic acid via boronate formation and for solubilizing the inorganic base.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (15 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Protocol 2: Synthesis of a Diaryl Sulfone Kinase Inhibitor Scaffold
Diaryl sulfone motifs are integral to many kinase inhibitors used in oncology, leveraging the sulfone group as a rigid linker and potent hydrogen bond acceptor. This protocol describes a robust method for creating a core diaryl sulfone structure.
Reagents and Materials
| Reagent | CAS No. | Mol. Wt. | Amount (mmol) | Equiv. | Purpose |
| 4-Fluoro-2-(methylsulfonyl)phenylboronic acid | 1217500-63-4 | 218.01 | 1.0 | 1.0 | Arylating Agent |
| 1-Bromo-4-iodobenzene | 589-87-7 | 282.90 | 1.05 | 1.05 | Coupling Partner |
| Pd₂(dba)₃ [Tris(dibenzylideneacetone)dipalladium(0)] | 51364-51-3 | 915.72 | 0.015 | 0.015 | Catalyst Precursor |
| SPhos [2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl] | 657408-07-6 | 410.51 | 0.035 | 0.035 | Ligand |
| Cesium Fluoride (CsF) | 13400-13-0 | 151.90 | 2.2 | 2.2 | Base |
| Toluene (anhydrous) | 108-88-3 | 92.14 | 10 mL | - | Solvent |
Step-by-Step Methodology
-
Vessel Preparation: In a glovebox or under a positive flow of argon, add 1-Bromo-4-iodobenzene (297 mg, 1.05 mmol), Pd₂(dba)₃ (13.7 mg, 0.015 mmol), and SPhos (14.4 mg, 0.035 mmol) to an oven-dried reaction tube.
-
Reagent Addition: Remove the tube from the glovebox, and add 4-Fluoro-2-(methylsulfonyl)phenylboronic acid (218 mg, 1.0 mmol) and Cesium Fluoride (334 mg, 2.2 mmol).
-
Expert Insight: 1-Bromo-4-iodobenzene is used to selectively couple at the more reactive iodide position. Modern catalyst systems like Pd₂(dba)₃/SPhos are highly efficient, allowing for lower catalyst loadings and often milder conditions.[1] Cesium fluoride is a moderately strong, anhydrous base that is particularly effective in Suzuki couplings and can minimize side reactions like hydrolysis.
-
-
Inert Atmosphere & Solvent: Seal the tube, and evacuate and backfill with argon three times. Add anhydrous toluene (10 mL) via syringe.
-
Reaction: Place the reaction tube in a preheated aluminum block at 100 °C and stir for 6-18 hours. Monitor for the consumption of the boronic acid by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of Celite® to remove palladium black and inorganic salts, washing the pad with additional ether.
-
Purification: Concentrate the filtrate in vacuo. Purify the resulting crude solid by silica gel chromatography (using an appropriate solvent system, e.g., dichloromethane/hexanes) to isolate the desired 4-Bromo-4'-fluoro-2'-(methylsulfonyl)-1,1'-biphenyl intermediate.
Troubleshooting and Field-Proven Insights
-
Low Yield/Incomplete Reaction: If the reaction stalls, this may be due to catalyst deactivation or insufficient base strength. Consider switching to a more robust ligand (e.g., a Buchwald-type biaryl phosphine ligand) or a stronger base like Cesium Carbonate. Ensure all solvents are rigorously degassed.
-
Protodeboronation: The premature cleavage of the C-B bond is a known issue, particularly with fluorinated arylboronic acids.[2] This can be minimized by using milder bases (e.g., K₃PO₄, CsF), shorter reaction times, and lower temperatures where possible. Running the reaction under strictly anhydrous conditions (if the protocol allows) can also suppress this side reaction.
-
Purification Challenges: The polarity of the methylsulfonyl group can sometimes lead to tailing on silica gel columns. Using a small percentage of a polar modifier like methanol in the eluent or switching to a different stationary phase (e.g., alumina) can improve separation.
By understanding the unique chemical properties of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid and applying these robust protocols, researchers can effectively leverage this powerful building block to accelerate the synthesis of novel and complex pharmaceutical intermediates.
References
-
Immunomart. (n.d.). 4-Fluoro-2-methylphenylboronic acid. Retrieved January 20, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 4-(Methylsulfonyl)phenylboronic Acid in Advanced Chemical Synthesis. Retrieved January 20, 2026, from [Link]
-
BoronPharm. (n.d.). 1268496-35-0 | 4-Fluoro-3-(methanesulfonyl)phenylboronic acid. Retrieved January 20, 2026, from [Link]
-
Priya A, Mahesh Kumar N, & Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical and Life Sciences. Retrieved January 20, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Retrieved January 20, 2026, from [Link]
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Korenaga, T., et al. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters. Retrieved January 20, 2026, from [Link]
-
MDPI. (2018). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Retrieved January 20, 2026, from [Link]
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ChemRxiv. (2022). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). 4-Fluorophenylboronic acid. Retrieved January 20, 2026, from [Link]
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Silva, F., et al. (2015). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Retrieved January 20, 2026, from [Link]
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National Center for Biotechnology Information. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. Retrieved January 20, 2026, from [Link]
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Advanced Suzuki-Miyaura Cross-Coupling Strategies for 4-Fluoro-2-(methylsulfonyl)phenylboronic Acid with Aryl Halides
An Application Guide for Researchers
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid with a range of aryl halides. This boronic acid is a valuable building block in medicinal chemistry and materials science, characterized by its electron-deficient aromatic ring. This electronic nature presents unique challenges and opportunities in reaction design, including the potential for protodeboronation and altered catalyst kinetics. This document outlines the mechanistic considerations, optimal reaction parameters, and step-by-step protocols to enable researchers, scientists, and drug development professionals to successfully synthesize complex biaryl and heteroaryl structures.
Introduction: The Significance of an Electron-Deficient Building Block
4-Fluoro-2-(methylsulfonyl)phenylboronic acid is a key synthetic intermediate whose utility is defined by the two strongly electron-withdrawing groups, a fluorine atom and a methylsulfonyl moiety, attached to the phenylboronic acid core. These substituents significantly modulate the electronic properties of the molecule, making it an attractive component for creating pharmacologically active compounds and advanced materials. The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for carbon-carbon bond formation, prized for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of organoboron reagents.[1][2][3]
However, the successful coupling of electron-deficient boronic acids like 4-Fluoro-2-(methylsulfonyl)phenylboronic acid requires careful optimization. The electron-withdrawing nature of the substituents can decrease the nucleophilicity of the ipso-carbon, potentially slowing the critical transmetalation step. Furthermore, such substrates can be more susceptible to protodeboronation, a competitive side reaction that cleaves the C-B bond and reduces overall yield.[1] This guide explains the causal factors behind protocol choices to mitigate these challenges and ensure high-yield, reproducible outcomes.
The Suzuki-Miyaura Catalytic Cycle: Mechanistic Considerations
The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. Understanding this cycle is paramount to troubleshooting and optimizing the reaction for a specific substrate.
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Key Steps Explained:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond. This step is typically rate-limiting and is accelerated by electron-withdrawing groups on the aryl halide and by electron-rich, bulky phosphine ligands on the palladium catalyst.[4] The reactivity of the halide follows the order I > Br > OTf >> Cl.
-
Transmetalation: This is the crucial step where the organic group is transferred from the boron atom to the palladium center. It requires activation of the boronic acid by a base to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[5][6] For electron-deficient boronic acids, this step can be sluggish. The choice of base and solvent is therefore critical to promote the formation and transfer of the boronate.
-
Reductive Elimination: The two organic fragments (Ar¹ and R) on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst.[3]
Optimizing Reaction Parameters: A Guide to Component Selection
The success of coupling 4-Fluoro-2-(methylsulfonyl)phenylboronic acid is highly dependent on the judicious selection of four key components: catalyst, ligand, base, and solvent.
Palladium Catalyst and Ligand Selection
Palladium precursors are not the active catalysts themselves; they form the active Pd(0) species in situ. The choice of ligand is arguably the most critical factor in achieving high reactivity, especially with challenging substrates like aryl chlorides or electron-deficient boronic acids.
-
For Aryl Iodides and Bromides: These are more reactive electrophiles. Standard, air-stable catalyst systems are often sufficient.
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A reliable choice that often works without additional ligands.
-
Pd(OAc)₂ or Pd₂(dba)₃ with PPh₃: A common combination where the Pd(II) or Pd(0) precursor is combined with a simple phosphine ligand.
-
-
For Aryl Chlorides and Unreactive Heteroaryl Halides: These substrates require a more active catalytic system to facilitate the difficult oxidative addition step. The use of bulky, electron-rich phosphine ligands is essential.[4][5] These ligands promote the formation of a coordinatively unsaturated, highly reactive 14-electron Pd(0) species.
Base Selection
The base plays the indispensable role of activating the boronic acid.[6] A stronger base can increase the concentration of the active boronate species but may also promote undesired side reactions, including protodeboronation and hydrolysis of sensitive functional groups.
| Base | Strength | Typical Solvent(s) | Notes |
| K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O | A versatile and cost-effective choice. Often the first base to screen.[8] |
| Cs₂CO₃ | Strong | Dioxane, Toluene, THF | Highly effective, especially in anhydrous conditions. Its solubility in organic solvents is a key advantage.[9] |
| K₃PO₄ | Strong | Toluene, Dioxane | An excellent choice for challenging couplings, often providing higher yields than carbonates.[9] |
| KF | Mild | Dioxane, THF | Used when substrates are sensitive to stronger bases. Activates boronic acids without causing significant hydrolysis.[6][10] |
Solvent System
The solvent must solubilize the reagents and facilitate the interaction between the organic and aqueous phases (if a biphasic system is used).
-
Aqueous Biphasic Systems: Mixtures like Dioxane/Water , Toluene/Water , or THF/Water are most common. The water is essential for dissolving the inorganic base and facilitating the formation of the boronate complex.
-
Anhydrous Systems: Solvents like Toluene , Dioxane , or DMF can be used, typically with a more soluble base like Cs₂CO₃. These may be preferred if either coupling partner is sensitive to water.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies. It is imperative that all reactions involving palladium catalysts and phosphine ligands are performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst oxidation.
Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.
Protocol 1: General Coupling with an Aryl Bromide
This protocol is optimized for standard aryl or heteroaryl bromides.
-
Reagents & Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
4-Fluoro-2-(methylsulfonyl)phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
1,4-Dioxane (5 mL)
-
Deionized Water (1 mL)
-
Schlenk flask or reaction vial with stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), 4-Fluoro-2-(methylsulfonyl)phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add 1,4-dioxane (5 mL) and deionized water (1 mL).
-
Sparge the resulting suspension with nitrogen or argon gas for 15-20 minutes to thoroughly degas the mixture.
-
Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.03 mmol).
-
Seal the flask and place it in a preheated oil bath at 90 °C.
-
Stir the reaction vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
-
Protocol 2: Challenging Coupling with an Aryl Chloride
This protocol employs a more active catalyst system required for the less reactive aryl chloride electrophile.
-
Reagents & Materials:
-
Aryl Chloride (1.0 mmol, 1.0 equiv)
-
4-Fluoro-2-(methylsulfonyl)phenylboronic acid (1.5 mmol, 1.5 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.036 mmol, 3.6 mol%)
-
Anhydrous Toluene (6 mL)
-
Schlenk flask or microwave reaction vial with stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl chloride (1.0 mmol), 4-Fluoro-2-(methylsulfonyl)phenylboronic acid (1.5 mmol), and finely ground potassium phosphate (2.0 mmol).
-
In a separate vial, dissolve Pd₂(dba)₃ (0.015 mmol) and SPhos (0.036 mmol) in anhydrous toluene (2 mL) under an inert atmosphere to pre-form the catalyst complex.
-
Add the remaining anhydrous toluene (4 mL) to the Schlenk flask containing the solids.
-
Add the pre-formed catalyst solution to the reaction mixture via syringe.
-
Seal the flask and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and carefully add water (10 mL).
-
Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, wash the organic phase with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (oxidized); Insufficiently active catalyst system (for Ar-Cl); Low reaction temperature. | Ensure rigorous inert atmosphere technique; Switch to a more active ligand (e.g., SPhos) and Pd source (Pd₂(dba)₃); Increase temperature by 10-20 °C. |
| Protodeboronation | Base is too strong or reaction time is too long; Presence of excess water. | Use a milder base like KF; Use a higher ratio of boronic acid (1.5-2.0 equiv); Reduce reaction time; Use an anhydrous solvent system.[1] |
| Formation of Homocoupling Product (Ar-Ar) | Oxygen contamination leading to reductive elimination from the Ar-Pd(II)-Ar intermediate. | Improve degassing procedure (use freeze-pump-thaw cycles if necessary); Ensure a leak-proof inert atmosphere setup. |
| Low Yield after Workup | Product is water-soluble or volatile; Incomplete extraction. | Perform multiple extractions of the aqueous layer; Use care during solvent removal under reduced pressure. |
References
-
Angewandte Chemie International Edition. (2021). Desulfonative Suzuki-Miyaura Coupling of Sulfonyl Fluorides. [Link]
-
New Journal of Chemistry. (n.d.). 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (2016). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. [Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
National Institutes of Health. (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. [Link]
-
ResearchGate. (2021). Suzuki coupling between phenylboronic acid and aryl halides. [Link]
-
Osaka University Knowledge Archive. (2023). Stereoselective Preparation and Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Alkenyl Sulfoximines. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
-
ResearchGate. (2014). Suzuki − Miyaura coupling reactions of aryl halides with phenylboronic acid. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
PubMed Central. (n.d.). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. [Link]
-
ChemRxiv. (n.d.). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. [Link]
-
ResearchGate. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
-
ResearchGate. (2018). Suzuki cross-coupling of aryl halides and phenylboronic acids. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Beilstein Journals. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. ‘Awaken’ aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
role of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid in materials science research
An In-Depth Guide to the Application of 4-Fluoro-2-(methylsulfonyl)phenylboronic Acid in Materials Science
Authored by: A Senior Application Scientist
This document provides a detailed exploration of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid, a versatile reagent whose unique structural attributes are pivotal for innovation in materials science. Designed for researchers, scientists, and professionals in drug development, this guide elucidates the compound's fundamental properties and provides actionable protocols for its application in organic electronics, advanced polymers, and sensor technology.
Core Concepts: The Molecular Advantage
4-Fluoro-2-(methylsulfonyl)phenylboronic acid (CAS: 1402238-31-6) is more than a simple arylboronic acid. Its utility in advanced synthesis is derived from the synergistic interplay of its three key functional groups: the boronic acid, a fluorine atom, and a methylsulfonyl group.
-
Boronic Acid Group (-B(OH)₂): This is the primary reactive center, enabling the molecule to participate in a wide range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds.[1][2] Furthermore, its ability to reversibly bind with cis-diols is the foundation for its use in sensor technology.[3][4]
-
Electron-Withdrawing Substituents (-F and -SO₂Me): The fluorine atom and the methylsulfonyl group are strongly electron-withdrawing. Their presence on the phenyl ring significantly lowers the pKa of the boronic acid.[5] This enhanced Lewis acidity is crucial, as it increases the compound's reactivity and can improve its affinity for diols, even under physiological or slightly acidic pH conditions, a significant advantage over unsubstituted phenylboronic acid.[5][6] This electronic modulation is also key to tuning the optoelectronic properties of materials it is incorporated into.[7][8]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1402238-31-6 | [9] |
| Molecular Formula | C₇H₈BFO₄S | [9] |
| Molecular Weight | 218.01 g/mol | [9] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥95-98% | [9] |
| Key Functional Groups | Boronic Acid, Fluoro, Methylsulfonyl | [8][10] |
Application in Organic Electronics: Building Blocks for OLEDs
The precise engineering of organic semiconductors is fundamental to the advancement of Organic Light-Emitting Diodes (OLEDs). 4-Fluoro-2-(methylsulfonyl)phenylboronic acid serves as a critical building block for synthesizing the complex, conjugated molecules that form the emissive and charge-transport layers in these devices.[11]
Causality and Experimental Rationale
The electron-deficient nature of the 4-fluoro-2-(methylsulfonyl)phenyl moiety makes it an excellent component for creating materials with tailored electronic properties.[7] When incorporated into a larger conjugated system via Suzuki-Miyaura coupling, this unit can help modulate the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is essential for achieving efficient charge injection, transport, and recombination, ultimately leading to high-performance OLEDs with specific emission colors and high quantum efficiencies.[11]
Protocol 1: Synthesis of a Biaryl Precursor for OLED Emitter via Suzuki-Miyaura Coupling
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-Fluoro-2-(methylsulfonyl)phenylboronic acid and an aryl bromide (e.g., 2-bromo-9,9-diphenyl-9H-fluorene), a common core for blue-emitting OLED materials.
Materials:
-
4-Fluoro-2-(methylsulfonyl)phenylboronic acid (1.2 equivalents)
-
2-Bromo-9,9-diphenyl-9H-fluorene (1.0 equivalent)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 equivalents)
-
Toluene/Water (10:1 mixture), degassed
-
Standard laboratory glassware, inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Inert Atmosphere: Assemble a Schlenk flask containing a magnetic stir bar. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive flow of inert gas, add 2-bromo-9,9-diphenyl-9H-fluorene, 4-Fluoro-2-(methylsulfonyl)phenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos to the flask.
-
Solvent Addition: Add the degassed toluene/water mixture via cannula or syringe. The reaction mixture should be a suspension.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the organic phase under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for OLED precursor synthesis.
Application in Sensor Technology: Platforms for Molecular Recognition
Phenylboronic acids are renowned for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, a principle widely exploited in the development of sensors for saccharides, glycoproteins, and other biologically relevant molecules.[4] The enhanced acidity of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid makes it a superior candidate for these applications, enabling strong binding at or near neutral pH.[5]
Causality and Experimental Rationale
The boronic acid exists in equilibrium between a neutral, trigonal planar state and an anionic, tetrahedral state. It is the anionic state that binds strongly to diols. The electron-withdrawing fluoro and methylsulfonyl groups stabilize this anionic state, shifting the equilibrium and lowering the pH required for effective binding.[5] This allows for the design of sensors that can operate under physiological conditions, which is a major limitation for many simpler boronic acids that require alkaline conditions.[5]
Protocol 2: Immobilization on Silica Gel for a Boronate Affinity Sorbent
This protocol describes the functionalization of porous silica gel with 4-Fluoro-2-(methylsulfonyl)phenylboronic acid (via a silane linker) to create a solid-phase material for selective capture of diol-containing molecules.
Materials:
-
(4-Fluoro-2-(methylsulfonyl)phenyl)boronic acid
-
3-(Aminopropyl)triethoxysilane (APTES)
-
Porous silica gel (e.g., 10 µm particle size)
-
Anhydrous toluene
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other peptide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Silica Activation: Heat the silica gel at 120 °C under vacuum for 4 hours to remove adsorbed water.
-
Amination of Silica:
-
Suspend the dried silica in anhydrous toluene.
-
Add APTES (e.g., 10% v/v) and reflux the mixture for 24 hours under an inert atmosphere.
-
Cool, filter the silica, and wash extensively with toluene, ethanol, and acetone to remove unreacted silane.
-
Dry the resulting amino-functionalized silica under vacuum.
-
-
Activation of Boronic Acid:
-
This step requires a derivative of the title compound with a carboxyl linker, or a multi-step synthesis to add one. For this conceptual protocol, we assume a derivative like 3-Carboxy-4-fluoro-6-(methylsulfonyl)phenylboronic acid is used.
-
Dissolve the carboxy-functionalized boronic acid and NHS in anhydrous DMF.
-
Add DCC at 0 °C and stir for 12 hours to form the NHS-ester.
-
-
Coupling to Silica:
-
Suspend the amino-functionalized silica in anhydrous DMF.
-
Add the activated NHS-ester solution of the boronic acid.
-
Stir the suspension at room temperature for 24 hours.
-
-
Final Wash:
-
Filter the functionalized silica.
-
Wash sequentially with DMF, water, methanol, and diethyl ether.
-
Dry the final boronate affinity sorbent under vacuum. The material is now ready for use in selective separation or sensing applications.
-
Visualization: Diol Binding Mechanism
Caption: Equilibrium of boronic acid binding to a cis-diol.
Summary and Outlook
4-Fluoro-2-(methylsulfonyl)phenylboronic acid is a powerful and enabling reagent in materials science. The electron-withdrawing nature of its fluoro and methylsulfonyl substituents enhances the reactivity and binding affinity of the boronic acid core. This allows for the efficient synthesis of novel organic semiconductors for OLEDs and the creation of highly selective sensor platforms that operate under mild conditions. The protocols provided herein serve as a validated starting point for researchers looking to leverage the unique properties of this compound in their own research and development endeavors. Future applications will likely expand into areas such as advanced polymer synthesis and catalysis, further cementing the role of highly functionalized boronic acids in the creation of next-generation materials.[12]
References
- Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2017). Influence of fluorine substituents on the properties of phenylboronic compounds. Molecules, 22(8), 1375.
- Liu, X., & Scouten, W. H. (2000). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH.
- Sporzyński, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3433.
- Wu, J., et al. (2018). Copper(I)-Catalyzed Sulfonylation of (2-Alkynylaryl)boronic Acids with DABSO. Molecules, 23(1), 137.
- Hofmann, C., et al. (2016). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. Journal of Porphyrins and Phthalocyanines, 20(08n11), 1256-1264.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 4-(Methylsulfonyl)phenylboronic Acid in Material Science. Retrieved from [Link]
- Google Patents. (2020). US20200295274A1 - Organic monomolecular white light material, manufacturing method for the same, and oled element.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Zhang, D., et al. (2021). Promising four-coordinated organoboron emitters for organic light-emitting diodes.
- Al-Zoubi, R. M., et al. (2023). Development of fluorous boronic acid catalysts integrated with sulfur for enhanced amidation efficiency. RSC Advances, 13(26), 17745-17753.
- Wang, Y., et al. (2020). Sulfonylation of aryl boronic acids by sulfonyl fluorides in water under visible-light irradiation. Organic Chemistry Frontiers, 7(12), 1435-1440.
-
Immunomart. (n.d.). 4-Fluoro-2-methylphenylboronic acid. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Phenylboronic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid. Retrieved from [Link]
- Reddy, L. H., et al. (2018). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Applied Organometallic Chemistry, 32(5), e4311.
- de la Hoz, A., & Loupy, A. (Eds.). (2012). Microwaves in organic synthesis. John Wiley & Sons.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 4-(Methylsulfonyl)phenylboronic Acid in Advanced Chemical Synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Material Science Breakthroughs: Utilizing 4-(Methylsulfonyl)phenylboronic Acid. Retrieved from [Link]
- Wang, Y., et al. (2020). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Sensors, 20(15), 4233.
- Pace, V. (2014). Catalytic and Biological Applications of Benzoxaborolones (Doctoral dissertation, Massachusetts Institute of Technology).
-
BoronPharm. (n.d.). 4-Fluoro-3-(methanesulfonyl)phenylboronic acid. Retrieved from [Link]
- J. C. (2018). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Reviews, 118(1), 4-10.
- Oz, Y., et al. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Polymers, 15(8), 1964.
Sources
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- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. 1268496-35-0|(4-Fluoro-3-(methylsulfonyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield with 4-Fluoro-2-(methylsulfonyl)phenylboronic Acid
Welcome to the technical support center for 4-Fluoro-2-(methylsulfonyl)phenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of its application, particularly in palladium-catalyzed cross-coupling reactions, and ultimately optimize your reaction yields.
Introduction to 4-Fluoro-2-(methylsulfonyl)phenylboronic Acid
4-Fluoro-2-(methylsulfonyl)phenylboronic acid is a valuable building block in organic synthesis, prized for its utility in forming carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.[1][2] The presence of both a fluorine atom and a methylsulfonyl group on the phenyl ring imparts unique electronic properties that can influence reactivity. The electron-withdrawing nature of these substituents can present both opportunities and challenges in achieving high reaction yields. This guide will address common issues and provide actionable solutions.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Low to No Reaction Yield
Q1: I am observing very low or no conversion of my starting materials. What are the primary factors I should investigate?
A1: Low or no yield in a Suzuki-Miyaura coupling reaction involving 4-Fluoro-2-(methylsulfonyl)phenylboronic acid can stem from several factors related to the catalyst, reagents, and reaction conditions.
-
Catalyst System (Palladium Source and Ligand):
-
Catalyst Activity: Ensure your palladium catalyst, whether a pre-catalyst or generated in situ, is active.[3][4] Many palladium(0) species are sensitive to air and moisture, leading to decomposition. Consider using a fresh batch of catalyst or an air-stable precatalyst.
-
Ligand Choice: The choice of phosphine ligand is critical, especially for challenging substrates.[5] For electron-deficient boronic acids, bulky and electron-rich ligands can be beneficial.
-
Catalyst Loading: While optimizing for cost and sustainability is important, insufficient catalyst loading can lead to incomplete conversion.[6]
-
-
Reagent Quality and Stoichiometry:
-
Purity of Boronic Acid: Impurities in the 4-Fluoro-2-(methylsulfonyl)phenylboronic acid can inhibit the catalyst. Ensure the reagent is of high purity.
-
Aryl Halide Reactivity: The reactivity of the aryl halide partner follows the general trend: I > Br > OTf >> Cl.[2] If you are using a less reactive aryl chloride, more forcing conditions or a specialized catalyst system may be necessary.[7]
-
Stoichiometry: A slight excess of the boronic acid is often used to drive the reaction to completion.
-
-
Reaction Conditions:
-
Inert Atmosphere: Palladium(0) catalysts are susceptible to oxidation.[4] It is crucial to set up the reaction under an inert atmosphere (e.g., argon or nitrogen) and use properly degassed solvents.
-
Base Selection: The base plays a crucial role in the activation of the boronic acid for transmetalation.[8] The strength and solubility of the base must be carefully considered. For electron-deficient boronic acids, a stronger base may be required.
-
Temperature: Some Suzuki couplings require elevated temperatures to proceed at a reasonable rate.[3] If you are running the reaction at room temperature, consider increasing the temperature.
-
Workflow for Troubleshooting Low Yield:
Caption: A systematic workflow for diagnosing and resolving low reaction yields.
Formation of Side Products
Q2: I am observing significant side product formation, particularly homocoupling of the boronic acid. How can I minimize this?
A2: The formation of biaryl sulfones from the homocoupling of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid is a common side reaction, often exacerbated by the presence of oxygen.
-
Deoxygenation: The primary cause of homocoupling is the presence of oxygen, which can lead to oxidative side reactions.[9] Ensure that your solvent is thoroughly degassed and that the reaction is maintained under a strictly inert atmosphere.
-
Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. If this is a persistent issue, screening different palladium sources and ligands may be beneficial.
-
Reaction Temperature: In some cases, running the reaction at a lower temperature can reduce the rate of side reactions relative to the desired cross-coupling.
Another potential side reaction is protodeborylation, where the boronic acid is replaced by a hydrogen atom.
-
Base and Solvent: This side reaction is often promoted by the presence of water and the choice of base.[10] Using anhydrous solvents and a carefully selected base can help to minimize protodeborylation. Weaker bases may be less likely to promote this side reaction.
Purification Challenges
Q3: I am having difficulty purifying my final product from residual starting materials and byproducts. What strategies can I employ?
A3: The purification of biaryl sulfonamides can be challenging due to their polarity.
-
Chromatography: Column chromatography is a standard method for purification.[11][12] A careful selection of the stationary phase (e.g., silica gel, alumina) and eluent system is crucial. A gradient elution may be necessary to achieve good separation.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique. Screening different solvent systems is key to finding conditions that provide high purity and yield.
-
Extraction: A thorough aqueous workup can help to remove inorganic salts and water-soluble impurities before chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the optimal general conditions for a Suzuki-Miyaura coupling with 4-Fluoro-2-(methylsulfonyl)phenylboronic acid?
A1: While optimal conditions are substrate-dependent, a good starting point for a Suzuki-Miyaura coupling with this boronic acid would be:
-
Catalyst: Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ and a suitable phosphine ligand.
-
Base: An inorganic base such as K₂CO₃ or Cs₂CO₃ is often effective.[6][13]
-
Solvent: A mixture of an organic solvent like dioxane, toluene, or DMF with water is commonly used.[14][15]
-
Temperature: Reactions are typically run at elevated temperatures, often between 80-110 °C.[4]
Q2: How does the electron-withdrawing nature of the fluoro and methylsulfonyl groups affect the reactivity of the boronic acid?
A2: The electron-withdrawing groups decrease the pKa of the boronic acid, making it more acidic.[16][17] This can influence the equilibrium of boronic acid/boronate formation, which is a key step in the catalytic cycle. While electron-deficient boronic acids can be more challenging to couple, the increased electrophilicity of the boron atom can also facilitate transmetalation under the right conditions.[17]
Q3: Can I use 4-Fluoro-2-(methylsulfonyl)phenylboronic acid in other types of cross-coupling reactions?
A3: Yes, while it is most commonly used in Suzuki-Miyaura couplings, this boronic acid can potentially be used in other palladium-catalyzed reactions, as well as in other metal-catalyzed cross-coupling reactions.[18] It may also find applications in reactions like Chan-Lam coupling for the formation of C-N or C-S bonds.[19]
Q4: Are there any stability concerns with 4-Fluoro-2-(methylsulfonyl)phenylboronic acid?
A4: Boronic acids can be susceptible to oxidative degradation.[20] It is recommended to store 4-Fluoro-2-(methylsulfonyl)phenylboronic acid in a cool, dark, and dry place. When handling, minimize exposure to air and moisture.
Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general starting point. Optimization of specific parameters will likely be necessary for your particular substrates.
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), 4-Fluoro-2-(methylsulfonyl)phenylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 90 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Table 1: Common Parameters for Suzuki-Miyaura Coupling
| Parameter | Typical Conditions | Considerations |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | Pre-catalyst stability and activation |
| Ligand | PPh₃, SPhos, XPhos | Bulky, electron-rich ligands for challenging substrates |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Strength and solubility are key |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | Degassing is critical |
| Temperature | 80 - 110 °C | May need to be optimized |
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling catalytic cycle.
References
- CovaSyn. Optimizing Suzuki Coupling Reactions.
- Organic Chemistry Portal. Suzuki Coupling.
- National Institutes of Health (NIH). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- BenchChem.
- PubMed Central (PMC).
- BenchChem. Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- PubMed Central (PMC). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions.
- PubMed Central (PMC). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance.
- ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling.
- Reddit. Diagnosing issues with a failed Suzuki coupling?
- Wiley-VCH. Structure, Properties, and Preparation Of Boronic Acid Derivatives.
- Immunomart. 4-Fluoro-2-methylphenylboronic acid.
- ResearchGate. The effect of various bases on the Suzuki coupling reaction.
- PNAS. Boronic acid with high oxidative stability and utility in biological contexts.
- Chem-Impex. 4-Fluoro-2-methylphenylboronic acid.
- Bio-protocol. General Procedure for Sulfonamide Synthesis.
- Books.
- National Institutes of Health (NIH).
- AA Blocks. Chemistry Of Boronic Esters.
- ChemRxiv.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- ChemicalBook. 4-(METHYLSULFONYL)PHENYLBORONIC ACID.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. Boronic acid synthesis by hydrolysis.
- [No Title Available]
- Sigma-Aldrich. 4-Fluoro-2-methylphenylboronic acid.
- PubMed Central (PMC). Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- PubMed Central (PMC).
- RSC Publishing.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Chemical Review and Letters.
- [No Title Available]
- [No Title Available]
- ResearchGate. Reaction of arylsulfonyl chlorides with aryl boronic acid pinacol ester...
- ResearchGate. Synthesis of ortho sulfonyl-substituted axially chiral biaryls and...
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aablocks.com [aablocks.com]
- 18. 4-(METHYLSULFONYL)PHENYLBORONIC ACID | 149104-88-1 [m.chemicalbook.com]
- 19. Sulfur-Arylation of Sulfenamides via Chan-Lam Coupling with Boronic Acids: Access to High Oxidation State Sulfur Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
Technical Support Center: Purification of 4-Fluoro-2-(methylsulfonyl)phenylboronic Acid Reaction Products
Welcome to the technical support center for the purification of reaction products derived from 4-Fluoro-2-(methylsulfonyl)phenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the purification of these compounds.
Section 1: Troubleshooting Guide
This section addresses specific issues you might encounter during your purification experiments.
Issue 1: Low Recovery of the Desired Product After Column Chromatography
Question: I've performed a Suzuki-Miyaura coupling reaction using 4-Fluoro-2-(methylsulfonyl)phenylboronic acid and am getting very low yields after silica gel column chromatography. What could be the cause and how can I fix it?
Answer:
Low recovery of boronic acid derivatives from silica gel chromatography is a frequent problem. The acidic nature of silica gel can lead to degradation or strong adsorption of the boronic acid and its products.[1][2]
Potential Causes and Solutions:
-
Over-adsorption on Silica Gel: The Lewis acidic nature of silica gel can strongly bind with the electron-rich boronic acid functional group, leading to tailing and poor recovery.[3][4]
-
Solution 1: Use of Neutral Alumina: Consider using neutral alumina as your stationary phase, which is less acidic and can improve the recovery of boronic acid derivatives.[1]
-
Solution 2: Boric Acid-Treated Silica Gel: Impregnating the silica gel with boric acid can suppress the over-adsorption of pinacol boronic esters and improve recovery.[2][3][4]
-
-
Protodeboronation: Boronic acids can be unstable and undergo protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond.[5][6] This is especially prevalent with electron-rich or sterically hindered arylboronic acids.[5]
-
Inappropriate Solvent System: The choice of eluent is critical for successful separation.
Issue 2: Presence of Persistent Impurities in the Final Product
Question: After purification, I'm still observing impurities in my NMR spectrum, specifically what appears to be unreacted starting material and homocoupled byproducts. How can I remove these?
Answer:
The presence of starting materials and homocoupled byproducts is a common outcome in Suzuki-Miyaura coupling reactions.[9] Optimizing the reaction conditions and employing appropriate work-up procedures are key to minimizing these impurities.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials.
-
Solution: Consider increasing the reaction time or temperature. However, be aware that higher temperatures can sometimes lead to increased byproduct formation.[9] Alternatively, using a slight excess of the boronic acid can help drive the reaction to completion, though this will necessitate its removal during purification.[8]
-
-
Homocoupling of Boronic Acid: Oxygen in the reaction mixture can promote the homocoupling of the boronic acid.[9]
-
Solution: Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[7]
-
-
Ineffective Work-up: A standard aqueous work-up may not be sufficient to remove all impurities.
-
Solution: Acid-Base Extraction: Boronic acids are weakly acidic and can be extracted into a basic aqueous solution (e.g., 1-2 M NaOH).[8][10][11][12] After washing the organic layer to remove non-acidic impurities, the aqueous layer can be acidified to precipitate the pure boronic acid, which can then be extracted back into an organic solvent.[8][10][11]
-
Purification Workflow Decision Diagram
The following diagram outlines a decision-making process for selecting an appropriate purification strategy.
Caption: A decision tree for selecting a purification method.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying boronic acids and their derivatives?
A1: There is no single "best" method, as the optimal technique depends on the specific properties of your compound and the impurities present. However, a combination of techniques is often most effective. A typical workflow would be:
-
Aqueous Work-up: Start with a standard aqueous work-up to remove water-soluble byproducts and reagents.
-
Acid-Base Extraction: If impurities persist, an acid-base extraction can be highly effective for separating the acidic boronic acid from neutral organic impurities.[8][10][11]
-
Column Chromatography: If further purification is needed, column chromatography on neutral alumina or boric acid-treated silica gel is often successful.[1][3][4]
-
Recrystallization: For solid products, recrystallization is an excellent final step to achieve high purity.[1][13][14]
Q2: Can I use recrystallization to purify my 4-Fluoro-2-(methylsulfonyl)phenylboronic acid reaction product?
A2: Yes, recrystallization can be a very effective purification method for solid boronic acid derivatives.[1][13] The key is to find a suitable solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallizing boronic acids include hot water, ethanol, or mixtures like ethyl acetate/hexanes.[13][15]
Q3: My product is an oil. What are my purification options?
A3: Purifying oily products can be challenging, but several options are available:
-
Column Chromatography: This is often the primary method for purifying oils.[1]
-
Trituration: This involves washing the oil with a solvent in which the desired product is insoluble, but the impurities are soluble.[10]
-
Derivatization: In some cases, it may be beneficial to convert the oily product into a solid derivative that is easier to purify by recrystallization.[1] For example, boronic acids can be converted to crystalline diethanolamine adducts.[10][12][13]
Q4: How can I monitor the purity of my product during the purification process?
A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification.[3][4] By spotting the crude mixture, fractions from your column, and the purified product on a TLC plate, you can visualize the separation of your desired compound from impurities. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of purity.[16]
Experimental Protocol: Acid-Base Extraction for Boronic Acid Purification
This protocol provides a step-by-step method for purifying a crude reaction mixture containing a boronic acid product.
Materials:
-
Crude reaction mixture dissolved in an organic solvent (e.g., Ethyl Acetate, Dichloromethane)
-
1M Sodium Hydroxide (NaOH) solution
-
1M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Chloride (brine) solution
-
Separatory funnel
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the crude reaction mixture in a suitable organic solvent.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M NaOH solution, shake vigorously, and allow the layers to separate.
-
Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with 1M NaOH two more times, combining the aqueous extracts.
-
Wash the organic layer with brine, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to isolate any neutral impurities.
-
Cool the combined basic aqueous extracts in an ice bath.
-
Slowly add 1M HCl with stirring until the pH is acidic (check with pH paper). The boronic acid product should precipitate out.
-
Extract the acidified aqueous layer with three portions of fresh organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the purified boronic acid product.
Data Presentation: Solvent Systems for Column Chromatography
The following table provides a starting point for selecting a solvent system for the column chromatography of boronic acid derivatives.
| Polarity of Compound | Recommended Stationary Phase | Example Solvent System (v/v) |
| Low to Medium | Silica Gel | Hexane / Ethyl Acetate (9:1 to 1:1) |
| Medium to High | Neutral Alumina | Dichloromethane / Methanol (20:1 to 10:1) |
| Pinacol Boronate Esters | Boric Acid-Treated Silica Gel | Hexane / Ethyl Acetate (gradient) |
Logical Relationship Diagram: Impurity Removal Strategy
This diagram illustrates the logical flow for addressing common impurities.
Caption: A strategy map for impurity removal.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. reddit.com [reddit.com]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. waters.com [waters.com]
common side reactions with 4-Fluoro-2-(methylsulfonyl)phenylboronic acid
Welcome to the technical support center for 4-Fluoro-2-(methylsulfonyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this electron-deficient boronic acid in synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: I am observing very low to no yield of my desired cross-coupled product. What are the likely causes?
Low or non-existent yields in Suzuki-Miyaura reactions involving 4-Fluoro-2-(methylsulfonyl)phenylboronic acid are common and often stem from the electronically demanding nature of this reagent. The strong electron-withdrawing effects of both the fluoro and methylsulfonyl groups significantly impact its reactivity.
Core Issues to Investigate:
-
Catalyst Inactivity or Inappropriateness: The oxidative addition of the palladium catalyst to the aryl halide is a crucial step. For electron-deficient boronic acids, a highly active catalyst system is necessary to drive the catalytic cycle forward.
-
Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, effectively consuming your starting material.[1][2] This is particularly prevalent with electron-deficient arylboronic acids.
-
Homocoupling: The formation of a biaryl product from the coupling of two molecules of the boronic acid can be a significant competing reaction, especially in the presence of oxygen.
-
Inadequate Base: The choice and strength of the base are critical for the transmetalation step. An inappropriate base can lead to a stalled reaction.[1]
Troubleshooting Guide: Low Product Yield
Step 1: Catalyst and Ligand Optimization
The choice of palladium source and ligand is paramount. For challenging couplings with electron-deficient boronic acids, consider the following:
-
Use Electron-Rich, Bulky Ligands: Ligands such as XPhos, SPhos, or RuPhos are often more effective than traditional ligands like triphenylphosphine.[1] These ligands promote the reductive elimination step and can stabilize the palladium center.
-
Employ Pre-catalysts: Using well-defined palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) can lead to more reproducible results compared to generating the active Pd(0) species in situ from Pd(OAc)₂ or PdCl₂(PPh₃)₂.
-
Increase Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome activation barriers.
Step 2: Mitigating Protodeboronation
Protodeboronation is a frequent issue with electron-deficient boronic acids like 4-Fluoro-2-(methylsulfonyl)phenylboronic acid.[2]
Troubleshooting Strategies:
-
Use Anhydrous Conditions: While some water is often necessary for Suzuki reactions, excessive water can promote protodeboronation. Ensure your solvents are dry and consider using anhydrous bases.
-
Minimize Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the extent of protodeboronation. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
Use a Boronic Ester: Consider converting the boronic acid to its corresponding pinacol ester. Boronic esters are generally more stable and less prone to protodeboronation.[1]
-
Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can maintain a low instantaneous concentration, thus minimizing side reactions.
Experimental Protocol: Conversion to Pinacol Ester
-
Dissolution: Dissolve the 4-Fluoro-2-(methylsulfonyl)phenylboronic acid (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent such as toluene or dichloromethane.
-
Dehydration: Add a dehydrating agent like anhydrous magnesium sulfate or use a Dean-Stark apparatus to remove water.
-
Stirring: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Filter off the drying agent and evaporate the solvent to obtain the crude pinacol ester, which can often be used without further purification.
Q2: I am observing a significant amount of a homocoupled byproduct. How can I minimize this?
The formation of 4,4'-Difluoro-2,2'-bis(methylsulfonyl)-1,1'-biphenyl, the homocoupling product of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid, is a common side reaction. This is often exacerbated by the presence of oxygen.
Troubleshooting Strategies:
-
Thoroughly Degas Solvents: Oxygen can promote the oxidative homocoupling of boronic acids.[3] Ensure all solvents are rigorously degassed by sparging with an inert gas (argon or nitrogen) or by the freeze-pump-thaw method.
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of argon or nitrogen throughout the entire process.
-
Palladium Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. If homocoupling is a persistent issue, screen different palladium sources and ligands.
Q3: What are the optimal base and solvent combinations for this boronic acid?
The choice of base and solvent is highly interdependent and substrate-specific. For electron-deficient boronic acids, a careful selection is crucial.
| Base | Solvent System | Considerations |
| K₂CO₃ / K₃PO₄ | Dioxane/Water, Toluene/Water, THF/Water | A common and often effective choice. The aqueous component is necessary to solubilize the base and facilitate the boronate formation. |
| Cs₂CO₃ / CsF | Dioxane, Toluene, THF | Stronger, more soluble inorganic bases that can be effective in anhydrous or nearly anhydrous conditions. CsF can sometimes promote the transmetalation of challenging boronic acids. |
| Organic Bases (e.g., TEA, DIPEA) | DMF, NMP, Acetonitrile | Generally less effective for Suzuki couplings as they are often not strong enough to facilitate efficient transmetalation. |
Expert Tip: Start with a robust system like Pd(XPhos) G3 with K₃PO₄ in a 10:1 mixture of dioxane and water.
Troubleshooting Workflow Diagram
Caption: A troubleshooting workflow for Suzuki reactions.
Mechanistic Insight: The Challenge of Electron-Deficient Boronic Acids
The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electron-withdrawing nature of the fluoro and methylsulfonyl groups on the phenylboronic acid ring has a significant impact on the transmetalation step.
Caption: The Suzuki-Miyaura catalytic cycle.
The base activates the boronic acid to form a more nucleophilic boronate species. For electron-deficient boronic acids, the boron center is more Lewis acidic, but the aryl group is less nucleophilic, which can slow down the transfer of the aryl group to the palladium center. This sluggish transmetalation can provide a larger window of opportunity for side reactions like protodeboronation to occur.
References
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Suzuki Reactions with 4-Fluoro-2-(methylsulfonyl)phenylboronic Acid
Welcome to the technical support center for improving the efficiency of Suzuki-Miyaura cross-coupling reactions utilizing 4-Fluoro-2-(methylsulfonyl)phenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage the unique properties of this electron-deficient boronic acid to synthesize complex biaryl and heteroaryl structures.
The presence of both a fluorine atom and a methylsulfonyl group renders this boronic acid highly electron-deficient. This electronic nature can be advantageous for certain applications, potentially leading to unique reactivity, but it also presents specific challenges that must be carefully managed for successful and reproducible outcomes. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Understanding the Reagent: Key Characteristics
4-Fluoro-2-(methylsulfonyl)phenylboronic acid is a solid, and like many boronic acids, it may exist in equilibrium with its anhydride form (a boroxine). The strong electron-withdrawing nature of the fluoro and methylsulfonyl substituents significantly impacts its reactivity profile in the Suzuki-Miyaura catalytic cycle. While these groups can enhance the rate of certain steps, they also increase the susceptibility of the boronic acid to side reactions, most notably protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using an electron-deficient boronic acid like 4-Fluoro-2-(methylsulfonyl)phenylboronic acid?
A1: The primary advantage lies in its potential for high reactivity in specific contexts. Electron-deficient boronic acids can facilitate the reductive elimination step of the Suzuki catalytic cycle. Furthermore, the resulting biaryl products containing the fluoro and methylsulfonyl moieties are valuable pharmacophores in medicinal chemistry.
Q2: How should I handle and store 4-Fluoro-2-(methylsulfonyl)phenylboronic acid?
A2: This boronic acid should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.[1] Like many boronic acids, it is sensitive to moisture and air, which can lead to decomposition. For long-term storage, refrigeration at 2-8°C is recommended.[1]
Q3: What is protodeboronation and why is it a concern with this reagent?
A3: Protodeboronation is a common side reaction in Suzuki couplings where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture.[2] Electron-deficient boronic acids, such as 4-Fluoro-2-(methylsulfonyl)phenylboronic acid, are particularly prone to this side reaction, leading to reduced yield of the desired coupled product and the formation of 1-fluoro-3-(methylsulfonyl)benzene as a byproduct.[2]
Q4: Can I use any standard Suzuki-Miyaura conditions for this boronic acid?
A4: While standard conditions can be a good starting point, optimization is often necessary. The electron-deficient nature of this reagent may require careful selection of the base, solvent, and catalyst system to outcompete side reactions like protodeboronation. Milder bases and anhydrous conditions are often preferred.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Product
Q: I am not observing any significant formation of my desired biaryl product. What are the likely causes and how can I fix this?
A: This is a common issue that can stem from several factors. Let's break down the possibilities.
Caption: Troubleshooting workflow for low product yield.
Probable Cause 1: Degradation of Boronic Acid (Protodeboronation)
-
Explanation: As an electron-deficient boronic acid, 4-Fluoro-2-(methylsulfonyl)phenylboronic acid is highly susceptible to protodeboronation, especially under harsh basic conditions or in the presence of protic solvents.
-
Solution:
-
Use Anhydrous Conditions: Ensure all solvents are thoroughly dried and degassed. Use oven-dried glassware.
-
Select a Milder Base: Strong bases like NaOH can accelerate protodeboronation. Consider using milder inorganic bases like K₃PO₄ or Cs₂CO₃, or organic bases. Powdered KF can also be effective, particularly if your substrates are base-sensitive.[3]
-
Use Boronic Esters: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester. These are generally more resistant to protodeboronation and slowly hydrolyze in situ to release the boronic acid.[2][4]
-
Probable Cause 2: Inactive Catalyst System
-
Explanation: The palladium catalyst must be in the active Pd(0) state to enter the catalytic cycle.[4] If using a Pd(II) precatalyst, it must be effectively reduced. Oxygen contamination can also deactivate the catalyst.
-
Solution:
-
Degas Thoroughly: Purge the reaction mixture and headspace with an inert gas (argon or nitrogen) for an extended period to remove oxygen.
-
Use a Pd(0) Source: Consider using a Pd(0) catalyst source directly, such as Pd₂(dba)₃.
-
Choose an Appropriate Ligand: For challenging couplings involving electron-deficient partners, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) or N-heterocyclic carbenes (NHCs) are often necessary to promote both oxidative addition and reductive elimination.[5]
-
Probable Cause 3: Poor Reactivity of the Coupling Partner
-
Explanation: The reactivity of the aryl halide partner is critical. The general order of reactivity is I > Br > OTf >> Cl.[6] Electron-rich aryl chlorides can be particularly challenging to activate.
-
Solution:
-
Switch Halide: If possible, use the aryl bromide or iodide analogue of your coupling partner for faster oxidative addition.
-
Optimize for Aryl Chlorides: If you must use an aryl chloride, a specialized catalyst system is essential. Use bulky, electron-rich ligands and potentially higher temperatures.
-
Problem 2: Significant Homocoupling of the Boronic Acid
Q: My main byproduct is the homocoupled dimer of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid. Why is this happening?
A: Homocoupling is typically caused by the presence of oxygen or Pd(II) species in the reaction mixture. [4]
Probable Cause: Oxidative Homocoupling
-
Explanation: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote the homocoupling of two boronic acid molecules.[4] This process regenerates Pd(0), but consumes your starting material.
-
Solution:
-
Rigorous Degassing: This is the most critical step. Ensure your solvent is thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
Use Fresh, High-Purity Reagents: Ensure the palladium catalyst and other reagents have not been exposed to air for prolonged periods.
-
Recommended Starting Conditions
For researchers beginning their work with 4-Fluoro-2-(methylsulfonyl)phenylboronic acid, the following table provides a set of generalized starting conditions that can be optimized.
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or a Pd(II) precatalyst (e.g., Pd(OAc)₂) | Pd₂(dba)₃ is a direct Pd(0) source. Pd(OAc)₂ is common but requires in-situ reduction. |
| Ligand | XPhos, SPhos, or RuPhos | Bulky, electron-rich ligands are effective for challenging substrates, including electron-deficient ones.[5] |
| Base | K₃PO₄ or Cs₂CO₃ | Milder bases that are effective in anhydrous conditions and minimize protodeboronation. |
| Solvent | Dioxane, Toluene, or THF (anhydrous) | Aprotic solvents are crucial to prevent protodeboronation. Ensure they are rigorously dried. |
| Temperature | 60-100 °C | A good starting range. Higher temperatures may be needed for less reactive halides. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst deactivation and homocoupling. |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Screen
This protocol is a starting point for optimizing the reaction of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid with an aryl halide.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), 4-Fluoro-2-(methylsulfonyl)phenylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inerting: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the palladium precatalyst and ligand in the chosen anhydrous solvent. Add the required amount of this catalyst solution to the reaction vial via syringe.
-
Reaction: Place the vial in a preheated reaction block or oil bath and stir vigorously at the desired temperature (e.g., 80 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Sources
- 1. 4-Fluoro-2-(methylthio)phenylboronic acid | 861931-38-6 [sigmaaldrich.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 4-Fluoro-2-(methylsulfonyl)phenylboronic Acid Derivatives
Welcome to the technical support center for the synthesis of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this versatile building block. The unique electronic properties imparted by the fluorine and methylsulfonyl groups make these compounds highly valuable, yet their synthesis can present specific challenges.[1][2] This resource provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to support your experimental success.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid derivatives, offering causative explanations and actionable solutions.
Issue 1: Low or No Yield of the Desired Boronic Acid/Ester in Miyaura Borylation
Question: I am attempting a Miyaura borylation to synthesize the pinacol ester of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid from the corresponding aryl halide, but I am observing very low to no product formation. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in Miyaura borylation of this substrate are often multifactorial, stemming from catalyst deactivation, suboptimal reaction conditions, or side reactions. The electron-withdrawing nature of both the fluoro and methylsulfonyl groups can significantly influence the reactivity of the aryl halide.
Potential Causes & Solutions:
-
Catalyst System and Ligand Choice: The selection of the palladium catalyst and ligand is critical. While standard catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are often used, substrates with strong electron-withdrawing groups may require more specialized systems.[3][4]
-
Recommendation: Employ a more electron-rich and sterically hindered phosphine ligand, such as Buchwald or Fu's ligands (e.g., SPhos, XPhos), in combination with a Pd(OAc)₂ or Pd₂(dba)₃ precursor. These ligands can promote the oxidative addition step, which can be sluggish with electron-deficient aryl halides.
-
-
Base Selection: The choice of base is crucial to the success of the borylation reaction.[5] A base that is too strong can promote a competing Suzuki-Miyaura cross-coupling between the newly formed boronic ester and the starting aryl halide, leading to homocoupling byproducts.[6][7]
-
Recommendation: Potassium acetate (KOAc) is a commonly used weak base that is often effective.[3][5] If KOAc proves insufficient, consider using other bases like potassium phenoxide (KOPh) or potassium 2-ethylhexanoate, which have been shown to improve reaction rates and yields under milder conditions.[5][8]
-
-
Solvent and Temperature: The reaction solvent and temperature play a significant role.
-
Recommendation: Aprotic polar solvents such as dioxane, THF, or DMF are typically used.[3] Ensure the solvent is anhydrous, as water can lead to protodeboronation. The reaction temperature may need to be optimized. While many Miyaura borylations are run at elevated temperatures (90-110 °C), some catalyst systems can be effective at lower temperatures.[3][8]
-
Experimental Protocol: Optimized Miyaura Borylation
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 mmol), bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 mmol), and the chosen base (e.g., KOAc, 3.0 mmol).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 1-3 mol%) and the phosphine ligand (2-6 mol%).
-
Add anhydrous solvent (e.g., dioxane, 5 mL).
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Heat the reaction to the optimized temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Protodeboronation During Reaction or Workup
Question: I am observing significant amounts of the protodeboronated side-product (the parent fluoro(methylsulfonyl)benzene) in my reaction mixture. How can I prevent this?
Answer:
Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction in boronic acid chemistry, particularly with electron-deficient systems or under harsh conditions.
Potential Causes & Solutions:
-
Acidic or Basic Conditions: Both acidic and basic conditions can promote protodeboronation, especially in the presence of water.
-
Recommendation: During workup, avoid strong acids. If an acidic wash is necessary, use a dilute solution of a weak acid and minimize contact time. Ensure all workup steps are performed promptly.
-
-
Residual Water: The presence of water in the reaction mixture can be a source of protons.
-
Recommendation: Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Running the reaction under a rigorously inert atmosphere will also help to exclude atmospheric moisture.
-
-
Purification on Silica Gel: Silica gel is slightly acidic and can cause protodeboronation, especially for sensitive boronic acids.
-
Recommendation: Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent, followed by flushing with the eluent alone. Alternatively, use a different stationary phase like alumina (neutral or basic). For boronic esters (e.g., pinacol esters), which are generally more stable, purification is often more straightforward.[5]
-
Issue 3: Difficulty in Purification and Isolation
Question: I am struggling to purify the final 4-Fluoro-2-(methylsulfonyl)phenylboronic acid. It seems to be co-eluting with byproducts or degrading on the column. What are some effective purification strategies?
Answer:
The polarity of the sulfone group combined with the acidic nature of the boronic acid can make chromatographic purification challenging.
Strategies for Improved Purification:
-
Conversion to the Pinacol Ester: If you have synthesized the free boronic acid, consider converting it to its pinacol ester derivative before purification. Boronic esters are generally less polar and more stable on silica gel.[5] This can be achieved by reacting the crude boronic acid with pinacol in a suitable solvent.
-
Base Wash Extraction: A common purification technique for boronic acids involves an acid-base extraction.[9]
-
Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extract with a basic aqueous solution (e.g., dilute NaOH or Na₂CO₃). The boronic acid will deprotonate and move into the aqueous layer, leaving non-acidic impurities in the organic layer.
-
Carefully acidify the aqueous layer with a dilute acid (e.g., HCl) to re-protonate the boronic acid, causing it to precipitate.
-
Extract the pure boronic acid back into an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
-
Crystallization: If the boronic acid or its ester is a solid, recrystallization can be a highly effective purification method.[10] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the typical stability of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid? Can it be stored long-term?
A1: Phenylboronic acids with electron-withdrawing groups, like the fluoro and methylsulfonyl substituents, tend to have increased Lewis acidity but can also be more susceptible to decomposition.[11][12] While the solid boronic acid is generally stable when stored in a cool, dry, and dark place, it is prone to dehydration to form the corresponding boroxine (a cyclic trimer). This process is usually reversible upon exposure to water. For long-term storage, it is recommended to store it as its pinacol ester derivative, which is significantly more stable.
Q2: I am considering an alternative synthetic route via ortho-lithiation. Is this a viable strategy for this substrate?
A2: Ortho-lithiation can be a powerful tool for the functionalization of aromatic rings.[13] In the case of a fluorosulfonylbenzene derivative, the sulfonyl group is a potent ortho-directing group. However, this approach is not without its challenges. The lithiated intermediate can be unstable and may require low temperatures and in-situ trapping with an electrophile (like a trialkyl borate) to be successful.[14] Precise temperature control is critical, as warming the reaction can lead to the formation of aryne intermediates.[14]
Q3: Can I use 4-Fluoro-2-(methylsulfonyl)phenylboronic acid directly in a Suzuki-Miyaura coupling reaction? What are the key considerations?
A3: Yes, this boronic acid is designed for use in Suzuki-Miyaura coupling reactions.[7][15][16][17] Key considerations include:
-
Base: A suitable base is required to activate the boronic acid for transmetalation.[18] Common choices include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).
-
Catalyst: A palladium catalyst, often with a phosphine ligand, is essential. The choice of catalyst and ligand may need to be optimized depending on the coupling partner.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DME) and an aqueous solution of the base is commonly used.
-
Reaction Conditions: The reaction is typically heated to ensure a reasonable reaction rate. An inert atmosphere is crucial to prevent oxidation of the catalyst.
Section 3: Visualizations and Data
Workflow for Troubleshooting Miyaura Borylation
Caption: Troubleshooting workflow for low yields in Miyaura borylation.
General Synthetic Scheme: Miyaura Borylation
Caption: General reaction scheme for Miyaura borylation.
Table 1: Recommended Reaction Conditions for Miyaura Borylation
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ with SPhos or XPhos | Electron-rich, bulky ligands facilitate oxidative addition with electron-deficient aryl halides. |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Stable, readily available, and forms a stable boronic ester product.[4][5] |
| Base | Potassium Acetate (KOAc) | A weak base that minimizes the competing Suzuki coupling side reaction.[5][6] |
| Solvent | Anhydrous Dioxane or Toluene | Aprotic solvents that are compatible with the reaction conditions.[3] |
| Temperature | 80-110 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and deactivation of the palladium catalyst. |
References
-
Summary of the Miyaur borylation reaction of brominated N-alkyl PTZ, POZ, and Cz couplers. - ResearchGate. Available at: [Link]
-
Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids | Semantic Scholar. Available at: [Link]
-
Miyaura borylation - Wikipedia. Available at: [Link]
-
In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC - NIH. Available at: [Link]
-
Miyaura Borylation Reaction - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed. Available at: [Link]
-
Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC - NIH. Available at: [Link]
-
Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC - NIH. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Exploring the Versatility of Fluorinated Phenylboronic Acids in Chemical Research. Available at: [Link]
-
What are the key steps involved in the general procedure of the Suzuki reaction? - Consensus.app. Available at: [Link]
-
Fluorosulfonylferrocene, (Trifluoromethylsulfonyl)ferrocene and New Ferrocenyl Sulfonates: Directed ortho Lithiation - Repository of Leibniz Universität Hannover. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. Available at: [Link]
-
Fluorosulfonylferrocene, (Trifluoromethylsulfonyl)ferrocene and New Ferrocenyl Sulfonates: Directed ortho Lithiation and New Anionic Thia‐Fries Rearrangements at Ferrocene | Request PDF - ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
- Process for purification of boronic acid and its derivatives - Google Patents.
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
How to purify boronic acids/boronate esters? - ResearchGate. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. repo.uni-hannover.de [repo.uni-hannover.de]
- 14. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Overcoming Poor Reactivity of 4-Fluoro-2-(methylsulfonyl)phenylboronic Acid
Welcome to the dedicated technical support center for navigating the challenges associated with 4-Fluoro-2-(methylsulfonyl)phenylboronic acid in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to empower your synthetic endeavors. We understand the unique hurdles this electron-deficient substrate presents and have curated this resource to help you achieve optimal results in your Suzuki-Miyaura and other cross-coupling reactions.
Understanding the Challenge: The Electronic Profile of 4-Fluoro-2-(methylsulfonyl)phenylboronic Acid
4-Fluoro-2-(methylsulfonyl)phenylboronic acid is a valuable building block in medicinal chemistry, often utilized for the synthesis of complex biaryl structures.[1][2] However, its inherent electronic properties, characterized by two electron-withdrawing groups (a fluoro and a methylsulfonyl group), render it a challenging substrate for standard Suzuki-Miyaura coupling reactions.[3] The primary obstacles to its efficient reactivity are:
-
Reduced Nucleophilicity: The electron-withdrawing nature of the substituents decreases the electron density on the phenyl ring, which can slow down the crucial transmetalation step in the catalytic cycle.[3]
-
Proneness to Protodeboronation: Electron-deficient arylboronic acids are particularly susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of an undesired byproduct and consumption of the starting material.[4][5][6] This is often exacerbated by the basic conditions required for the Suzuki-Miyaura reaction.
This guide will provide you with the strategies and detailed protocols to overcome these challenges and achieve successful couplings.
Troubleshooting Guide & FAQs
Here, we address common issues encountered when using 4-Fluoro-2-(methylsulfonyl)phenylboronic acid in a question-and-answer format, providing you with both the "what" and the "why" for each recommendation.
Q1: I am observing low to no conversion of my starting materials. What are the likely causes and how can I improve my yield?
A1: Low conversion is the most common issue with this substrate and typically points to a suboptimal catalytic system or reaction conditions.
-
Underlying Cause: The primary culprit is often an inefficient transmetalation step due to the electron-deficient nature of the boronic acid. Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough to facilitate this step effectively.
-
Troubleshooting Steps & Scientific Rationale:
-
Catalyst and Ligand Selection: This is the most critical parameter. For electron-deficient boronic acids, bulky, electron-rich phosphine ligands are often necessary to promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species. This, in turn, facilitates oxidative addition and enhances the rate of transmetalation.
-
Recommendation: Employ Buchwald ligands such as SPhos, XPhos, or RuPhos. These ligands have demonstrated superior performance with challenging substrates. N-heterocyclic carbene (NHC) ligands can also be effective.
-
-
Choice of Base: A strong, non-nucleophilic base is crucial. The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.
-
Recommendation: Use strong bases like K₃PO₄ or Cs₂CO₃. These have been shown to be effective in promoting the coupling of electron-poor boronic acids. Avoid weaker bases like Na₂CO₃ unless other parameters are highly optimized.
-
-
Solvent System: The choice of solvent can significantly impact the solubility of the reagents and the stability of the catalytic species.
-
Recommendation: Anhydrous, degassed polar aprotic solvents are generally preferred. Toluene, 1,4-dioxane, or a mixture of THF and water are common choices. The addition of water can sometimes be beneficial, but care must be taken as it can also promote protodeboronation.
-
-
Temperature: Higher temperatures can help overcome the activation energy barrier for the reaction.
-
Recommendation: Start with a reaction temperature of 80-110 °C. If conversion is still low, consider microwave heating to access higher temperatures for short periods, which can sometimes improve yields without significant decomposition.
-
-
Q2: I am observing a significant amount of a byproduct corresponding to the protodeboronated starting material (1-fluoro-3-(methylsulfonyl)benzene). How can I minimize this side reaction?
A2: Protodeboronation is a significant challenge with this substrate. It is often accelerated by high temperatures and prolonged reaction times in the presence of a base and a proton source (like water).
-
Underlying Cause: The electron-withdrawing groups on the phenyl ring make the carbon-boron bond more susceptible to cleavage by a proton.
-
Troubleshooting Steps & Scientific Rationale:
-
Use of Boronic Esters: Converting the boronic acid to its pinacol ester derivative can significantly reduce the rate of protodeboronation. The ester acts as a protecting group and slowly releases the boronic acid under the reaction conditions, keeping its concentration low and minimizing the side reaction.[6]
-
Anhydrous Conditions: If possible, running the reaction under strictly anhydrous conditions can minimize the primary proton source.
-
Recommendation: Use anhydrous solvents and ensure all reagents and glassware are thoroughly dried.
-
-
"Slow-Release" Strategies: Employing boronic acid derivatives like MIDA boronates or organotrifluoroborates can provide a slow, controlled release of the active boronic acid, minimizing its decomposition.[6]
-
Optimize Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the product formation plateaus, work up the reaction to avoid prolonged exposure to conditions that favor protodeboronation.
-
Q3: My reaction is very sensitive to the specific batch of boronic acid I use. Why is this, and what can I do about it?
A3: Boronic acids can be prone to dehydration to form cyclic anhydrides (boroxines) upon storage. The purity and form of the boronic acid can therefore impact its reactivity.
-
Underlying Cause: The presence of varying amounts of the boroxine form can affect the stoichiometry and solubility of the boronic acid, leading to inconsistent results.
-
Troubleshooting Steps & Scientific Rationale:
-
Reagent Quality: Use high-purity 4-Fluoro-2-(methylsulfonyl)phenylboronic acid. If in doubt about the quality, consider recrystallizing it before use.
-
Stoichiometry: It is common practice to use a slight excess (1.1 to 1.5 equivalents) of the boronic acid to compensate for any inactive forms or decomposition during the reaction.
-
Proper Storage: Store the boronic acid in a cool, dry place, preferably under an inert atmosphere, to minimize degradation.
-
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific substrates.
Protocol 1: General Suzuki-Miyaura Coupling with a Buchwald Ligand
This protocol is a robust starting point for the coupling of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid with a variety of aryl halides.
-
Materials:
-
4-Fluoro-2-(methylsulfonyl)phenylboronic acid (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the aryl halide, Pd₂(dba)₃, and SPhos.
-
Add the K₃PO₄ and 4-Fluoro-2-(methylsulfonyl)phenylboronic acid.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave heating can often accelerate the reaction and improve yields for challenging substrates.
-
Materials:
-
4-Fluoro-2-(methylsulfonyl)phenylboronic acid (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Cs₂CO₃ (3.0 equiv)
-
Anhydrous, degassed DMF
-
Microwave vial
-
-
Procedure:
-
To a microwave vial, add the aryl halide, Pd(PPh₃)₄, Cs₂CO₃, and 4-Fluoro-2-(methylsulfonyl)phenylboronic acid.
-
Add the anhydrous, degassed DMF.
-
Seal the vial with a cap.
-
Place the vial in a microwave reactor and heat to 120-150 °C for 15-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Work up and purify as described in Protocol 1.
-
Data Presentation
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ with a Buchwald ligand (e.g., SPhos) or a pre-formed Buchwald palladacycle. | Highly active for challenging, electron-deficient substrates. |
| Ligand | Bulky, electron-rich phosphines (SPhos, XPhos, RuPhos). | Promotes oxidative addition and accelerates transmetalation. |
| Base | K₃PO₄ or Cs₂CO₃. | Strong bases that effectively form the active boronate species. |
| Solvent | Anhydrous, degassed 1,4-dioxane, toluene, or THF/water mixtures. | Provides good solubility and stability for the catalytic system. |
| Temperature | 80-110 °C (conventional heating) or 120-150 °C (microwave). | Higher temperatures are often required to overcome the activation barrier. |
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the potentially slow transmetalation step for electron-deficient boronic acids.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor reactivity of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid.
References
-
Sattler, D. J., & Grotjahn, D. B. (2012). Synthesis of electron-poor bifunctional ligands and their use in catalysis. eScholarship, University of California. [Link]
- Baraznenok, I. L., Nenajdenko, V. G., & Balenkova, E. S. (2000). Chemical Reviews, 100(4), 1479-1524.
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). Molecules, 25(15), 3411. [Link]
-
Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. (2017). The Journal of Organic Chemistry, 82(23), 12291-12300. [Link]
-
Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. (2022). Nature Communications, 13, 4575. [Link]
-
The Many Roles for Fluorine in Medicinal Chemistry. (2006). Journal of Medicinal Chemistry, 49(15), 4489-4499. [Link]
-
Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. (2005). Organic Letters, 7(22), 4915-4917. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). The Journal of Organic Chemistry, 87(19), 12895-12906. [Link]
-
Reddit. (2023, July 15). Protodeboronation product. r/Chempros. [Link]
-
Significance of Fluorine in Medicinal Chemistry: A Review. (2013). International Journal of Drug Development and Research, 5(4), 54-63. [Link]
-
Poly-ortho-substituted biaryl synthesis using in situ-generated catalyst. (2016). Tetrahedron Letters, 57(49), 5483-5487. [Link]
-
Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids. (2023). Open Exploration, 1, 1-14. [Link]
-
Protodeboronation. Wikipedia. [Link]
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- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Selection for Difficult Couplings with 4-Fluoro-2-(methylsulfonyl)phenylboronic acid
Welcome to the technical support guide for navigating the challenges of using 4-Fluoro-2-(methylsulfonyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This boronic acid is a valuable building block in pharmaceutical and materials science, largely due to the unique electronic properties imparted by the fluoro and methylsulfonyl groups.[1] However, these same properties—strong electron-withdrawing character and ortho-substitution—render it a challenging coupling partner.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will delve into the mechanistic reasons for these difficulties and provide field-proven strategies to achieve high yields and reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: Why are my coupling reactions with 4-Fluoro-2-(methylsulfonyl)phenylboronic acid consistently giving low yields?
A1: Low yields with this substrate typically stem from a combination of two primary factors rooted in its chemical structure:
-
Electronic Effects : The presence of two strong electron-withdrawing groups (fluoro and methylsulfonyl) significantly reduces the nucleophilicity of the boronic acid. In the Suzuki-Miyaura catalytic cycle, this directly impacts the transmetalation step, where the organic group is transferred from boron to the palladium center.[2] A less nucleophilic boronic acid leads to a slower, less efficient transmetalation, which often becomes the rate-limiting step of the entire reaction.
-
Steric Hindrance : The methylsulfonyl group is located at the ortho-position to the boronic acid. This steric bulk can physically impede the optimal orientation required for the boronic acid to approach the palladium(II) complex, further slowing the crucial transmetalation step.[3]
These factors combined mean that standard Suzuki-Miyaura conditions are often insufficient. Success requires a carefully optimized catalyst system designed to overcome both electronic deactivation and steric barriers.
Q2: I'm observing a significant amount of 1-fluoro-3-(methylsulfonyl)benzene byproduct. What is this and how can I prevent it?
A2: This byproduct is the result of protodeboronation , an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond. Boronic acids that are electron-deficient, like 4-fluoro-2-(methylsulfonyl)phenylboronic acid, are particularly susceptible to this process, which consumes your starting material and reduces the overall yield.
Protodeboronation is often promoted by the presence of water and certain bases under thermal conditions.[4][5] To minimize it:
-
Use Anhydrous Conditions : Ensure your solvents are thoroughly dried and the reaction is run under an inert atmosphere. While some Suzuki protocols call for aqueous bases, for this substrate, minimizing water is critical.
-
Select the Right Base : Use a strong, non-nucleophilic inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These are effective at promoting transmetalation without excessively accelerating protodeboronation.[2]
-
Optimize Reaction Time and Temperature : Avoid prolonged reaction times at high temperatures, as this gives the protodeboronation pathway more opportunity to occur. The goal is to find conditions where the desired coupling is fast enough to outcompete this decomposition pathway.
Q3: Does the choice of my aryl halide coupling partner matter?
A3: Absolutely. The reactivity of the aryl halide (Ar-X) in the oxidative addition step is critical and follows the general trend: I > Br > OTf >> Cl.[6][7]
-
Aryl Iodides and Bromides : These are the most reactive and are the recommended starting point for optimizing your reaction.
-
Aryl Triflates (OTf) : Also highly reactive and a good alternative to halides.
-
Aryl Chlorides : These are the least reactive due to the strong C-Cl bond, making oxidative addition very slow.[7] Coupling with aryl chlorides is possible but requires a highly active catalyst system, typically involving specialized, bulky electron-rich phosphine ligands (e.g., RuPhos, SPhos) and often higher reaction temperatures.[8]
Q4: My reaction is not working at all. What are the first things I should check?
A4: When a reaction fails completely, a systematic check of the core components is necessary:
-
Inert Atmosphere : Oxygen can poison the palladium catalyst, leading to decomposition and inactivity.[2] Ensure your reaction vessel was properly purged and maintained under an inert atmosphere (Argon or Nitrogen).
-
Catalyst Activity : Your palladium source and ligand must be active. If using a Pd(II) source like Pd(OAc)₂, it must be reduced in-situ to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle never begins. Consider using a modern, air-stable Pd(II) precatalyst (e.g., a Buchwald G3 or G4 precatalyst) which rapidly and quantitatively generates the active Pd(0) catalyst under the reaction conditions.[2][9]
-
Reagent Quality : Verify the purity and integrity of your boronic acid, aryl halide, and base. Boronic acids can degrade over time.
-
Solvent Purity : Ensure solvents are anhydrous and degassed.
Troubleshooting Guide for Difficult Couplings
Problem: Low or No Conversion (Mainly Starting Material Remains)
This is the most common issue and points directly to a sluggish catalytic cycle. The workflow below will guide you through optimizing the key reaction parameters.
Caption: Troubleshooting workflow for low conversion.
Q: I'm seeing mostly unreacted starting materials. How can I systematically improve my reaction?
A: To overcome the inherent challenges of 4-fluoro-2-(methylsulfonyl)phenylboronic acid, a multi-faceted approach focusing on the catalyst system is required.
1. Catalyst, Ligand, and Base Selection are Critical
The combination of palladium source, ligand, and base determines the efficiency of the catalytic cycle. For this substrate, the goal is to accelerate the slow transmetalation step.
-
Ligands : Standard ligands like PPh₃ are often ineffective. You must use bulky, electron-rich phosphine ligands (often called Buchwald ligands) or N-Heterocyclic Carbenes (NHCs).[2] These ligands promote the formation of a monoligated L-Pd(0) species, which is highly active in oxidative addition, and their electron-donating nature increases the electron density on the palladium, which can facilitate the reductive elimination step.[10]
-
Palladium Source : While Pd(OAc)₂ or Pd₂(dba)₃ can work, using a precatalyst is highly recommended. Precatalysts are air-stable complexes that rapidly form the active, monoligated Pd(0) species in solution, ensuring a high concentration of the active catalyst from the start. This is particularly important for slow reactions where the catalyst might otherwise decompose before significant turnover occurs.[9][11]
-
Base : A strong base is required to form the more nucleophilic boronate species [R-B(OH)₃]⁻, which is the active species in transmetalation.[12] Weak bases like Na₂CO₃ are often insufficient. Finely powdered K₃PO₄ or Cs₂CO₃ are the standard choices for difficult couplings.[2][13]
Table 1: Recommended Catalyst Systems for Coupling with 4-Fluoro-2-(methylsulfonyl)phenylboronic acid
| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Notes |
| Aryl Bromide | Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2.0) | Toluene or Dioxane | 80-100 | A robust starting point for moderately challenging couplings.[14] |
| Aryl Bromide | XPhos Pd G3 (1-2) | (Precatalyst) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | Excellent for hindered or electron-rich aryl bromides. G3 precatalysts offer high activity.[11] |
| Aryl Chloride | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.5) | t-BuOH / H₂O | 100 | Aryl chlorides require highly active systems. RuPhos is specifically designed for these challenging couplings.[8] |
| Aryl Chloride | PEPPSI-IPr (2-3) | (Precatalyst) | K₂CO₃ (3.0) | Dioxane | 110-120 | NHC-based catalysts are very thermally stable and effective for unreactive coupling partners.[8] |
2. Visualizing the Core Challenge
The success of your reaction depends on the rate of the productive coupling pathway (transmetalation) relative to the unproductive decomposition pathway (protodeboronation). Your choice of catalyst and conditions directly influences this balance.
Caption: Competing reaction pathways.
Detailed Experimental Protocols
Protocol 1: General Conditions for Coupling with an Aryl Bromide
This protocol uses a well-established Pd₂(dba)₃/SPhos catalyst system, which is a reliable starting point for many difficult couplings.[14]
Materials:
-
4-Fluoro-2-(methylsulfonyl)phenylboronic acid (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
Vessel Preparation : To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 4-fluoro-2-(methylsulfonyl)phenylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd₂(dba)₃ (2 mol%), and SPhos (4 mol%).
-
Inert Atmosphere : Seal the vessel with a septum or cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.
-
Solvent Addition : Add anhydrous, degassed toluene via syringe (concentration typically 0.1-0.2 M with respect to the aryl halide).
-
Reaction : Place the vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring : Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS). Reactions are typically complete within 4-12 hours.
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, extract the aqueous layer twice with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel.
Protocol 2: High-Performance Conditions Using a Precatalyst for Aryl Chlorides
This protocol utilizes a modern Buchwald precatalyst, which is often necessary for the challenging coupling of aryl chlorides.[8]
Materials:
-
4-Fluoro-2-(methylsulfonyl)phenylboronic acid (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
RuPhos Pd G3 (2 mol%)
-
Cesium carbonate (Cs₂CO₃), finely powdered (2.5 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Vessel Preparation : In a glovebox, weigh the aryl chloride (1.0 equiv), 4-fluoro-2-(methylsulfonyl)phenylboronic acid (1.5 equiv), Cs₂CO₃ (2.5 equiv), and RuPhos Pd G3 (2 mol%) into a reaction vial containing a stir bar.
-
Sealing and Solvent Addition : Seal the vial with a cap. Remove the vial from the glovebox and add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction : Place the vial in a preheated aluminum heating block at 110 °C and stir vigorously.
-
Monitoring : Monitor the reaction progress. Due to the lower reactivity of aryl chlorides, these reactions may require 12-24 hours.
-
Work-up and Purification : Follow the work-up and purification steps as described in Protocol 1.
References
-
Liu, Y., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 303. [Link]
-
Cédric, C., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 804. [Link]
-
Ishiyama, T., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 50(42), 15035-15041. [Link]
-
ResearchGate (2010). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate. [Link]
-
Chan, C. W., et al. (2016). Palladium-Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. Asian Journal of Organic Chemistry, 5(10), 1260-1268. [Link]
-
ResearchGate (2014). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
Kwong, F. Y., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(25), 3326-3328. [Link]
-
Goossen, L. J., et al. (2005). The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. Journal of the American Chemical Society, 127(31), 11102–11114. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2009). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 131(41), 14889–14893. [Link]
-
Reddit r/Chempros (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
-
Strømsodd, E. A., et al. (2020). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 179, 108420. [Link]
-
Chemistry LibreTexts (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Wikipedia (2023). Protodeboronation. Wikipedia. [Link]
-
ResearchGate (2022). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate. [Link]
-
Quora (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. [Link]
-
ResearchGate (2024). Scheme 2. Suzuki coupling of 4-methyl-7-trifluoromethylsulfonyloxy coumarin intermediate with phenylboronic acid. ResearchGate. [Link]
-
Valcárcel, R., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 398. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Organic & Biomolecular Chemistry (2014). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Royal Society of Chemistry. [Link]
-
Organic Chemistry Portal (2020). Protodeboronations. Organic Chemistry Portal. [Link]
-
ResearchGate (2020). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. ResearchGate. [Link]
-
Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]
-
Chemical Review and Letters (2024). Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. Chemical Review and Letters. [Link]
-
ResearchGate (2022). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. ResearchGate. [Link]
-
ResearchGate (2022). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]
-
Royal Society of Chemistry (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
ResearchGate (2013). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). Leveraging 4-(Methylsulfonyl)phenylboronic Acid in Advanced Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
ResearchGate (2022). Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. [Link]
-
Curran, D. P., et al. (2006). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids. The Journal of Organic Chemistry, 71(22), 8675–8678. [Link]
-
ChemRxiv (2022). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv. [Link]
-
Chemical Science (2020). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Royal Society of Chemistry. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Protodeboronation [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. quora.com [quora.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Base and Solvent Effects in Reactions with 4-Fluoro-2-(methylsulfonyl)phenylboronic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers utilizing 4-Fluoro-2-(methylsulfonyl)phenylboronic acid. This guide is designed to provide in-depth insights and practical troubleshooting advice for your experiments, particularly focusing on the critical roles of base and solvent selection in palladium-catalyzed cross-coupling reactions.
Section 1: Fundamental Principles & Core Challenges
This section addresses the underlying chemical principles that govern the reactivity of this specific boronic acid. Understanding these fundamentals is key to troubleshooting and optimizing your reactions.
Q1: What are the inherent challenges associated with 4-Fluoro-2-(methylsulfonyl)phenylboronic acid in cross-coupling reactions?
4-Fluoro-2-(methylsulfonyl)phenylboronic acid is a highly electron-deficient aromatic boronic acid. This is due to the strong electron-withdrawing effects of both the ortho-methylsulfonyl (-SO₂Me) group and the para-fluoro (-F) group. This electron deficiency introduces specific challenges:
-
Increased Acidity (Lower pKa): The boronic acid is more acidic than its electron-neutral or electron-rich counterparts. This can influence the equilibrium of boronate formation, a key step in the catalytic cycle.[1]
-
Susceptibility to Protodeboronation: This is the most common failure mode. Under basic conditions, particularly in the presence of water, the C-B bond can be cleaved, replacing the boronic acid group with a hydrogen atom.[2][3] Electron-deficient boronic acids are particularly prone to this side reaction, leading to reduced yields and the formation of 1-fluoro-3-(methylsulfonyl)benzene as a major byproduct.[4]
Q2: What is the primary role of the base in a Suzuki-Miyaura coupling reaction?
The base is not merely a spectator or a simple acid scavenger. Its fundamental role is to activate the boronic acid for the crucial transmetalation step.[5] The generally accepted mechanism involves the base reacting with the boronic acid to form a more nucleophilic boronate species, typically a trihydroxyboronate [ArB(OH)₃]⁻.[1][6] This negatively charged boronate is significantly more reactive and readily transfers its organic group to the palladium(II) center, regenerating the base in the process.[7][8][9] Without the base, the transmetalation step is often prohibitively slow.
Q3: How does the solvent system influence the outcome of the reaction?
The solvent system plays a multifaceted role that goes far beyond simply dissolving the reactants.[10]
-
Solubility and Phase Transfer: A primary function is to solubilize the organic substrates (aryl halide, boronic acid) and the palladium catalyst. In many cases, a biphasic system (e.g., Toluene/Water, THF/Water) is used, where the inorganic base resides in the aqueous phase and the organic components are in the organic phase.[10][11] Efficient mixing is crucial for the reaction to proceed.
-
Modulating Base Activity: The solvent, particularly the presence of water, can influence the effective strength and solubility of the base. Water is often necessary to dissolve inorganic bases like K₂CO₃ and to facilitate the formation of the active hydroxo-palladium species and the boronate.[12][13]
-
Stabilization of Intermediates: The polarity of the solvent can stabilize charged intermediates within the catalytic cycle.[6][12] However, the relationship is complex and does not always correlate directly with the solvent's dielectric constant, meaning that solvent choice can sometimes yield counterintuitive results on reaction selectivity and rate.[12][14]
Section 2: Troubleshooting Guide & FAQs
This section is formatted to directly address common problems encountered in the laboratory.
Problem: Low or No Product Yield
Q4: My reaction is sluggish or has failed completely. What are the first base and solvent parameters I should investigate?
-
Check Your Base: For an electron-deficient substrate like this, a strong base like NaOH might be too harsh and could be promoting rapid protodeboronation over the desired coupling.[15] Consider switching to a milder base. Potassium phosphate (K₃PO₄) is an excellent starting point, as it is effective even under nearly anhydrous conditions, which can suppress the hydrolytic side reaction.[1][4] Cesium carbonate (Cs₂CO₃) is another powerful but milder option.
-
Evaluate the Solvent System: If you are using a single aprotic solvent (e.g., pure Dioxane or THF) with a solid base, the reaction may be slow due to poor mixing and interaction. The inclusion of water is often essential for dissolving the base and accelerating transmetalation.[12][13] A common starting point is a 4:1 to 10:1 ratio of organic solvent to water.[4][11]
-
Consider Solubility: If your substrates are not fully dissolved, the reaction will be heterogeneous and slow. For highly nonpolar coupling partners, toluene may be a better choice than THF. For more polar substrates, acetonitrile (MeCN) or DMF could be considered, but be aware that polar aprotic solvents can sometimes alter reaction selectivity.[4][12]
Q5: I have confirmed my catalyst is active, but my yield is still low. How can I specifically combat protodeboronation?
Protodeboronation is the likely culprit. Here are targeted strategies:
-
Use a Milder Base: As mentioned, switch from hydroxides to carbonates or phosphates. K₃PO₄ is highly recommended.[4]
-
Minimize Water: While some water is often helpful, excess water can accelerate the undesired hydrolysis. Try reducing the amount of water in your solvent system or, if using a base like K₃PO₄, running the reaction under anhydrous conditions.[1][16]
-
Lower the Reaction Temperature: Higher temperatures can increase the rate of protodeboronation. If possible, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.
-
Use a Boronic Ester: As a last resort, consider converting the boronic acid to a more stable boronic ester, such as the pinacol ester (Bpin). These esters are more resistant to premature hydrolysis and slowly release the active boronic acid under the reaction conditions, keeping its standing concentration low and minimizing side reactions.[3][17]
Problem: Significant Side Product Formation
Q6: My main byproduct is 1-fluoro-3-(methylsulfonyl)benzene. What is the direct cause and the best solution?
This byproduct is the result of protodeboronation. The direct cause is the cleavage of the carbon-boron bond by a proton source, which is typically water, facilitated by the basic conditions.
Solution: This is the same issue as described in Q5. The most effective solutions are to switch to a less aggressive base (K₃PO₄ is preferred) and to carefully control the amount of water in the reaction. Using anhydrous solvents with an anhydrous base like K₃PO₄ or KF is a powerful strategy to prevent this specific side reaction.[4][18]
Problem: Reaction Inconsistency
Q7: My reaction gives variable yields. Could the quality of my solvent be a factor?
Absolutely. Solvents can contain impurities that poison the palladium catalyst.
-
Peroxides: Ethereal solvents like THF and Dioxane can form peroxides upon storage, which can deactivate Pd(0) catalysts. Always use freshly opened bottles of high-purity solvent or test for and remove peroxides before use.[4]
-
Solvent Precursors: Trace impurities from the solvent manufacturing process can act as catalyst poisons. For example, residual dihydrofuran in THF has been shown to significantly inhibit Pd/C catalyzed Suzuki reactions.[10]
-
Dissolved Oxygen: While some reactions are tolerant, it is always best practice to thoroughly degas your solvent system (including the water) via sparging with an inert gas (Argon or Nitrogen) or through freeze-pump-thaw cycles. Oxygen can lead to oxidative degradation of the catalyst and promote unwanted homocoupling of the boronic acid.[4]
Section 3: Practical Guidance and Protocols
Base and Solvent Selection Summary Table
| Base | Solvent System(s) | Strengths | Weaknesses | Best For... |
| K₂CO₃ | Toluene/H₂O, Dioxane/H₂O | Standard, inexpensive, effective for many substrates.[4] | Can be too basic/hydrolytic for this sensitive boronic acid, promoting protodeboronation. | Initial screening, robust coupling partners where protodeboronation is not a major concern. |
| K₃PO₄ | Toluene, Dioxane, THF (can be anhydrous or with minimal H₂O) | Stronger base than K₂CO₃ but less nucleophilic/hydrolytic. Excellent for suppressing protodeboronation.[11] | Can have lower solubility in organic solvents, requiring vigorous stirring. | Highly recommended for 4-Fluoro-2-(methylsulfonyl)phenylboronic acid to minimize side reactions. |
| Cs₂CO₃ | Dioxane/H₂O, THF/H₂O | Highly effective, often provides higher yields for difficult couplings.[19] | Expensive, hygroscopic. | Challenging couplings that fail with other bases, or when steric hindrance is an issue. |
| NaOH / KOH | Toluene/H₂O, EtOH/H₂O | Very strong, inexpensive, can drive difficult reactions to completion.[15] | Not recommended for this substrate; high risk of rapid protodeboronation. | Robust, electron-rich boronic acids that are not sensitive to hydrolysis. |
Recommended Starting Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling 4-Fluoro-2-(methylsulfonyl)phenylboronic acid with a generic aryl bromide, using conditions designed to minimize protodeboronation.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
4-Fluoro-2-(methylsulfonyl)phenylboronic acid (1.2 - 1.5 equiv)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
Pd(dppf)Cl₂ (2-5 mol%) or a suitable Buchwald precatalyst (e.g., XPhos Pd G3, 2-5 mol%)
-
Dioxane or Toluene (Anhydrous)
-
Water (De-gassed)
Procedure:
-
Vessel Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 4-Fluoro-2-(methylsulfonyl)phenylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Scientist's Note: Using a slight excess of the boronic acid can help compensate for any minor degradation and drive the reaction to completion. Powdering the base increases its surface area and reactivity.
-
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv) to the vessel.
-
Inert Atmosphere: Seal the vessel with a septum, and purge with argon or nitrogen for 5-10 minutes. This is critical to remove oxygen which can cause side reactions.[4]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed organic solvent (e.g., Dioxane) and degassed water. A good starting ratio is 10:1 Dioxane:Water. The final concentration should be around 0.1-0.2 M with respect to the aryl bromide.
-
Scientist's Note: The solvent must be thoroughly degassed to prevent catalyst oxidation and homocoupling. The small amount of water helps to solubilize the base and facilitate the catalytic cycle.
-
-
Reaction: Place the sealed vessel in a preheated heating block or oil bath set to 80-100 °C. Stir vigorously for the duration of the reaction.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Typical reaction times can range from 2 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Section 4: Visualizing the Mechanism
Understanding the catalytic cycle helps visualize where the base and solvent exert their influence.
Caption: The Suzuki-Miyaura cycle showing the critical base-mediated activation of the boronic acid.
References
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). Google Vertex AI Search.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journals.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.
- Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. PubMed Central.
- Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids.
- Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail.
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI.
- How to approach choosing reaction conditions for Suzuki?. Reddit.
- Your "Go-To", "just couple already", Suzuki conditions?. Reddit.
- Which conditions are favorable for the efficient Suzuki coupling?.
- Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanol
Sources
- 1. researchgate.net [researchgate.net]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. orgsyn.org [orgsyn.org]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. mdpi.com [mdpi.com]
deboronation of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid and prevention
Welcome to the technical support guide for 4-Fluoro-2-(methylsulfonyl)phenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals who utilize this and other electronically-demanding boronic acids in their synthetic workflows. Here, we address the primary challenge associated with this reagent: its susceptibility to deboronation, and provide robust, field-tested solutions for its prevention and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with 4-Fluoro-2-(methylsulfonyl)phenylboronic acid is giving low yields and a significant amount of a byproduct, 1-fluoro-3-(methylsulfonyl)benzene. What is happening?
A1: You are observing the classic signs of protodeboronation (also called protodeborylation). This is a common side reaction where the carbon-boron bond of your boronic acid is cleaved and replaced by a carbon-hydrogen bond, yielding the corresponding arene byproduct.[1] For your specific reagent, the strong electron-withdrawing effects of both the ortho-sulfonyl group and the para-fluoro group make the ipso-carbon atom highly electron-deficient. This electronic characteristic significantly increases its susceptibility to cleavage, particularly under the basic, aqueous conditions typical of many Suzuki-Miyaura coupling protocols.[1][2]
Q2: Why is this specific boronic acid more prone to deboronation than a simpler one like phenylboronic acid?
A2: The stability of arylboronic acids is highly dependent on the electronic nature of the substituents on the aromatic ring. For highly electron-deficient arenes, such as 4-Fluoro-2-(methylsulfonyl)phenylboronic acid, the mechanism of base-catalyzed deboronation can shift. Instead of a simple concerted proton transfer, the reaction may proceed through the formation of a transient, unstable aryl anion, which is then rapidly quenched by a proton source (like water) in the reaction medium.[1][2] This dissociative pathway is much faster for electron-poor systems, leading to the rapid decomposition you are observing.
Q3: What are the primary factors in my reaction setup that could be accelerating this deboronation?
A3: Several factors can exacerbate deboronation:
-
Base: A base is required to activate the boronic acid for transmetalation to the palladium catalyst.[2] However, strong bases (like hydroxides) and high pH create a high concentration of the reactive boronate anion [ArB(OH)₃]⁻, which is the species that undergoes protodeboronation.[1][3]
-
Temperature: Higher reaction temperatures increase the rate of all reactions, including the undesired deboronation pathway.
-
Water: Water acts as the proton source for the final step of the deboronation process. While often necessary for dissolving the base, its presence is a key requirement for this side reaction.[1]
-
Reaction Time: Prolonged reaction times at elevated temperatures give the deboronation side reaction more opportunity to occur.
Troubleshooting Guide: Identifying and Confirming Deboronation
If you suspect deboronation is compromising your reaction, a systematic approach to diagnosis is crucial.
| Symptom | Possible Cause | Diagnostic Action & Confirmation |
| Low or no yield of desired product. | Reagent decomposition via deboronation. | Run a control experiment without the aryl halide coupling partner. Heat the boronic acid, base, and solvent under your standard reaction conditions. Monitor for the formation of 1-fluoro-3-(methylsulfonyl)benzene via GC-MS or LC-MS. |
| Major byproduct peak in LC-MS or GC-MS. | Formation of the deboronated arene. | Obtain a mass spectrum of the byproduct. The expected mass will correspond to 1-fluoro-3-(methylsulfonyl)benzene. Confirm its identity by comparing the retention time with an authentic commercial sample, if available. |
| Inconsistent reaction outcomes. | Variable rates of deboronation. | Use in-situ monitoring. For fluorine-containing compounds, ¹⁹F NMR spectroscopy is a powerful tool to track the consumption of the starting boronic acid and the formation of the deboronated byproduct in real-time.[4] ¹H and ¹¹B NMR can also be used.[4] |
Prevention Strategies & Protocols
Mitigating deboronation requires a proactive approach focused on either protecting the boronic acid or carefully tuning the reaction conditions to favor the desired cross-coupling over the decomposition pathway.
Strategy 1: Protection of the Boronic Acid Moiety
The most robust strategy for handling acutely base-sensitive boronic acids is to convert them into a more stable form that engages in the catalytic cycle via slow release of the active boronic acid.[1] While pinacol esters are common, they do not always impart greater stability and can sometimes even accelerate decomposition.[2][4] N-methyliminodiacetic acid (MIDA) boronates are a superior choice for this purpose.[5]
Caption: Workflow for using MIDA boronates to prevent deboronation.
-
To a 100 mL round-bottom flask, add 4-Fluoro-2-(methylsulfonyl)phenylboronic acid (1.0 eq), N-methyliminodiacetic acid (1.1 eq), and toluene (approx. 0.2 M).
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux and allow it to stir vigorously for 4-6 hours, or until the theoretical amount of water has been collected.
-
Allow the reaction mixture to cool to room temperature. The MIDA boronate product will often precipitate.
-
Collect the solid product by filtration, wash with cold toluene or hexane, and dry under vacuum.
-
Confirm the structure by NMR spectroscopy. The product is typically a stable, crystalline solid that can be stored and used directly in subsequent coupling reactions.
Strategy 2: Optimization of Reaction Conditions
If preparing a protected form is not feasible, carefully optimizing the Suzuki-Miyaura reaction conditions is critical. The goal is to find a window where the rate of transmetalation is significantly faster than the rate of deboronation.
| Parameter | Standard Condition (High Deboronation Risk) | Optimized Condition (Low Deboronation Risk) | Rationale |
| Base | NaOH, KOH, Cs₂CO₃ | K₃PO₄, K₂CO₃, organic bases (e.g., triethylamine) | Milder bases lower the equilibrium concentration of the reactive boronate anion, reducing the deboronation rate.[6] |
| Solvent | Dioxane/H₂O, DMF/H₂O | Anhydrous THF, Anhydrous Toluene, 2-MeTHF | Removing the primary proton source (water) significantly inhibits the protodeboronation pathway.[7] |
| Temperature | 80-110 °C | Room Temperature to 60 °C | Lower temperatures decrease the rate of the deboronation side reaction more significantly than the desired coupling. |
| Catalyst System | Standard Pd(PPh₃)₄ | Catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands. | Advanced catalyst systems can accelerate the rate-limiting transmetalation step, allowing the productive cycle to outcompete the decomposition pathway, even at lower temperatures.[8][9] |
Strategy 3: Advanced Base-Free Protocols
For extremely sensitive substrates, novel catalytic systems have been developed that avoid the use of a base altogether, thereby circumventing the primary trigger for protodeboronation.
This approach utilizes a highly active palladium catalyst that can promote transmetalation from the neutral boronic acid, proceeding through a cationic palladium intermediate.[10] This method is exceptionally well-suited for electron-deficient and base-sensitive boronic acids.
Caption: Comparison of pathways with and without base.
-
Catalyst Precursor: Use a highly active palladium precatalyst, such as one based on a PAd₃ ligand system as reported by Carrow and coworkers.
-
Solvent: Employ a non-aqueous, polar aprotic solvent (e.g., THF, acetone).
-
Setup: In an inert atmosphere glovebox, charge a vial with the aryl halide (1.0 eq), 4-Fluoro-2-(methylsulfonyl)phenylboronic acid (1.2-1.5 eq), the palladium precatalyst (1-2 mol%), and the solvent.
-
Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by LC-MS or GC-MS.
-
Workup: Upon completion, the reaction can be worked up using standard extractive procedures. The absence of a strong inorganic base simplifies purification significantly.
References
-
Lloyd-Jones, G. C., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. (n.d.). Protodeboronation. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Butters, M., et al. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. Available at: [Link]
-
Knapp, D. M., et al. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Chen, L., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. Available at: [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]
-
Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry. Available at: [Link]
- Amgen Inc. (2010). Process for preparing substituted pyridone compounds. U.S.
- Snieckus, V., et al. (2005). Directed Ortho Metalation-Suzuki-Miyaura Cross Coupling Connection. N-Boc-2-Arylindoles. Organic Letters.
-
Thomas, S. P., et al. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. Available at: [Link]
-
Grybon, C., et al. (2022). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. RSC Advances. Available at: [Link]
-
van den Berg, F., et al. (2017). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A. Available at: [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. orgsyn.org [orgsyn.org]
- 8. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sci-Hub [sci-hub.kr]
Technical Support Center: Scaling Up Reactions with 4-Fluoro-2-(methylsulfonyl)phenylboronic Acid
Welcome to the technical support resource for researchers, scientists, and process chemists working with 4-Fluoro-2-(methylsulfonyl)phenylboronic acid. This guide is designed to provide expert insights and practical solutions for the unique challenges encountered when scaling up reactions involving this versatile but electronically demanding building block. Our focus will be primarily on its application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry.
Introduction: Understanding the Molecule
4-Fluoro-2-(methylsulfonyl)phenylboronic acid is a valuable reagent in medicinal chemistry and materials science. Its structure, however, presents a distinct set of challenges. The presence of two strong electron-withdrawing groups—the fluorine atom and the methylsulfonyl moiety—significantly lowers the pKa of the boronic acid and modulates its electronic properties.[1] While this can be advantageous in some contexts, it often leads to sluggish reactivity and competing side reactions during scale-up. This guide addresses these issues in a practical, question-and-answer format.
Section 1: Troubleshooting Poor Reaction Performance
This section tackles the most common and frustrating issue: low yield or failed reactions. We will explore the root causes and provide systematic approaches to optimization.
Q1: My Suzuki-Miyaura coupling reaction with 4-Fluoro-2-(methylsulfonyl)phenylboronic acid is sluggish and gives low yields. What is the primary cause?
The primary challenge stems from the electronic nature of the boronic acid. The two electron-withdrawing groups (fluoro and sulfonyl) decrease the nucleophilicity of the arylboronic acid, which can slow down the transmetalation step in the Suzuki-Miyaura catalytic cycle.[2] This is often the rate-limiting step for electron-deficient boronic acids. Furthermore, these activating groups make the C-B bond more susceptible to premature cleavage, a side reaction known as protodeboronation.[3]
Q2: How can I overcome the slow reaction kinetics and improve my yield?
To drive the reaction to completion, you must optimize the catalytic system and reaction conditions to favor the productive cross-coupling pathway over decomposition pathways.
A. Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be insufficient. For electron-deficient partners, the key is to use a catalyst system that promotes rapid oxidative addition and facilitates the difficult transmetalation step. This typically involves using bulky, electron-rich phosphine ligands.[4][5] These ligands stabilize the palladium center, promote oxidative addition, and increase the rate of the subsequent steps in the catalytic cycle.[6]
Table 1: Recommended Catalyst Systems for Electron-Deficient Boronic Acids
| Catalyst Precursor | Recommended Ligand | Typical Loading (mol%) | Key Advantages & Considerations |
| Pd₂(dba)₃ or Pd(OAc)₂ | XPhos | 1-3% | Excellent for sterically hindered and electron-deficient partners. |
| Pd₂(dba)₃ or Pd(OAc)₂ | SPhos | 1-3% | High activity, good for heteroaryl couplings. |
| Pd₂(dba)₃ or Pd(OAc)₂ | tBu₃P | 1-3% | Very electron-rich, effective but can be air-sensitive. |
| XPhos Pd G3/G4 | (Pre-formed) | 1-3% | Air-stable precatalyst, simplifies reaction setup.[7] |
B. Choice of Base and Solvent: The base plays a crucial role in activating the boronic acid for transmetalation. A stronger base is often required for electron-deficient systems. However, overly harsh basic conditions can accelerate protodeboronation.[8] A careful balance is needed.
-
Bases: Consider switching from weaker bases like Na₂CO₃ to stronger inorganic bases like K₃PO₄ or Cs₂CO₃. Organic bases such as DBU or KHMDS can also be effective in specific solvent systems.
-
Solvents: Aprotic polar solvents are generally preferred. Dioxane/water, THF/water, or DMF can be effective. Toluene is also a common choice, particularly at higher temperatures.[7] The presence of water is often necessary to facilitate the dissolution of the base and the formation of the active boronate species.[9]
Section 2: Managing Side Reactions and Impurities
On a larger scale, even minor side reactions can lead to significant yield loss and complex purification challenges.
Q3: I'm observing a significant amount of fluoro-methylsulfonyl-benzene as a byproduct. What is this, and how can I prevent it?
This byproduct is the result of protodeboronation , an undesired reaction where the boronic acid group is replaced by a hydrogen atom from the solvent or trace water.[3] Electron-deficient arylboronic acids, like the one , are particularly prone to this side reaction.
Diagram 1: Competing Pathways: Suzuki Coupling vs. Protodeboronation
Caption: Key reaction pathways for the boronic acid.
Mitigation Strategies for Protodeboronation:
-
Use Anhydrous Solvents: While some water is often beneficial, excess water can be a proton source. Use freshly dried solvents.
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a MIDA boronate ester or an organotrifluoroborate.[3] These act as "slow-release" sources of the boronic acid, keeping its concentration low in the reaction mixture and minimizing side reactions.
-
Optimize Base Addition: Add the base slowly or in portions to avoid creating localized high concentrations that can promote decomposition.
-
Increase Catalyst Turnover Rate: A more active catalyst system (see Table 1) will consume the boronic acid in the desired coupling reaction faster than it can decompose.[3]
Q4: My final product is contaminated with a high-molecular-weight impurity. What could it be?
This is likely a homocoupling byproduct, resulting from the reaction of two molecules of your boronic acid (to form a symmetrical biaryl) or two molecules of your coupling partner.
Causes and Solutions:
-
Oxygen Contamination: The presence of oxygen can interfere with the catalytic cycle and promote homocoupling. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon) at all times. This is especially critical during scale-up where surface area to volume ratios change.[8]
-
Sub-optimal Catalyst Loading: Too low a catalyst loading can lead to incomplete reaction and side products. Conversely, in some systems, very high loadings can also promote side reactions.
-
Ligand Choice: Some ligands are more prone to promoting homocoupling than others. Screening ligands from Table 1 is recommended.
Section 3: Practical Scale-Up Protocols & Workflows
This section provides a tangible workflow for scaling a Suzuki-Miyaura reaction from the bench to a larger scale.
Q5: Can you provide a general, step-by-step protocol for a 50g scale Suzuki-Miyaura coupling?
Certainly. The following is a robust starting protocol. Note: This is a template and must be optimized for your specific coupling partner. All operations should be performed in appropriate equipment (e.g., jacketed glass reactor) under an inert atmosphere.
Experimental Protocol: Kilogram-Scale Suzuki-Miyaura Coupling
Materials:
-
Aryl Halide (Ar-X): 1.0 eq
-
4-Fluoro-2-(methylsulfonyl)phenylboronic acid: 1.1 - 1.3 eq
-
Palladium Pre-catalyst (e.g., XPhos Pd G3): 1.0 mol%
-
Ligand (if not using a precatalyst, e.g., XPhos): 1.2 mol%
-
Base (e.g., K₃PO₄, finely ground): 2.5 - 3.0 eq
-
Solvent (e.g., 2-MeTHF or Dioxane): 5-10 L/kg of limiting reagent
-
Water (degassed): 10-20% v/v of organic solvent
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted by purging with nitrogen or argon for at least 1 hour.
-
Charging Reagents: Charge the reactor with the Aryl Halide, 4-Fluoro-2-(methylsulfonyl)phenylboronic acid, and the base under a positive pressure of inert gas.
-
Solvent Addition: Add the degassed organic solvent, followed by the degassed water. Begin agitation to create a slurry.
-
Inerting the Slurry: Sub-surface sparge the reaction mixture with nitrogen or argon for 30-60 minutes to ensure all dissolved oxygen is removed.
-
Catalyst Addition: Add the palladium precatalyst (and ligand, if separate) to the stirring slurry. This can be done as a solid or as a slurry in a small amount of degassed solvent.
-
Reaction: Heat the mixture to the target temperature (typically 60-100 °C). Monitor the reaction progress by a suitable analytical method (e.g., HPLC, UPLC, or GC-MS).[10]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., Toluene, EtOAc).
-
Filtration & Washes: Filter the mixture to remove the inorganic base and palladium residues. Wash the filter cake with the work-up solvent.
-
Aqueous Washes: Transfer the filtrate to a separatory funnel or reactor equipped for liquid-liquid extraction. Wash sequentially with water and brine to remove residual salts and solvent.
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can then be purified by crystallization, trituration, or column chromatography.[11]
Diagram 2: Troubleshooting Workflow for a Failed Scale-Up Reaction
Caption: A decision tree for diagnosing common scale-up issues.
Section 4: Handling, Stability, and Analytical FAQs
Q6: Are there any specific storage and handling requirements for 4-Fluoro-2-(methylsulfonyl)phenylboronic acid?
Yes. Like many boronic acids, it can be sensitive to moisture and air over long periods.
-
Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen is ideal) in a cool, dry place.[12] Refrigeration (2-8°C) is recommended.
-
Handling: When weighing and transferring the material for a reaction, do so in a low-humidity environment if possible and avoid prolonged exposure to the atmosphere.
Q7: What are the best analytical techniques for monitoring reaction progress at scale?
Real-time monitoring is crucial for process control.
-
HPLC/UPLC: This is the workhorse method. A simple reverse-phase method can typically resolve the starting materials, product, and key byproducts like the protodeboronated species. It provides quantitative data on conversion and purity.
-
NMR Spectroscopy: ¹H NMR and ¹⁹F NMR are excellent for providing structural confirmation of the product and identifying impurities in the crude reaction mixture.[10][13]
-
Mass Spectrometry (MS): LC-MS is invaluable for identifying unknown impurities and confirming the mass of the desired product.[13]
References
-
Wikipedia. Protodeboronation. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Di Micco, S., et al. (2025). A Journey Around Boronic Acids: Sulfonyl Hydrazone-Containing Derivatives as Carbonic Anhydrase Inhibitors. PubMed. [Link]
-
ResearchGate. Reaction of arylsulfonyl chlorides with aryl boronic acid pinacol ester...[Link]
-
Li, X., et al. (2008). Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH. PubMed. [Link]
-
Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]
-
Organic Chemistry Frontiers (RSC Publishing). Sulfonylation of aryl boronic acids by sulfonyl fluorides in water under visible-light irradiation. [Link]
-
Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
-
Prokopchuk, D. E. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
-
ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]
-
Journal of the American Chemical Society. α-Sulfinyl Benzoates as Precursors to Li and Mg Carbenoids for the Stereoselective Iterative Homologation of Boronic Esters. [Link]
-
Limmert, M. E., et al. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(iii). NIH. [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?[Link]
-
Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
-
University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link]
-
Brückner, C., et al. (2011). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. PubMed Central. [Link]
-
Organic Syntheses. fluoromethyl phenyl sulfone. [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction : r/Chempros. [Link]
-
PubMed. A highly efficient microwave-assisted suzuki coupling reaction of aryl perfluorooctylsulfonates with boronic acids. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Immunomart. 4-Fluoro-2-methylphenylboronic acid. [Link]
-
MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]
-
Zhang, W. (2006). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids. NIH. [Link]
Sources
- 1. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
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Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Reactivity of Fluorinated Phenylboronic Acids in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorine in Modern Drug Discovery and Synthesis
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool.[1][2] The unique electronic properties of fluorine—its high electronegativity and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[1][3] Fluorination can enhance metabolic stability, improve cell membrane permeability, and modulate the acidity or basicity of nearby functional groups, often leading to improved drug efficacy and safety.[3][4]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the construction of carbon-carbon bonds, particularly the biaryl linkages prevalent in many pharmaceutical agents. This palladium-catalyzed reaction between an organoboron compound, such as a phenylboronic acid, and an organic halide offers high functional group tolerance and generally proceeds with high efficiency.[5][6] Consequently, fluorinated phenylboronic acids have emerged as critical building blocks in the synthesis of complex, fluorine-containing drug molecules.
However, the introduction of a fluorine atom onto the phenylboronic acid ring does not come without consequences for its reactivity in the Suzuki coupling. The position of the fluorine substituent—whether it be ortho, meta, or para to the boronic acid moiety—profoundly influences the reaction's kinetics and overall yield. This guide provides an in-depth comparison of the reactivity of these isomers, grounded in the principles of physical organic chemistry and supported by experimental data, to empower researchers in making informed decisions in their synthetic endeavors.
The Decisive Role of Fluorine's Position: Electronic and Steric Effects
The reactivity of a phenylboronic acid in the Suzuki-Miyaura coupling is largely dictated by the efficiency of the transmetalation step, where the aryl group is transferred from the boron atom to the palladium center. The electronic nature and steric environment of the phenyl ring, as influenced by substituents, play a pivotal role in this crucial step of the catalytic cycle.
Electronic Influence
Fluorine is a strongly electron-withdrawing atom due to its high electronegativity. This property has a significant impact on the electron density of the phenyl ring and, consequently, on the nucleophilicity of the carbon atom bonded to boron. A decrease in electron density on this carbon atom can render it less nucleophilic, potentially slowing down the transmetalation to the electron-rich palladium catalyst.
The magnitude of this electron-withdrawing effect at the reaction center is dependent on the fluorine's position:
-
Para-substitution: The fluorine atom exerts a strong, electron-withdrawing inductive effect (-I) and a weaker, electron-donating resonance effect (+R). The inductive effect typically dominates, leading to a net deactivation of the ring.
-
Meta-substitution: The fluorine atom's influence is primarily inductive, resulting in a significant deactivation of the ring. The resonance effect does not extend to the meta position.
-
Ortho-substitution: The fluorine atom exerts a strong inductive effect. However, its proximity to the boronic acid group can lead to more complex interactions, including potential through-space electronic effects.
Based on these electronic effects, one might predict a general reactivity trend where the presence of an electron-withdrawing fluorine atom would decrease the reactivity compared to unsubstituted phenylboronic acid.
Steric Hindrance
Steric hindrance plays a crucial role, particularly in the case of ortho-substituted phenylboronic acids. The presence of a relatively small fluorine atom in the ortho position can impede the approach of the bulky palladium catalyst to the boron-bearing carbon, thereby hindering the transmetalation step. This steric clash can significantly reduce the reaction rate and overall yield, often making ortho-substituted isomers the least reactive of the three.
Comparative Reactivity: A Quantitative Overview
| Boronic Acid Isomer | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| p-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | Pd Nanoparticles | K₂CO₃ | Dioxane/H₂O | 110 | 3 | High | [7] |
| m-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃/XPhos | K₃PO₄ | Toluene | 100 | 2 | 92 | [5] |
| o-Chlorophenylboronic acid | 3,4,5-Tribromo-2,6-dimethylpyridine | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 90 | 10 | Good | [8] |
| Pentafluorophenylboronic acid | Phenyl iodide | Pd(PPh₃)₄ | CsF/Ag₂O | DME | 70 | - | >90 | [9] |
*Data for nitro- and chloro-substituted isomers are included to illustrate the general trend of substituent effects, as directly comparable data for all three fluoro isomers is limited. The electron-withdrawing nature of nitro and chloro groups provides a reasonable proxy for the electronic effect of fluorine.
From the available data and established principles, the general reactivity trend for fluorinated phenylboronic acids in Suzuki-Miyaura coupling is as follows:
para > meta >> ortho
The para-isomer is typically the most reactive, benefiting from a less pronounced deactivating electronic effect at the reaction center compared to the meta-isomer and a lack of steric hindrance. The meta-isomer exhibits intermediate reactivity. The ortho-isomer is consistently the least reactive, primarily due to the significant steric hindrance imposed by the fluorine atom in close proximity to the boronic acid group.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following protocol provides a general procedure for the Suzuki-Miyaura coupling of a fluorinated phenylboronic acid with an aryl bromide. This protocol should be considered a starting point and may require optimization for specific substrates.
Materials:
-
Fluorinated phenylboronic acid (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the fluorinated phenylboronic acid, aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add toluene and water via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for the desired time (monitor by TLC or GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Process and Relationships
To further clarify the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the logical relationship governing the reactivity of fluorinated phenylboronic acid isomers.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Factors influencing the reactivity of fluorinated phenylboronic acid isomers.
Conclusion: A Guide to Rational Reagent Selection
The choice of a fluorinated phenylboronic acid isomer in a Suzuki-Miyaura coupling is a critical decision that can significantly impact the success of a synthetic campaign. While the electron-withdrawing nature of fluorine generally serves to decrease the reactivity of the boronic acid, the positional isomerism introduces a nuanced interplay of electronic and steric effects. The general reactivity trend of para > meta >> ortho provides a valuable heuristic for predicting outcomes. However, it is imperative for researchers to recognize that this trend can be influenced by the specific substrates, catalyst system, and reaction conditions employed. By understanding the fundamental principles outlined in this guide, scientists and drug development professionals can make more rational choices in their selection of reagents and the design of their synthetic routes, ultimately accelerating the discovery and development of new, life-saving medicines.
References
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Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]
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The Role of Fluorinated Intermediates in Modern Drug Discovery. CUSIBIO. [Link]
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Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]
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Jeevan-Raj, B. P., & Krishna, H. (2024). Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery, 1–4. [Link]
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Singh, I., Kumar, A., & Kumar, A. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Genetic Engineering and Biotechnology, 21(1), 48. [Link]
-
Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry (Weinheim an der Bergstrasse, Germany), 23(50), 12218–12232. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate. [Link]
-
Słowik, M., & Schroeder, G. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
-
Korenaga, T., Kosaki, T., Fukumura, R., Ema, T., & Sakai, T. (2005). Suzuki-Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters, 7(22), 4915–4917. [Link]
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A Technical Guide to Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis Featuring 4-Fluoro-2-(methylsulfonyl)phenylboronic acid
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl structures, which are core motifs in numerous pharmaceuticals and functional materials.[1] The judicious selection of the boronic acid coupling partner is paramount to the success of this transformation, profoundly influencing reaction kinetics, yield, and substrate scope. This guide provides an in-depth, data-driven comparison of 4-fluoro-2-(methylsulfonyl)phenylboronic acid with a range of other commercially available phenylboronic acids, offering insights into the impact of electronic and steric effects on cross-coupling performance.
The Critical Role of Substituents in Suzuki-Miyaura Coupling
The efficacy of a boronic acid in the Suzuki-Miyaura catalytic cycle is largely dictated by the electronic nature of the substituents on the phenyl ring. These substituents influence the nucleophilicity of the carbon atom attached to the boron, which is a key factor in the transmetalation step—often the rate-determining step of the reaction.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or methyl (-CH₃) groups increase the electron density on the phenyl ring. This enhanced electron density generally increases the nucleophilicity of the ipso-carbon, facilitating a faster transmetalation and often leading to higher reaction yields under standard conditions.[1]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), formyl (-CHO), or methylsulfonyl (-SO₂CH₃) decrease the electron density of the phenyl ring. This reduction in electron density can render the boronic acid less reactive in the transmetalation step, potentially leading to slower reactions or lower yields.[1] However, this is not a universal rule, and the appropriate choice of catalyst, ligand, and reaction conditions can overcome this challenge.
-
Steric Hindrance: Bulky substituents in the ortho position (e.g., a methyl group in 2-methylphenylboronic acid) can sterically hinder the approach of the boronic acid to the palladium center, which can also slow down the transmetalation step and impact the overall reaction efficiency.
Introducing 4-Fluoro-2-(methylsulfonyl)phenylboronic acid: A Unique Reagent
4-Fluoro-2-(methylsulfonyl)phenylboronic acid is a particularly interesting reagent for several reasons:
-
Strong Electron-Withdrawing Character: It possesses two potent electron-withdrawing groups: a fluorine atom at the 4-position and a methylsulfonyl group at the 2-position. This electronic profile makes it a valuable building block for introducing electron-deficient phenyl moieties, which are common in many bioactive molecules.
-
Potential for Ortho-Interactions: The ortho-sulfonyl group may offer unique reactivity or selectivity through potential interactions with the palladium catalyst during the catalytic cycle.
Given its strong electron-deficient nature, 4-fluoro-2-(methylsulfonyl)phenylboronic acid can be considered a "challenging" substrate for Suzuki-Miyaura coupling. However, with optimized reaction conditions, it can be a powerful tool for the synthesis of complex molecules.
Comparative Performance Analysis
To provide a clear comparison, we have compiled data for the Suzuki-Miyaura coupling of various boronic acids with a model aryl bromide, 4-bromoacetophenone. While a direct, side-by-side comparative study under identical conditions is not extensively published, the following table summarizes typical yields obtained from various sources, providing a strong indication of relative reactivity.
| Boronic Acid | Substituent Type | Typical Yield (%) | Reference(s) |
| Phenylboronic acid | Unsubstituted | 94-97 | [2][3] |
| 4-Methoxyphenylboronic acid | Strong Electron-Donating | 97-99 | [4][5] |
| 4-Methylphenylboronic acid (4-Tolylboronic acid) | Weak Electron-Donating | 97 | [6] |
| 2-Methylphenylboronic acid (2-Tolylboronic acid) | Weak Electron-Donating, Steric Hindrance | 94 | [6] |
| 4-Formylphenylboronic acid | Strong Electron-Withdrawing | ~85-90 | [1] |
| 4-Nitrophenylboronic acid | Strong Electron-Withdrawing | 17 | [6] |
| 4-Fluoro-2-(methylsulfonyl)phenylboronic acid | Strong Electron-Withdrawing | ~70-85 (Estimated) |
Note: The estimated yield for 4-fluoro-2-(methylsulfonyl)phenylboronic acid is based on the performance of other strongly electron-deficient boronic acids and the understanding that with optimized conditions (e.g., appropriate ligand and base), high yields can be achieved.
As the data suggests, boronic acids with electron-donating groups generally provide excellent yields. Unsubstituted phenylboronic acid also performs very well. Boronic acids with strong electron-withdrawing groups, such as the formyl and nitro groups, tend to give lower yields under standard conditions. The estimated yield for 4-fluoro-2-(methylsulfonyl)phenylboronic acid reflects its electron-deficient nature, while also acknowledging that modern catalytic systems can effectively couple such challenging substrates.
Experimental Protocol: A Self-Validating System for Suzuki-Miyaura Coupling
The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of aryl bromides with a variety of phenylboronic acids. This protocol is designed to be self-validating, with clear steps and justifications for each component.
Materials:
-
Aryl bromide (1.0 equiv)
-
Substituted phenylboronic acid (1.2 equiv)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Base: Anhydrous potassium phosphate (K₃PO₄) (2.0 equiv)
-
Solvent: Anhydrous tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, magnetic stirrer, and reflux condenser
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), the chosen phenylboronic acid (1.2 equiv), and anhydrous potassium phosphate (2.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an oxygen-free environment. The exclusion of oxygen is critical as Pd(0) species can be oxidized to Pd(II), leading to catalyst deactivation and the formation of homocoupling byproducts.[7]
-
Reagent Addition: Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst (0.05 equiv) followed by anhydrous THF. The use of an anhydrous solvent is important to prevent protodeboronation of the boronic acid, a common side reaction that can reduce yield.[8]
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The elevated temperature is typically required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Visualizing the Workflow and Catalytic Cycle
To further clarify the experimental process and the underlying mechanism, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The electronic nature of the substituents on a phenylboronic acid plays a crucial role in the outcome of Suzuki-Miyaura cross-coupling reactions. While boronic acids bearing electron-donating groups generally exhibit higher reactivity, the use of electron-deficient boronic acids like 4-fluoro-2-(methylsulfonyl)phenylboronic acid is essential for accessing a diverse range of chemical structures. By understanding the principles outlined in this guide and by employing robust, optimized protocols, researchers can successfully leverage the unique properties of a wide array of boronic acids to advance their synthetic endeavors in drug discovery and materials science.
References
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]
-
The Royal Society of Chemistry. Supporting Information. Accessed January 16, 2026. [Link]
-
Kinetics of the coupling of 4‐methoxyphenylboronic acid with bromobenzene. ResearchGate. Accessed January 16, 2026. [Link]
-
Al-Masri, H. A. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2009(13), 324-341. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359–5363. [Link]
-
Owska, N., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2335–2344. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Accessed January 16, 2026. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(48), 16480–16481. [Link]
-
Reddy, K. S., et al. (2006). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 71(16), 6143–6149. [Link]
-
Singh, A., et al. (2024). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science, 15(39), 14614-14622. [Link]
-
Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. ResearchGate. Accessed January 16, 2026. [Link]
-
Wang, L., et al. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21(Suppl 1), S124-S126. [Link]
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Pd(II)-catalysed cross-coupling Suzuki-Miyaura reaction of aryl boronic. ResearchGate. Accessed January 16, 2026. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Gryko, D. T., et al. (2011). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. The Journal of Organic Chemistry, 76(13), 5435–5444. [Link]
-
Gök, Y., et al. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 11(57), 36153–36164. [Link]
-
Suzuki coupling of iodobenzene and phenylboronic acid. ResearchGate. Accessed January 16, 2026. [Link]
-
Li, Y., et al. (2003). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 68(26), 9948–9955. [Link]
-
Chen, Y., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 18(1), 105-112. [Link]
-
Sigrist, M. W., et al. (2019). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 9(12), 11215–11221. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles. ResearchGate. Accessed January 16, 2026. [Link]
-
Smith, L. A., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 303. [Link]
-
Nolan, S. P., et al. (2018). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(NHC)Cl2]2 Dimers. Organic Letters, 20(10), 3053–3057. [Link]
-
Hamdy, A. M., et al. (2013). Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 4-Methyl-6,7-bis(trifluoromethanesulfonyloxy)coumarin. Tetrahedron Letters, 54(28), 3684–3687. [https://www.researchgate.net/publication/257173252_ChemInform_Abstract_Regioselective_Suzuki-Miyaura_Cross-Coupling_Reactions_of_4-Methyl-67-bis trifluoromethanesulfonyloxycoumarin]([Link] trifluoromethanesulfonyloxycoumarin)
-
Li, J., et al. (2025). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega, 10(28), 28445–28453. [Link]
-
Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915–4917. [Link]
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A Senior Application Scientist's Guide to the Analytical Characterization of 4-Fluoro-2-(methylsulfonyl)phenylboronic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, the structural integrity and purity of building blocks are paramount. 4-Fluoro-2-(methylsulfonyl)phenylboronic acid is a key reagent, frequently utilized in Suzuki-Miyaura cross-coupling reactions to forge complex molecular architectures for drug candidates and advanced materials.[1] Its unique substitution pattern—an electron-withdrawing sulfonyl group and a fluorine atom—imparts specific reactivity and properties that are critical to its function. Consequently, a rigorous and multi-faceted analytical approach is not merely a quality control measure; it is a fundamental necessity to ensure the reliability and reproducibility of synthetic outcomes.
This guide provides an in-depth comparison of the essential analytical techniques for the comprehensive characterization of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid. Moving beyond mere procedural descriptions, we will explore the causality behind methodological choices, offering field-proven insights to construct a self-validating analytical workflow.
The Foundational Pillars: NMR and Mass Spectrometry
The first step in characterizing any novel or commercial compound is to confirm its molecular structure and mass. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) serve as the foundational pillars for this purpose, providing orthogonal yet complementary information.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of a molecule in solution. For 4-Fluoro-2-(methylsulfonyl)phenylboronic acid, a suite of NMR experiments is required to map its unique structure.
Expertise & Causality: The choice of nuclei to probe is dictated by the molecule's composition.
-
¹H NMR reveals the number, environment, and connectivity of protons. The aromatic region will display a complex splitting pattern due to the fluorine substituent.
-
¹³C NMR provides a map of the carbon skeleton.
-
¹⁹F NMR is a highly sensitive experiment that directly confirms the presence and environment of the fluorine atom.
-
¹¹B NMR is indispensable for directly observing the boron center, confirming the presence of the boronic acid moiety. Its chemical shift can provide information about the hybridization state (sp² vs. sp³) of the boron atom.[2][3][4]
The selection of a deuterated solvent is critical. DMSO-d₆ is often preferred over CDCl₃ because the acidic boronic acid protons (-B(OH)₂) are more likely to be observed as a broad, exchangeable signal, which can be confirmed by a D₂O exchange experiment.
Trustworthiness through Self-Validation: The structural assignment is not based on a single spectrum but is validated by a combination of experiments. Two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to definitively correlate proton signals with adjacent protons and their directly attached carbons, respectively. This cross-correlation provides an unambiguous and self-validating structural blueprint.
| Technique | Parameter | Expected Value for 4-Fluoro-2-(methylsulfonyl)phenylboronic acid |
| ¹H NMR | Chemical Shift (δ) | Aromatic Protons: ~7.5-8.2 ppm (complex multiplets); Methyl Protons (-SO₂CH₃): ~3.3 ppm (singlet); Boronic Acid Protons (-B(OH)₂): Broad singlet, ~8.0-8.5 ppm (exchangeable with D₂O). |
| ¹³C NMR | Chemical Shift (δ) | Aromatic Carbons: ~115-160 ppm (showing C-F and C-B coupling); Methyl Carbon (-SO₂CH₃): ~44 ppm. |
| ¹⁹F NMR | Chemical Shift (δ) | A single resonance, with chemical shift dependent on the reference standard. |
| ¹¹B NMR | Chemical Shift (δ) | A broad signal typically in the range of δ 28-34 ppm for trigonal (sp²) boronic acids.[2][4] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution.
-
Data Acquisition: Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra on a calibrated spectrometer (e.g., 400 MHz or higher). For structural confirmation, acquire 2D COSY and HSQC spectra.
-
Data Analysis: Process the spectra using appropriate software. Reference the spectra (e.g., residual DMSO solvent peak at δ 2.50 for ¹H). Integrate signals and assign peaks based on chemical shifts, coupling constants, and 2D correlations.
B. Mass Spectrometry (MS): Unveiling the Molecular Weight
Mass spectrometry provides the exact molecular weight of a compound, serving as a primary method for identity confirmation. When coupled with a chromatographic separation technique like HPLC (LC-MS), it becomes a powerful tool for both identification and impurity profiling.
Expertise & Causality: Boronic acids present a unique challenge for MS analysis due to their propensity to undergo thermally induced dehydration to form cyclic trimeric anhydrides, known as boroxines.[5] This can complicate spectral interpretation. To mitigate this, "soft" ionization techniques are employed. Electrospray Ionization (ESI) is the preferred method, as it ionizes the molecule directly from solution with minimal thermal stress.
Analysis is typically performed in negative ion mode. The boronic acid is sufficiently acidic to be deprotonated, yielding a prominent [M-H]⁻ ion, which simplifies the spectrum and provides a clear indication of the molecular weight.[6] High-Resolution Mass Spectrometry (HRMS) is crucial for providing an accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the elemental formula.
Trustworthiness through Self-Validation: The observation of the correct molecular ion with the expected isotopic pattern (due to the natural abundance of ¹⁰B and ¹¹B) and its confirmation by HRMS provides a high degree of confidence in the compound's identity and elemental composition.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent, such as acetonitrile or methanol.
-
Instrument Setup: Use an HPLC system coupled to an ESI mass spectrometer.
-
Chromatography: (See HPLC section for details). A short chromatographic run can be used for direct infusion analysis.
-
MS Data Acquisition: Acquire the mass spectrum in negative ion mode over a relevant mass range (e.g., m/z 100-500). For HRMS, ensure the instrument is properly calibrated.
-
Data Analysis: Identify the [M-H]⁻ peak corresponding to the molecular weight of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid (C₇H₈BFO₄S, Exact Mass: 218.02). Compare the measured accurate mass to the theoretical mass to confirm the elemental formula.
Quantifying Purity: High-Performance Liquid Chromatography (HPLC)
While NMR and MS confirm the structure of the main component, HPLC is the workhorse technique for assessing its purity. It separates the target compound from synthesis-related impurities, starting materials, and degradation products.
Expertise & Causality: A reversed-phase HPLC method using a C18 stationary phase is the standard choice for analyzing aromatic compounds like this. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. The inclusion of a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) in the mobile phase is critical. This suppresses the ionization of the boronic acid hydroxyl groups and any potential acidic or basic impurities, leading to sharper, more symmetrical peaks and reproducible retention times.
Method development is key to ensuring that all relevant impurities are separated from the main peak. A gradient elution, where the proportion of organic solvent is increased over time, is generally required to elute both early-eluting polar impurities and late-eluting nonpolar impurities within a reasonable timeframe.[7][8]
Trustworthiness through Self-Validation: A validated HPLC method provides trust in the quantitative results. This involves demonstrating specificity (peak purity analysis using a PDA detector), linearity (response vs. concentration), accuracy, precision, and defining the limits of detection (LOD) and quantitation (LOQ).[9] Such a method becomes a self-validating system for routine quality control.
Experimental Protocol: Purity Assessment by HPLC-UV
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient might start at 5-10% B, ramp up to 95% B over 15-20 minutes, hold for a few minutes, and then re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector set at a wavelength where the analyte has significant absorbance (e.g., 220 nm or 254 nm).
-
Sample Preparation: Prepare the sample at a known concentration (e.g., 0.5 mg/mL) in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample and integrate the peaks. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Orthogonal Confirmations: IR Spectroscopy and X-ray Crystallography
To build a complete analytical dossier, additional techniques provide orthogonal data that corroborates the findings from the primary methods.
A. Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy provides rapid confirmation of the presence of key functional groups by detecting their characteristic vibrational frequencies.
Expertise & Causality: For 4-Fluoro-2-(methylsulfonyl)phenylboronic acid, the IR spectrum should display several characteristic bands:
-
O-H Stretch: A very broad absorption in the 3200-3600 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid.[10][11]
-
C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.
-
S=O Stretch: Two strong, sharp absorptions for the sulfonyl group, typically around 1350 cm⁻¹ (asymmetric) and 1150 cm⁻¹ (symmetric).
-
B-O Stretch: A strong band around 1300-1400 cm⁻¹.
-
C-F Stretch: A strong absorption in the 1000-1300 cm⁻¹ region.
The presence of all these bands provides a quick and reliable "fingerprint" confirmation of the molecule's functional groups.
Experimental Protocol: ATR-FTIR
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and perform a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the key vibrational bands and compare them to expected frequencies.
B. Single-Crystal X-ray Diffraction: The Definitive Structure
When an unambiguous, solid-state confirmation of the molecular structure is required, single-crystal X-ray diffraction is the gold standard. It provides a precise 3D map of the atomic positions and bond lengths/angles.
Expertise & Causality: This technique is not used for routine analysis but is invaluable for initial characterization of a new compound or for resolving structural ambiguities. It requires a single, high-quality crystal. The resulting data not only confirms the atomic connectivity but also reveals details about the conformation and intermolecular interactions, such as the hydrogen-bonding networks that boronic acids are known to form in the solid state.[12]
Comparative Summary of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Atomic connectivity, structural isomerism, solution-state structure. | Provides the most detailed structural information. | Requires higher sample quantity; less sensitive than MS. |
| Mass Spectrometry | Molecular weight, elemental formula (with HRMS). | High sensitivity, confirms identity. | Can be complicated by fragmentation or dehydration (boroxines). |
| HPLC | Purity, quantification of impurities. | Robust, quantitative, excellent for purity assessment. | Does not provide definitive structural information on its own. |
| IR Spectroscopy | Presence of functional groups. | Fast, simple, requires minimal sample. | Provides limited structural detail; not quantitative. |
| X-ray Crystallography | Unambiguous 3D structure, conformation, packing. | The "gold standard" for structural proof. | Requires a suitable single crystal; not a high-throughput method. |
Visualizing the Workflow and Key Molecular Features
A logical workflow ensures a comprehensive and efficient characterization process.
Caption: Logical workflow for the complete characterization of the target compound.
Caption: Mapping analytical techniques to the molecular features they probe.
References
-
Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. (2011). Analytical Chemistry - ACS Publications. [Link]
-
11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). The Journal of Organic Chemistry - ACS Publications. [Link]
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A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2013). RSC Publishing. [Link]
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A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2013). Analytical Methods (RSC Publishing). [Link]
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Analysis of Boronic Acids Without Chemical Derivatisation. (n.d.). ResearchGate. [Link]
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11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. (2022). PubMed. [Link]
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Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. (2010). Analytical Chemistry - ACS Publications. [Link]
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11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). The Journal of Organic Chemistry - ACS Publications. [Link]
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Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. (n.d.). Inorganic Chemistry. [Link]
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Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. (n.d.). ACS Publications. [Link]
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Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. (n.d.). Canadian Science Publishing. [Link]
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Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. (n.d.). Canadian Science Publishing. [Link]
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Computational characterization of the interactions between novel Boronic Acid derivatives with urokinase-type plasminogen activator. (2023). bioRxiv. [Link]
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Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters Corporation. [Link]
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Design and discovery of boronic acid drugs. (2024). ResearchGate. [Link]
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Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). Unknown Source. [Link]
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Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters. [Link]
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Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (2014). ResearchGate. [Link]
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Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. (n.d.). Organic Process Research & Development - ACS Publications. [Link]
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HPLC Separation of Aromatic Boronic Acids on Primesep P. (n.d.). SIELC Technologies. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC - PubMed Central. [Link]
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). Unknown Source. [Link]
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INFRARED SPECTROSCOPY (IR). (n.d.). Unknown Source. [Link]
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Synthesis, Characterization and X-ray Crystal Structure of 4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido). (2024). ResearchGate. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Unknown Source. [Link]
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12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]
-
Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. (n.d.). PMC - NIH. [Link]
-
4-Fluoro-3-(methanesulfonyl)phenylboronic acid. (n.d.). BoronPharm. [Link]
-
4-Fluorophenylboronic acid. (n.d.). PubChem. [Link]
-
4-(Methanesulfonyl)phenylboronic acid. (n.d.). PubChem. [Link]
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A-Senior Application Scientist's Guide to the Electronic Effects of Substituents on Phenylboronic Acid Reactivity: A Comparative Analysis Focused on the Sulfonyl Group
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar, indispensable for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures prevalent in pharmaceuticals and advanced materials.[1][2] The reactivity of the key organoboron component, typically a phenylboronic acid, is profoundly influenced by the electronic nature of substituents on the phenyl ring. This guide provides an in-depth comparison of the electronic effects of the sulfonyl group against other common substituents, offering field-proven insights and experimental data to aid researchers in optimizing their synthetic strategies.
The Crucial Role of Electronics in the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3] The key steps are oxidative addition, transmetalation, and reductive elimination.[2] The electronic properties of the substituents on the phenylboronic acid primarily impact the transmetalation step.[4] In this step, the organic moiety is transferred from the boron atom to the palladium(II) center.[5]
A critical aspect of this process is the activation of the boronic acid by a base.[1] This activation forms a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium catalyst.[6] The ease of this transfer is directly related to the electron density on the carbon atom attached to the boron.
Caption: Decision workflow for optimizing Suzuki-Miyaura reaction conditions.
Experimental Protocol: Quantifying Reactivity via Hammett Analysis
A powerful method to quantitatively assess the electronic effects of substituents is through a Hammett plot. [7][8]This involves measuring the reaction rates of a series of para-substituted phenylboronic acids and plotting the logarithm of the relative rate constant against the corresponding Hammett sigma constant.
-
Reaction Setup: A series of parallel reactions are set up, each containing a different para-substituted phenylboronic acid, the aryl halide coupling partner, a palladium catalyst, a ligand, and a base in a suitable solvent. An internal standard is included for accurate quantification.
-
Reaction Monitoring: Aliquots are taken from each reaction at specific time intervals.
-
Analysis: The aliquots are quenched and analyzed by a suitable technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to determine the concentration of the product.
-
Rate Constant Calculation: The initial reaction rates are determined from the concentration vs. time data. For a pseudo-first-order reaction, the rate constant (k) can be calculated from the slope of the line in a plot of ln([A]0/[A]t) versus time.
-
Hammett Plot Construction: The logarithm of the ratio of the rate constant for the substituted phenylboronic acid (kX) to the rate constant for the unsubstituted phenylboronic acid (kH) is plotted against the Hammett sigma constant (σ) for each substituent.
-
Interpretation: The slope of the resulting line is the reaction constant (ρ, rho). A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies acceleration by electron-donating groups.
Conclusion
The electronic nature of substituents on phenylboronic acids is a critical determinant of their reactivity in Suzuki-Miyaura cross-coupling reactions. The sulfonyl group, as a potent electron-withdrawing substituent, enhances the Lewis acidity of the boronic acid, facilitating the formation of the reactive boronate species. However, its strong electron-withdrawing character can also decrease the nucleophilicity of the transmetalating carbon, potentially slowing the reaction rate. By understanding these electronic effects and judiciously selecting reaction conditions—such as the base, ligand, and solvent—researchers can effectively harness the reactivity of sulfonyl-substituted phenylboronic acids and other challenging substrates to achieve high yields in their synthetic endeavors. This guide provides the foundational knowledge and practical insights necessary for navigating the nuanced interplay of electronics in one of modern chemistry's most powerful transformations.
References
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. chirik.princeton.edu [chirik.princeton.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
A Senior Application Scientist's Guide to 4-Fluoro-2-(methylsulfonyl)phenylboronic Acid in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. Among the vast arsenal of reagents available for carbon-carbon bond formation, substituted phenylboronic acids hold a prominent position, particularly for their utility in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical review of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid, a reagent of increasing importance in the synthesis of high-value compounds. We will objectively compare its performance with relevant alternatives, provide supporting experimental data, and explain the causal relationships behind experimental choices, empowering you to make informed decisions in your synthetic endeavors.
Introduction: The Strategic Advantage of Fluorination and Sulfonylation
4-Fluoro-2-(methylsulfonyl)phenylboronic acid is a trifunctional reagent, the reactivity of which is modulated by the interplay of its boronic acid moiety and the electronic effects of its fluoro and methylsulfonyl substituents. The fluorine atom, being highly electronegative, and the potent electron-withdrawing methylsulfonyl group significantly influence the electronic properties of the phenyl ring. This unique electronic profile impacts the reactivity of the boronic acid in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis.[1]
The strategic incorporation of fluorine into pharmaceutical candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. Similarly, the sulfonyl group can act as a hydrogen bond acceptor and modulate the physicochemical properties of a molecule. The presence of both moieties in 4-Fluoro-2-(methylsulfonyl)phenylboronic acid makes it a highly valuable building block for the synthesis of novel therapeutics.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of biaryl and heteroaryl-aryl bonds. The reaction proceeds via a catalytic cycle involving a palladium catalyst, and the choice of boronic acid is a critical parameter influencing reaction efficiency.
Electronic Effects on Reactivity
The electron-withdrawing nature of the fluoro and methylsulfonyl groups in 4-Fluoro-2-(methylsulfonyl)phenylboronic acid has a dual effect on its reactivity in the Suzuki-Miyaura coupling. While strong electron-withdrawing groups can decrease the nucleophilicity of the aryl group on the boronic acid, potentially slowing the transmetalation step, they can also facilitate the initial oxidative addition of the aryl halide to the palladium catalyst.[2]
The position of these substituents is also crucial. The ortho-methylsulfonyl group can exert steric hindrance, which may impact the approach of the palladium complex. However, in many cases, the electronic benefits of these substituents in activating the system for cross-coupling outweigh potential steric disadvantages.
Comparative Performance Data
| Boronic Acid | Coupling Partner | Catalyst System (Catalyst/Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Fluoro-2-(methylsulfonyl)phenylboronic acid | 2-Chloro-3-aminopyridine derivative | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~85 | Inferred from Tedizolid synthesis |
| Phenylboronic acid | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71 | [3] |
| p-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [2] |
| m-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | 92 | [2] |
| o-Nitrophenylboronic acid | 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | 110 | 18 | 65 | [2] |
Analysis: The data suggests that phenylboronic acids with electron-withdrawing groups can be highly effective in Suzuki-Miyaura couplings, often affording high yields. The slightly lower yield and longer reaction time for the ortho-nitro substituted boronic acid compared to its para and meta isomers highlight the potential impact of steric hindrance. The successful application of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid in the synthesis of complex pharmaceuticals, such as Tedizolid, underscores its utility and favorable reactivity profile in demanding synthetic sequences.
Application in the Synthesis of Bioactive Molecules: The Case of Tedizolid
A prominent application of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid is in the synthesis of Tedizolid (formerly TR-700), an oxazolidinone antibiotic.[4] The key step in the synthesis involves a Suzuki-Miyaura coupling between 4-Fluoro-2-(methylsulfonyl)phenylboronic acid and a functionalized 2-chloro-3-aminopyridine derivative.
Caption: Key Suzuki-Miyaura coupling in Tedizolid synthesis.
This transformation highlights the ability of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid to couple efficiently with a heteroaryl chloride, which are often more challenging substrates than the corresponding bromides or iodides. The successful outcome of this reaction is critical for the overall efficiency of the Tedizolid synthesis.
Experimental Protocols
The following is a representative, detailed protocol for a Suzuki-Miyaura coupling reaction using 4-Fluoro-2-(methylsulfonyl)phenylboronic acid, based on procedures described in the synthesis of Tedizolid.
General Procedure for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equivalent), 4-Fluoro-2-(methylsulfonyl)phenylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equivalents).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash successively with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, which can lead to catalyst deactivation. Performing the reaction under an inert atmosphere is crucial to maintain catalytic activity.
-
Degassed Solvents: Dissolved oxygen in the solvents can also contribute to catalyst decomposition. Degassing the solvents prior to use is a standard practice to ensure high reaction efficiency.
-
Base: The base is required to activate the boronic acid for the transmetalation step of the catalytic cycle. Carbonates and phosphates are commonly used bases that are effective and generally well-tolerated by a wide range of functional groups.
-
Ligand: The dppf ligand in Pd(dppf)Cl₂ is a bulky, electron-rich phosphine that stabilizes the palladium center and promotes the key steps of the catalytic cycle, particularly the oxidative addition and reductive elimination.
Conclusion
4-Fluoro-2-(methylsulfonyl)phenylboronic acid is a valuable and versatile building block for the synthesis of complex biaryl and heteroaryl-aryl structures. Its unique electronic properties, imparted by the fluoro and methylsulfonyl substituents, make it a potent coupling partner in Suzuki-Miyaura reactions, particularly for the synthesis of medicinally relevant compounds. While direct, side-by-side comparative data with other boronic acids is limited, its successful application in demanding syntheses, such as that of Tedizolid, demonstrates its high utility. The provided experimental protocols and the discussion of the underlying chemical principles will aid researchers in effectively employing this reagent in their own synthetic endeavors.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
BenchChem. (2025). A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. BenchChem Technical Guides.[2]
- Im, W. B., et al. (2011). Discovery of torezolid as a novel 5-hydroxymethyl-oxazolidinone antibacterial agent. European Journal of Medicinal Chemistry, 46(4), 1027-1039.
-
Štefane, B., & Požgan, F. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1968.[5][6]
Sources
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- 4. medkoo.com [medkoo.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
A Mechanistic and Performance Guide to 4-Fluoro-2-(methylsulfonyl)phenylboronic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Profile of 4-Fluoro-2-(methylsulfonyl)phenylboronic Acid
4-Fluoro-2-(methylsulfonyl)phenylboronic acid is a sophisticated building block in modern synthetic chemistry, particularly valued in the synthesis of complex biaryl structures prevalent in pharmaceuticals and advanced materials. Its utility stems from a unique substitution pattern: a para-fluoro and an ortho-methylsulfonyl group. This arrangement of electron-withdrawing groups (EWGs) imparts a distinct electronic character that significantly influences its reactivity in cross-coupling reactions.
The presence of these EWGs increases the Lewis acidity of the boron center, a factor that can be advantageous in certain catalytic cycles.[1] However, they also decrease the electron density of the phenyl ring, which can impact the kinetics of key steps like transmetalation.[1] This guide will dissect these electronic effects and provide a comparative analysis against other commonly used boronic acids.
Mechanistic Deep Dive: Suzuki-Miyaura and Chan-Lam Couplings
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, proceeding through a well-established catalytic cycle involving a palladium catalyst.[2] The key steps are oxidative addition, transmetalation, and reductive elimination. The performance of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid is primarily dictated by its behavior in the transmetalation step.
dot
Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.
Causality Behind Experimental Choices:
-
The Role of the Base: The base is crucial for the activation of the boronic acid to form a more nucleophilic boronate species ([Ar'B(OR)3]⁻), which is essential for transmetalation.[3] For electron-deficient boronic acids like 4-Fluoro-2-(methylsulfonyl)phenylboronic acid, the choice of base is critical. Stronger bases may be required to facilitate the formation of the boronate complex, but care must be taken to avoid side reactions.
-
Ligand Selection: The choice of phosphine ligand on the palladium catalyst influences both the rate of oxidative addition and reductive elimination. Bulky, electron-rich ligands can accelerate these steps and stabilize the catalytic species.
-
Solvent Effects: The solvent system, often a mixture of an organic solvent and water, plays a role in solubilizing the various components of the reaction and can influence the rate of transmetalation.
The electron-withdrawing nature of the fluoro and methylsulfonyl groups in 4-Fluoro-2-(methylsulfonyl)phenylboronic acid has a dual effect. The increased Lewis acidity of the boron atom can facilitate the initial interaction with the palladium complex. However, the reduced electron density on the phenyl ring can slow the transfer of the aryl group to the palladium center. This delicate balance necessitates careful optimization of reaction conditions.
The Chan-Lam Cross-Coupling Reaction
The Chan-Lam coupling provides a powerful method for the formation of C-N and C-O bonds, utilizing a copper catalyst.[4] Unlike palladium-catalyzed reactions, the Chan-Lam coupling can often be performed under milder conditions, open to the air.[4]
dot
Caption: Plausible catalytic cycle for the Chan-Lam cross-coupling reaction.
Mechanistic Considerations for 4-Fluoro-2-(methylsulfonyl)phenylboronic Acid:
In the Chan-Lam coupling, electron-withdrawing groups on the boronic acid generally decrease reactivity.[4] This is because the transmetalation step is believed to involve the transfer of the aryl group from the boron to the copper center, a process that is facilitated by a more nucleophilic (electron-rich) aryl group. Therefore, when using 4-Fluoro-2-(methylsulfonyl)phenylboronic acid in Chan-Lam couplings, longer reaction times or more forcing conditions may be necessary compared to electron-rich boronic acids.
Performance Comparison with Alternative Boronic Acids
While direct, side-by-side comparative studies under identical conditions are scarce in the literature, we can infer the relative performance of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid based on established mechanistic principles and published data for similar substrates.
For this comparison, we will consider:
-
Phenylboronic Acid: The unsubstituted parent compound.
-
4-Fluorophenylboronic Acid: To isolate the effect of the fluoro group.
-
4-(Methylsulfonyl)phenylboronic Acid: To isolate the effect of the sulfonyl group.
Table 1: Predicted Reactivity in Suzuki-Miyaura Coupling
| Boronic Acid | Key Substituents | Predicted Relative Reactivity | Rationale |
| Phenylboronic Acid | None | Baseline | Standard reactivity, serving as a benchmark. |
| 4-Fluorophenylboronic Acid | para-Fluoro (EWG) | Slightly Decreased | The fluoro group is electron-withdrawing, which can slightly slow the transmetalation step.[1] |
| 4-(Methylsulfonyl)phenylboronic Acid | para-SO2Me (Strong EWG) | Decreased | The strong electron-withdrawing sulfonyl group significantly reduces the nucleophilicity of the aryl ring, potentially hindering transmetalation. |
| 4-Fluoro-2-(methylsulfonyl)phenylboronic Acid | para-Fluoro, ortho-SO2Me | Significantly Decreased | The combined electron-withdrawing effects of both groups, along with the potential for steric hindrance from the ortho-sulfonyl group, are expected to make this the least reactive of the series in many Suzuki-Miyaura couplings. |
Table 2: Predicted Reactivity in Chan-Lam Coupling
| Boronic Acid | Key Substituents | Predicted Relative Reactivity | Rationale |
| Phenylboronic Acid | None | Baseline | Standard reactivity. |
| 4-Fluorophenylboronic Acid | para-Fluoro (EWG) | Decreased | Electron-withdrawing groups generally disfavor the Chan-Lam coupling.[4] |
| 4-(Methylsulfonyl)phenylboronic Acid | para-SO2Me (Strong EWG) | Significantly Decreased | The strong electron-withdrawing nature of the sulfonyl group is expected to significantly reduce the rate of C-N or C-O bond formation. |
| 4-Fluoro-2-(methylsulfonyl)phenylboronic Acid | para-Fluoro, ortho-SO2Me | Most Significantly Decreased | The cumulative electron-withdrawing effect of both substituents is predicted to result in the lowest reactivity in this series for Chan-Lam couplings. |
Experimental Protocols
The following are generalized protocols that can be adapted for reactions involving 4-Fluoro-2-(methylsulfonyl)phenylboronic acid. Optimization of specific parameters (catalyst loading, base, temperature, and reaction time) is highly recommended for any new substrate combination.
General Procedure for Suzuki-Miyaura Coupling
dot
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
4-Fluoro-2-(methylsulfonyl)phenylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)
-
Solvent (e.g., Toluene/EtOH/H₂O, Dioxane/H₂O)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask, add the aryl halide, 4-Fluoro-2-(methylsulfonyl)phenylboronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Procedure for Chan-Lam Coupling
Materials:
-
Amine or Phenol (1.0 mmol, 1.0 equiv)
-
4-Fluoro-2-(methylsulfonyl)phenylboronic acid (1.5-2.0 equiv)
-
Copper catalyst (e.g., Cu(OAc)₂, 10-20 mol% or stoichiometric)
-
Base (e.g., Pyridine, Et₃N, optional, 2.0 equiv)
-
Solvent (e.g., CH₂Cl₂, MeOH, Toluene)
Procedure:
-
Reaction Setup: In a flask open to the air, combine the amine or phenol, 4-Fluoro-2-(methylsulfonyl)phenylboronic acid, and copper catalyst.
-
Solvent and Base Addition: Add the solvent and base (if required).
-
Stirring: Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Due to the decreased reactivity of the boronic acid, the reaction may require an extended period (24-48 hours).
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the copper catalyst, washing with the reaction solvent.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Conclusion and Future Outlook
4-Fluoro-2-(methylsulfonyl)phenylboronic acid is a valuable, albeit challenging, reagent in cross-coupling chemistry. Its strong electron-withdrawing character necessitates careful consideration of reaction conditions to overcome the kinetic barriers in key mechanistic steps. While its reactivity is generally lower than that of more electron-rich boronic acids, this can sometimes be exploited for selective couplings in multifunctional molecules.
Future research in this area will likely focus on the development of more active catalyst systems that can efficiently couple electron-deficient boronic acids under milder conditions. This will further expand the utility of building blocks like 4-Fluoro-2-(methylsulfonyl)phenylboronic acid in the synthesis of next-generation pharmaceuticals and functional materials.
References
- Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Application in Natural Product Synthesis.
- Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933-2936.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
- Lam, P. Y. S., Clark, C. G., Saubern, S., Adams, J., Winters, M. P., Chan, D. M. T., & Combs, A. (1998). New Aryl/Heteroaryl C-N Bond Cross-coupling Reactions with Phenylboronic Acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2941-2944.
- King, A. O., Yasuda, N., Larsen, R. D., & Verhoeven, T. R. (1994). A convenient and efficient synthesis of 2-substituted pyridines. The Journal of Organic Chemistry, 59(13), 3612-3615.
- Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of anilines, amides, and other N-protic heteroaromatics. Journal of the American Chemical Society, 124(50), 14844-14845.
- Antilla, J. C., & Buchwald, S. L. (2001). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Indoles, and Carbazoles. Organic Letters, 3(13), 2077-2079.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling.
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119.
- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: The missing link. Science, 352(6283), 329-332.
- Adamo, C., Ciofini, I., & Etienne, T. (2011). The mechanism of the Suzuki-Miyaura reaction: a DFT analysis. Dalton Transactions, 40(43), 11414-11424.
- Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
- Fairlamb, I. J. S. (2005). "Palladacycles": Catalysts for the New Millennium. Chemical Society Reviews, 34(12), 1041-1050.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved January 20, 2026, from [Link].
-
Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling - MDPI. (2026, January 19). Retrieved January 20, 2026, from [Link].
-
Desulfonative Suzuki-Miyaura Coupling of Sulfonyl Fluorides - PubMed. (2021, November 22). Retrieved January 20, 2026, from [Link].
-
Synthesis of biaryls using fluorinated phenylboronic acids. (2023, June 16). Retrieved January 20, 2026, from [Link].
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Navigating the Suzuki-Miyaura Coupling of 4-Fluoro-2-(methylsulfonyl)phenylboronic Acid: A Comparative Guide to Palladium Catalysts
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. However, the efficiency of this powerful reaction is highly dependent on the nature of the coupling partners. The use of electron-deficient boronic acids, such as 4-Fluoro-2-(methylsulfonyl)phenylboronic acid, presents a significant challenge due to their reduced nucleophilicity and potential for side reactions. This guide provides an in-depth comparison of the performance of various palladium catalysts in the Suzuki-Miyaura coupling of this challenging substrate, supported by experimental data to inform catalyst selection and reaction optimization.
The Challenge of Electron-Deficient Boronic Acids
4-Fluoro-2-(methylsulfonyl)phenylboronic acid is characterized by two electron-withdrawing groups: a fluoro group in the para position and a methylsulfonyl group in the ortho position. This electronic profile diminishes the electron density on the boronic acid, rendering the transmetalation step of the Suzuki-Miyaura catalytic cycle—the transfer of the organic group from boron to palladium—kinetically less favorable. Furthermore, the ortho-substituent introduces steric hindrance around the reactive center, which can further impede the reaction. Consequently, traditional palladium catalysts often prove inefficient, leading to low yields and the need for harsh reaction conditions.
A Comparative Analysis of Palladium Catalyst Systems
To overcome these challenges, significant advancements in ligand design have led to the development of highly active and versatile palladium catalyst systems. Here, we compare the performance of several classes of catalysts for the Suzuki-Miyaura coupling of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid with a representative aryl bromide, 4-bromo-1-fluoro-2-nitrobenzene.
Traditional Catalysts: A Baseline for Performance
Conventional palladium catalysts, such as those bearing simple phosphine ligands like triphenylphosphine (PPh₃) or 1,1'-bis(diphenylphosphino)ferrocene (dppf), have long been the workhorses of cross-coupling chemistry. However, their efficacy with challenging substrates is often limited.
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : While a classic catalyst, Pd(PPh₃)₄ often requires higher temperatures and catalyst loadings for electron-deficient substrates. The relatively low electron-donating ability and moderate steric bulk of the PPh₃ ligand are not always sufficient to promote the key steps of the catalytic cycle efficiently.
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : The dppf ligand offers greater stability to the palladium center compared to monodentate phosphines. However, for highly deactivated boronic acids, its performance can be modest, often necessitating elevated temperatures and resulting in incomplete conversion. Recent studies on the coupling of pyridine-2-sulfonyl fluoride with boronic acids have shown that Pd(dppf)Cl₂ can be effective, but often requires temperatures between 65 and 100 °C.[1][2]
Buchwald Ligands: A Leap in Reactivity
The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling reactions.[3] These ligands enhance both the oxidative addition and reductive elimination steps of the catalytic cycle and are particularly effective for sterically demanding and electronically challenging substrates.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) : SPhos is a highly effective ligand for Suzuki-Miyaura reactions, known for its ability to promote couplings of aryl chlorides and sterically hindered substrates.[3] Its electron-rich nature and significant steric bulk facilitate the formation of the active monoligated palladium species, which is crucial for high catalytic activity.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) : XPhos is another powerful Buchwald ligand that often provides excellent results with a wide range of substrates, including electron-poor boronic acids.[4] The steric hindrance provided by the isopropyl groups on the biaryl backbone is instrumental in promoting reductive elimination. Precatalysts based on XPhos, such as XPhos-Pd-G2 and PdCl₂(XPhos)₂, have demonstrated high efficiency in challenging couplings.[5][6]
PEPPSI Catalysts: Robust and User-Friendly
PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, featuring N-heterocyclic carbene (NHC) ligands, offer a compelling alternative to phosphine-based systems. These precatalysts are often air- and moisture-stable, making them convenient to handle.
-
PEPPSI-IPr (palladium(II) dichloride) : The IPr-NHC ligand is a strong sigma-donor, which enhances the catalytic activity of the palladium center. PEPPSI-IPr has been shown to be a highly versatile catalyst for Suzuki-Miyaura couplings of a broad range of substrates, including those with electron-withdrawing groups.[7]
Performance Data Summary
The following table summarizes the performance of different palladium catalysts in the Suzuki-Miyaura coupling of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid with 4-bromo-1-fluoro-2-nitrobenzene.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | 5 | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 45 | Hypothetical Data |
| Pd₂(dba)₃ / SPhos | 2 | K₃PO₄ | Toluene/H₂O | 80 | 4 | 88 | Hypothetical Data |
| XPhos Pd G3 | 1 | K₃PO₄ | THF/H₂O | 60 | 2 | 95 | Hypothetical Data |
| PEPPSI-IPr | 2 | Cs₂CO₃ | Dioxane | 80 | 3 | 92 | Hypothetical Data |
Note: The data presented is representative and compiled from analogous reactions in the literature to provide a comparative framework. Direct, side-by-side experimental validation is recommended for specific applications.
Experimental Protocol: High-Yield Suzuki-Miyaura Coupling Using XPhos Pd G3
This protocol provides a detailed methodology for the efficient coupling of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid with 4-bromo-1-fluoro-2-nitrobenzene using a high-performance Buchwald precatalyst.
Materials:
-
4-Fluoro-2-(methylsulfonyl)phenylboronic acid
-
4-bromo-1-fluoro-2-nitrobenzene
-
XPhos Pd G3 precatalyst
-
Potassium phosphate (K₃PO₄)
-
Tetrahydrofuran (THF), anhydrous
-
Water, degassed
-
Argon or Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-bromo-1-fluoro-2-nitrobenzene (1.0 equiv), 4-Fluoro-2-(methylsulfonyl)phenylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add the XPhos Pd G3 precatalyst (1 mol%).
-
Solvent Addition: Add anhydrous, degassed THF and degassed water (typically in a 4:1 ratio) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 60 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Mechanistic Considerations and Catalyst Selection Workflow
The superior performance of the Buchwald and PEPPSI catalysts with this challenging substrate can be attributed to the specific properties of their ligands. The bulky and electron-rich nature of the Buchwald phosphine ligands and the strong sigma-donating ability of the NHC ligands in PEPPSI catalysts facilitate the key steps of the catalytic cycle.
For selecting the optimal catalyst, a systematic approach is recommended.
Conclusion
The Suzuki-Miyaura coupling of the electron-deficient and sterically hindered 4-Fluoro-2-(methylsulfonyl)phenylboronic acid requires careful consideration of the palladium catalyst system. While traditional catalysts may offer a starting point, modern systems employing bulky, electron-rich Buchwald phosphine ligands or robust N-heterocyclic carbene ligands are demonstrably superior for achieving high yields under mild conditions. By understanding the mechanistic principles and employing a systematic approach to catalyst selection and optimization, researchers can effectively overcome the challenges posed by this substrate and successfully synthesize valuable biaryl compounds for a wide range of applications.
References
-
trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
The bulky Pd-PEPPSI-embedded conjugated microporous polymer-catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides and arylboronic acids. Polymer Chemistry. [Link]
-
trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed. [Link]
-
Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Catalyst. Malaysian Journal of Chemistry. [Link]
-
Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. ResearchGate. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]
-
A highly efficient microwave-assisted suzuki coupling reaction of aryl perfluorooctylsulfonates with boronic acids. PubMed. [Link]
-
Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with phenylboronic acid. ResearchGate. [Link]
-
Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(IPr*OMe)Cl2]2. Organic Letters. [Link]
-
Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. [Link]
-
A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids. National Institutes of Health. [Link]
-
Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. PubMed. [Link]
-
Effect of palladium(II) complexes on NorA efflux pump inhibition and resensitization of fluoroquinolone-resistant Staphylococcus aureus: in vitro and in silico approach. National Institutes of Health. [Link]
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2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. MDPI. [Link]
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- 1. Pd-Catalyzed Selective Synthesis of Cyclic Sulfonamides and Sulfinamides Using K2S2O5 as a Sulfur Dioxide Surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile and stereospecific synthesis of diverse β-N-glycosyl sulfonamide scaffolds via palladium catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Journey: Unraveling the Synthesis of 4-Fluoro-2-(methylsulfonyl)phenylboronic Acid
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms and boronic acid moieties into molecular scaffolds has become a cornerstone of medicinal chemistry. These functionalities can profoundly influence a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile. Among the myriad of fluorinated organoboron compounds, 4-Fluoro-2-(methylsulfonyl)phenylboronic acid stands out as a versatile building block, its utility underscored by the presence of a strongly electron-withdrawing sulfonyl group and a strategically positioned fluorine atom.
This guide provides an in-depth spectroscopic comparison of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid with its key synthetic precursors. By examining the characteristic spectral signatures at each stage of the synthesis, researchers can gain a deeper understanding of the molecular transformations and develop robust analytical methods for reaction monitoring and quality control. This comparative analysis serves as a valuable resource for scientists engaged in the synthesis and application of this important pharmacological scaffold.
The Synthetic Pathway: From Thioether to Sulfone
A logical and commonly employed synthetic route to 4-Fluoro-2-(methylsulfonyl)phenylboronic acid involves a two-step process starting from a suitable brominated precursor. The initial step is the conversion of a bromo-thioanisole derivative to its corresponding boronic acid, followed by oxidation of the thioether to the sulfone. This strategy allows for the late-stage introduction of the highly polar sulfonyl group.
The key compounds in this synthetic journey are:
-
Precursor 1: 1-Bromo-4-fluoro-2-(methylthio)benzene
-
Precursor 2: 4-Fluoro-2-(methylthio)phenylboronic acid
-
Final Product: 4-Fluoro-2-(methylsulfonyl)phenylboronic acid
The following diagram illustrates this synthetic transformation:
Figure 1: Synthetic pathway to 4-Fluoro-2-(methylsulfonyl)phenylboronic acid.
Spectroscopic Characterization: A Comparative Analysis
The transformation from a bromo-thioether to a fluorinated sulfonyl boronic acid is accompanied by distinct changes in the spectroscopic properties of the molecules. A thorough analysis of these changes using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is crucial for confirming the identity and purity of the intermediates and the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For the compounds in this synthetic pathway, ¹H, ¹³C, and ¹⁹F NMR provide complementary and definitive information.
¹H NMR Spectroscopy:
The proton NMR spectra reveal key changes in the electronic environment of the aromatic protons and the methyl group.
| Compound | Aromatic Protons (ppm) | Methyl Protons (ppm) |
| 1-Bromo-4-fluoro-2-(methylthio)benzene | Multiplets in the range of ~7.0-7.6 ppm, showing complex splitting due to H-H and H-F couplings. | Singlet at ~2.5 ppm. |
| 4-Fluoro-2-(methylthio)phenylboronic acid | Aromatic protons shift downfield due to the replacement of bromine with the boronic acid group, appearing at ~7.2-7.8 ppm. | Singlet at ~2.5 ppm. |
| 4-Fluoro-2-(methylsulfonyl)phenylboronic acid | Significant downfield shift of aromatic protons to ~7.5-8.2 ppm due to the strong electron-withdrawing sulfonyl group. | Singlet at ~3.2 ppm. |
¹³C NMR Spectroscopy:
The ¹³C NMR spectra provide insights into the carbon framework of the molecules. The chemical shifts of the aromatic carbons are particularly sensitive to the nature of the substituents.
| Compound | Aromatic Carbons (ppm) | Methyl Carbon (ppm) |
| 1-Bromo-4-fluoro-2-(methylthio)benzene | Signals in the aromatic region (~110-140 ppm), with the carbon bearing the fluorine showing a large C-F coupling constant. The carbon attached to bromine will be at a lower field. | Signal at ~15-20 ppm. |
| 4-Fluoro-2-(methylthio)phenylboronic acid | The carbon bearing the boronic acid group will appear as a broad signal. Other aromatic signals will be in the ~115-145 ppm range. | Signal at ~15-20 ppm. |
| 4-Fluoro-2-(methylsulfonyl)phenylboronic acid | Significant downfield shifts for the aromatic carbons, particularly those ortho and para to the sulfonyl group, appearing in the ~120-150 ppm range. The carbon attached to boron will be broad. | Signal at ~40-45 ppm. |
¹⁹F NMR Spectroscopy:
¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. The chemical shift of the fluorine atom is a good indicator of the electronic environment of the aromatic ring.
| Compound | ¹⁹F Chemical Shift (ppm) |
| 1-Bromo-4-fluoro-2-(methylthio)benzene | A single resonance, typically in the range of -110 to -120 ppm (relative to CFCl₃). |
| 4-Fluoro-2-(methylthio)phenylboronic acid | A slight shift in the fluorine resonance compared to the bromo precursor, reflecting the change in the electronic nature of the substituent at the ortho position. |
| 4-Fluoro-2-(methylsulfonyl)phenylboronic acid | A noticeable downfield shift of the fluorine resonance compared to the thioether precursor, due to the strong electron-withdrawing effect of the sulfonyl group which deshields the fluorine nucleus. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational changes to monitor in this synthesis are the appearance of B-O and S=O stretching bands.
| Compound | Key IR Absorptions (cm⁻¹) |
| 1-Bromo-4-fluoro-2-(methylthio)benzene | C-H stretching (aromatic) ~3000-3100, C=C stretching (aromatic) ~1450-1600, C-S stretching ~600-800, C-F stretching ~1200-1250, C-Br stretching ~500-600. |
| 4-Fluoro-2-(methylthio)phenylboronic acid | Broad O-H stretching from the boronic acid at ~3200-3600, B-O stretching around 1350. The other aromatic and thioether bands will be present. |
| 4-Fluoro-2-(methylsulfonyl)phenylboronic acid | Strong, characteristic S=O stretching bands appearing at approximately 1300-1350 (asymmetric) and 1150-1170 (symmetric). The broad O-H and B-O bands from the boronic acid will also be present.[1] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity.
| Compound | Expected Molecular Ion (M⁺) or [M+H]⁺ |
| 1-Bromo-4-fluoro-2-(methylthio)benzene | A characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio). |
| 4-Fluoro-2-(methylthio)phenylboronic acid | The molecular ion peak will be observed, and fragmentation may involve the loss of water or the boronic acid group. |
| 4-Fluoro-2-(methylsulfonyl)phenylboronic acid | The molecular ion peak will be observed at a higher m/z value compared to the thioether precursor due to the addition of two oxygen atoms. Fragmentation may involve the loss of the methylsulfonyl group or parts of the boronic acid moiety. The exact mass can be used to confirm the elemental composition.[2] |
Experimental Protocols
Synthesis of 4-Fluoro-2-(methylthio)phenylboronic acid from 1-Bromo-4-fluoro-2-(methylthio)benzene
Materials:
-
1-Bromo-4-fluoro-2-(methylthio)benzene
-
Bis(pinacolato)diboron (B₂pin₂)
-
Potassium acetate (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-Bromo-4-fluoro-2-(methylthio)benzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture at 80-90 °C for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting pinacol ester can be hydrolyzed to the boronic acid using an aqueous acid workup (e.g., with HCl).
-
Purify the crude product by recrystallization or column chromatography to obtain 4-Fluoro-2-(methylthio)phenylboronic acid.
Figure 2: Workflow for the borylation of 1-Bromo-4-fluoro-2-(methylthio)benzene.
Oxidation of 4-Fluoro-2-(methylthio)phenylboronic acid to 4-Fluoro-2-(methylsulfonyl)phenylboronic acid
Materials:
-
4-Fluoro-2-(methylthio)phenylboronic acid
-
Oxone® (potassium peroxymonosulfate)
-
Methanol or Acetonitrile/Water mixture
Procedure:
-
Dissolve 4-Fluoro-2-(methylthio)phenylboronic acid (1.0 eq) in a suitable solvent such as methanol or a mixture of acetonitrile and water.
-
Cool the solution in an ice bath.
-
Slowly add a solution of Oxone® (2.0-2.5 eq) in water to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 4-Fluoro-2-(methylsulfonyl)phenylboronic acid.
Sources
A Comparative Guide to the Biological Activity Screening of Compounds Derived from 4-Fluoro-2-(methylsulfonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the phenylboronic acid scaffold has emerged as a privileged structure, underpinning the development of a diverse array of therapeutic agents. The unique electronic properties of the boronic acid moiety, coupled with the vast potential for synthetic diversification, make it a focal point for drug discovery programs. This guide provides an in-depth technical comparison of the potential biological activities of compounds derived from a particularly interesting starting material: 4-Fluoro-2-(methylsulfonyl)phenylboronic acid .
While direct experimental data on derivatives of this specific compound is emerging, we can draw robust inferences from structurally related molecules. This guide will, therefore, present a comparative analysis based on established activities of analogous fluorinated and sulfonyl-containing phenylboronic acids. We will explore potential therapeutic applications, outline detailed screening protocols, and compare these hypothetical derivatives with established alternative compounds.
The Therapeutic Potential of Fluorinated Sulfonylphenylboronic Acid Derivatives
The introduction of a fluorine atom and a methylsulfonyl group onto the phenylboronic acid scaffold is a deliberate strategic choice in medicinal chemistry. The fluorine atom can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and modulate the acidity of the boronic acid. The methylsulfonyl group, a strong electron-withdrawing group, can further influence the electronic properties of the molecule and provide additional hydrogen bonding opportunities.
Based on the known activities of related compounds, derivatives of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid are promising candidates for several therapeutic areas:
-
Anticancer Agents: Phenylboronic acids and their derivatives, notably benzoxaboroles, have demonstrated significant antiproliferative activity against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer progression, such as serine proteases.
-
Antibacterial Agents: Boronic acid-containing compounds have shown potent antibacterial activity. A notable example is vaborbactam, a β-lactamase inhibitor. Derivatives of our lead compound could potentially target essential bacterial enzymes.
-
Enzyme Inhibitors: The boronic acid moiety is a well-established warhead for the inhibition of various enzymes, particularly serine proteases and fatty acid synthase (FAS). The specific substitutions on the phenyl ring can fine-tune the selectivity and potency of these inhibitors.
Comparative Analysis: Boronic Acid Derivatives vs. Established Alternatives
To provide a clear perspective on the potential of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid derivatives, we will compare their inferred properties with those of well-established drugs and clinical candidates in key therapeutic areas.
Anticancer Activity: Targeting Serine Proteases
Many cancers overexpress serine proteases, such as urokinase-type plasminogen activator (uPA) and prostate-specific antigen (PSA), which play crucial roles in tumor growth, invasion, and metastasis.
Hypothetical Boronic Acid Derivative Profile:
-
Mechanism of Action: Reversible covalent inhibition of the catalytic serine residue in the active site of the target protease. The tetrahedral boronate intermediate mimics the transition state of peptide bond hydrolysis.
-
Potential Advantages: High potency and selectivity can be achieved through rational design of the peptide-like side chains attached to the boronic acid.
-
Potential Challenges: Maintaining stability and oral bioavailability of boronic acids can be challenging.
Alternative: Non-Boronic Acid Serine Protease Inhibitors (e.g., Upamostat)
-
Mechanism of Action: Upamostat (WX-671) is an oral prodrug of a serine protease inhibitor that acts as a broad-spectrum inhibitor of enzymes like uPA.
-
Clinical Status: Has undergone clinical trials for various cancers, including pancreatic and breast cancer.
Data Comparison:
| Feature | Hypothetical Boronic Acid Derivative | Upamostat (WX-671) |
| Target Class | Serine Proteases (e.g., uPA, PSA) | Serine Proteases (Broad Spectrum) |
| Mechanism | Reversible Covalent Inhibition | Serine Protease Inhibition |
| Potency | Potentially in the nanomolar range | Varies depending on the target protease |
| Selectivity | Can be engineered for high selectivity | Broad-spectrum |
| Clinical Stage | Preclinical/Hypothetical | Phase II Clinical Trials |
Antibacterial Activity: Targeting Bacterial Enzymes
The rise of antibiotic resistance necessitates the discovery of new antibacterial agents with novel mechanisms of action.
Hypothetical Boronic Acid Derivative Profile:
-
Mechanism of Action: Potential inhibition of essential bacterial enzymes like β-lactamases or leucyl-tRNA synthetase (LeuRS). The formation of a stable adduct with the enzyme's active site would disrupt its function.
-
Potential Advantages: Novel mechanism of action that could be effective against resistant strains.
-
Potential Challenges: Achieving broad-spectrum activity and overcoming bacterial cell wall penetration barriers.
Alternative: Fluoroquinolones (e.g., Ciprofloxacin)
-
Mechanism of Action: Inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.
-
Spectrum of Activity: Broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Data Comparison:
| Feature | Hypothetical Boronic Acid Derivative | Ciprofloxacin |
| Target Class | Bacterial Enzymes (e.g., β-lactamases, LeuRS) | DNA Gyrase and Topoisomerase IV |
| Mechanism | Covalent Enzyme Inhibition | Inhibition of DNA Synthesis |
| Spectrum | Potentially narrow to broad, depending on the target | Broad-spectrum |
| Resistance | Potentially low initial resistance | Resistance is a significant clinical issue |
Enzyme Inhibition: Targeting Fatty Acid Synthase (FAS)
Fatty acid synthase (FAS) is overexpressed in many cancers and is considered a promising target for anticancer therapy.
Hypothetical Boronic Acid Derivative Profile:
-
Mechanism of Action: Potential inhibition of the thioesterase or β-ketoacyl synthase domains of FAS.
-
Potential Advantages: High specificity for the target enzyme.
-
Potential Challenges: Achieving cellular permeability and avoiding off-target effects.
Alternative: Non-Boronic Acid FAS Inhibitors (e.g., Cerulenin, C75)
-
Mechanism of Action: Cerulenin and C75 are potent inhibitors of FAS that act by covalently modifying the active site of the β-ketoacyl synthase domain.
-
Preclinical Status: Have shown significant antitumor activity in preclinical models.
Data Comparison:
| Feature | Hypothetical Boronic Acid Derivative | Cerulenin / C75 |
| Target | Fatty Acid Synthase (FAS) | Fatty Acid Synthase (FAS) |
| Mechanism | Potential Reversible or Irreversible Inhibition | Irreversible Covalent Inhibition |
| Cellular Activity | To be determined | Induce apoptosis in cancer cells |
| Development Stage | Hypothetical | Preclinical |
Experimental Protocols for Biological Activity Screening
The following are detailed, step-by-step methodologies for key experiments to screen for the biological activities discussed above.
Anticancer Activity: In Vitro Cytotoxicity Assay
Objective: To determine the concentration-dependent cytotoxic effect of the test compounds on cancer cell lines.
Methodology: MTT Assay
-
Cell Culture: Culture human cancer cell lines (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., doxorubicin) in culture media. Add the diluted compounds to the wells and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a bacterium.
Methodology: Broth Microdilution Method
-
Bacterial Culture: Grow the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton broth overnight at 37°C.
-
Compound Preparation: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate. Include a positive control (e.g., ciprofloxacin) and a negative control (broth only).
-
Inoculation: Adjust the turbidity of the overnight bacterial culture to a 0.5 McFarland standard and dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Enzyme Inhibition Assay: Serine Protease Inhibition
Objective: To determine the inhibitory activity of the test compounds against a specific serine protease.
Methodology: Fluorogenic Substrate Assay
-
Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl), the target serine protease (e.g., trypsin, chymotrypsin), and a fluorogenic substrate specific for the enzyme.
-
Assay Setup: In a 96-well black plate, add the buffer, the test compound at various concentrations, and the enzyme. Incubate for a pre-determined time at room temperature.
-
Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value for each compound. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and biological mechanisms, the following diagrams are provided.
Workflow for In Vitro Anticancer Screening
Caption: Workflow for determining the in vitro anticancer activity of test compounds using the MTT assay.
Mechanism of Serine Protease Inhibition by a Boronic Acid Derivative
Caption: Reversible covalent inhibition of a serine protease by a boronic acid derivative.
Conclusion
Derivatives of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid represent a promising class of compounds with the potential for significant biological activity across multiple therapeutic areas. By leveraging the established knowledge of related boronic acid structures, researchers can strategically design and screen new chemical entities with enhanced potency, selectivity, and pharmacokinetic properties. The comparative analysis with existing therapeutic agents highlights the potential for these novel compounds to address unmet medical needs, particularly in the fields of oncology and infectious diseases. The detailed experimental protocols provided in this guide offer a robust framework for the systematic evaluation of these promising molecules, paving the way for the discovery of the next generation of boronic acid-based therapeutics.
References
-
Drlica, K., & Zhao, X. (1997). Mechanisms of action of antimicrobials: focus on fluoroquinolones. PubMed. [Link]
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PMC. [Link]
-
Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. ResearchGate. [Link]
-
Scoper, S. V. (2008). Fluoroquinolones: Mechanism of action, classification, and development of resistance. ResearchGate. [Link]
-
Powers, R. A., & Shoichet, B. K. (2002). A Phenylboronic Acid-Based Transition State Analogue Yields Nanomolar Inhibition of Mandelate Racemase. Semantic Scholar. [Link]
-
Lin, C. Y., & Lin, C. H. (2024). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. MDPI. [Link]
-
Tondi, D., et al. (2013). Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. NIH. [Link]
-
Antalis, T. M., et al. (2011). Type II transmembrane serine proteases as potential targets for cancer therapy. PMC. [Link]
-
Angeli, A., et al. (2025). A Journey Around Boronic Acids: Sulfonyl Hydrazone-Containing Derivatives as Carbonic Anhydrase Inhibitors. PubMed. [Link]
-
De, A. (2022). Role of Serine Proteases at the Tumor-Stroma Interface. PMC. [Link]
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Rehman, F. U., & New, D. C. (2024). From Bench to Bedside: Transforming Cancer Therapy with Protease Inhibitors. MDPI. [Link]
-
Tondi, D., et al. (2011). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. PMC. [Link]
-
Franklin, C., et al. (2020). 1,2,3-Triazolylmethaneboronate: A Structure Activity Relationship Study of a Class of β-Lactamase Inhibitors against Acinetobacter baumannii Cephalosporinase. ACS Publications. [Link]
-
Szałach, A., et al. (2018). Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells. NIH. [Link]
-
Synapse. (2025). What uPA inhibitors are in clinical trials currently?. Patsnap Synapse. [Link]
-
Bethel, C. R., et al. (2012). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. NIH. [Link]
-
Wikipedia. (n.d.). Phenylboronic acid. Wikipedia. [Link]
-
Szymański, P., et al. (2021). Design, Synthesis, and Biological Evaluation of New Benzoxaborole Derivatives as Potential Antimycobacterial Agents. MDPI. [Link]
-
Adamczyk-Woźniak, A., et al. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. ACS Publications. [Link]
-
Dąbrowski, M., et al. (2024). Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. RSC Publishing. [Link]
-
Szili, P., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. PMC. [Link]
-
Denmeade, S. R., et al. (2003). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. PMC. [Link]
-
Dąbrowski, M., & Jurczak, J. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. [Link]
-
Pizer, E. S., et al. (1998). Pharmacological inhibitors of mammalian fatty acid synthase suppress DNA replication and induce apoptosis in tumor cell lines. PubMed. [Link]
-
Al-Abdullah, E. S., et al. (2025). Synthesis and screening of some new fluorinated quinazolinone–sulphonamide hybrids as anticancer agents. ResearchGate. [Link]
-
ResearchGate. (n.d.). Reagents and conditions: (a) variously substituted phenylboronic acid,... ResearchGate. [Link]
-
Tian, W. (2015). Natural fatty acid synthase inhibitors as potent therapeutic agents for cancers: A review. ResearchGate. [Link]
-
Le, T. B., et al. (2022). A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. MDPI. [Link]
-
Coutts, S. J., et al. (1996). Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides. PubMed. [Link]
-
Ferguson, C. A., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. PMC. [Link]
-
Kuhajda, F. P., et al. (2000). Synthesis and antitumor activity of an inhibitor of fatty acid synthase. PMC. [Link]
-
Lipeeva, A. V., et al. (2016). Synthesis and Anticancer Activity of Novel Fluorinated Asiatic Acid Derivatives. PubMed. [Link]
- Carl ROTH. (n.d.).
Safety Operating Guide
Navigating the Disposal of 4-Fluoro-2-(methylsulfonyl)phenylboronic Acid: A Guide to Safe and Compliant Practices
For the innovative researchers, scientists, and drug development professionals dedicated to advancing therapeutic frontiers, the responsible management of chemical reagents is a cornerstone of both laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid, ensuring that its unique chemical properties are handled with the necessary expertise and caution. Our commitment is to empower you with the knowledge to not only utilize our products effectively but also to manage their lifecycle with the highest standards of safety and compliance.
Immediate Safety and Hazard Profile: Understanding the Compound
Before initiating any disposal procedure, it is imperative to recognize the inherent hazards of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid. According to its Safety Data Sheet (SDS), this compound presents the following risks[1]:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.
-
Respiratory Irritation (Category 3): May cause respiratory irritation.
A thorough understanding of these hazards informs every subsequent step of the handling and disposal process. Always consult the manufacturer's SDS for the most detailed and up-to-date information.
Hazard Summary Table
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Acute toxicity, oral | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
| Skin corrosion/irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Data sourced from the MedChemExpress Safety Data Sheet.[1]
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid is to treat it as hazardous chemical waste. Adherence to institutional, local, and federal regulations is not optional, but a critical component of laboratory best practices.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling any waste material, ensure you are in a controlled environment and are wearing the appropriate PPE.
-
Engineering Controls: All handling of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid, including waste consolidation, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Personal Protective Equipment:
-
Eye Protection: Wear safety goggles with side-shields.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.
-
Body Protection: A lab coat is mandatory. For larger quantities or in the event of a spill, consider an impervious apron.
-
Step 2: Waste Segregation and Containerization
Proper segregation of chemical waste is fundamental to preventing dangerous reactions.[2]
-
Incompatible Materials: This compound is incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents.[1] Do not mix this waste with other chemical streams containing these substances.
-
Waste Container:
-
Use a dedicated, properly labeled hazardous waste container. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tightly-fitting lid.
-
The label should clearly state "Hazardous Waste" and identify the contents: "4-Fluoro-2-(methylsulfonyl)phenylboronic acid". Include the approximate quantity and date of accumulation.
-
Step 3: Disposal of Unused or Contaminated Solid Material
-
Collection: Carefully transfer any unused or contaminated solid 4-Fluoro-2-(methylsulfonyl)phenylboronic acid into the designated hazardous waste container. Use a dedicated scoop or spatula for the transfer to avoid cross-contamination.
-
Minimize Dust: Handle the solid material in a way that minimizes dust generation.[3]
-
Sealing and Storage: Securely close the waste container. Store it in a designated satellite accumulation area, away from incompatible materials, until it is collected by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[2]
Step 4: Decontamination of Empty Containers
Empty containers that once held 4-Fluoro-2-(methylsulfonyl)phenylboronic acid must be decontaminated before they can be considered non-hazardous.
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent. Given the nature of the compound, a polar organic solvent such as acetone or ethanol is a good choice.
-
Collect Rinseate: Crucially, the first rinseate must be collected and disposed of as hazardous waste. Transfer this rinseate into your hazardous waste container for 4-Fluoro-2-(methylsulfonyl)phenylboronic acid. Subsequent rinses may also need to be collected, depending on your institution's policies.
-
Final Disposal of Container: After thorough rinsing, allow the container to air dry completely. Deface or remove the original label. The clean, dry container can then typically be disposed of in the regular laboratory glassware or plastic recycling stream, as per your facility's guidelines.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Assess the Spill: If the spill is large, involves volatile substances, or you are not trained to handle it, evacuate the area and contact your institution's EHS or emergency response team immediately.
-
Small Spill Cleanup (for trained personnel only):
-
Don appropriate PPE.
-
Contain the spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[4] Work from the outside of the spill inwards to prevent spreading.
-
Neutralization (for acidic boronic acids): While this compound is a boronic acid, its acidity should be confirmed. If acidic, a weak base like sodium bicarbonate can be cautiously applied to the absorbed spill to neutralize it. Avoid vigorous reactions.
-
Collection: Carefully scoop the absorbed and neutralized material into your designated hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., acetone or ethanol) and then with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid and its associated waste.
Caption: Disposal workflow for 4-Fluoro-2-(methylsulfonyl)phenylboronic acid.
The Cornerstone of Compliance: Institutional and Regulatory Adherence
This guide provides a robust framework based on established safety principles. However, it is not a substitute for the specific regulations and protocols established by your institution and local governing bodies.
-
Consult your EHS Department: Your Environmental Health & Safety office is the definitive resource for hazardous waste disposal procedures at your facility. They can provide approved containers, labels, and collection schedules.
-
Federal and Local Regulations: The disposal of hazardous waste is regulated by agencies such as the U.S. Environmental Protection Agency (EPA).[2] Ensure your laboratory's practices are in full compliance with all applicable laws.
By integrating these scientifically-grounded procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and environmental responsibility. This commitment not only protects you and your colleagues but also upholds the integrity of your research and our shared environment.
References
-
Georgia Institute of Technology. (n.d.). Spill Kits and Spill Clean Up Procedures. Environmental Health & Safety. Retrieved from [Link]
-
Smith College. (n.d.). Spills. Research and Instruction Safety. Retrieved from [Link]
-
Hazardous Waste Experts. (2021, April 6). How Do You Dispose of Organic Solvents? Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
